2-Ethyl-4-methylpentan-1-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-ethyl-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSJPKDWOFACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861723 | |
| Record name | 1-pentanol, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-67-2 | |
| Record name | 2-Ethyl-4-methylpentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-4-methylpentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol, 2-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-pentanol, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-methylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-4-METHYLPENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80V2E9GXUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-4-methyl-1-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Ethyl-4-methylpentan-1-ol (CAS: 106-67-2): Properties, Analysis, and Handling
Executive Summary: This document provides an in-depth technical overview of 2-Ethyl-4-methylpentan-1-ol (CAS No. 106-67-2), a primary alcohol with niche but significant industrial and agricultural applications. As a structural isomer of the widely used 2-ethylhexanol, understanding its specific properties is crucial for researchers and chemical professionals. This guide synthesizes critical data on its physicochemical properties, potential synthetic routes, established applications, analytical procedures for quality control, and comprehensive safety protocols. All information is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and application. This compound is an aliphatic primary alcohol.[1][2] Its branched structure influences its physical properties, such as boiling point and solvency.
Nomenclature and Structural Identifiers
Correctly identifying a chemical substance is critical for regulatory compliance, literature searches, and accurate procurement. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 106-67-2 | [1][3][4] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 2-Ethyl-4-methylpentanol, 2-Ethylisohexanol | [1][5][6] |
| Molecular Formula | C₈H₁₈O | [1][3][7][8] |
| InChI | InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 | [1] |
| InChIKey | QCHSJPKDWOFACC-UHFFFAOYSA-N | [9] |
| SMILES | CCC(CC(C)C)CO | [1][7] |
Core Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various systems, from reaction kinetics to environmental fate. These values are essential for process design, safety assessments, and analytical method development.
| Property | Value | Source(s) |
| Molecular Weight | 130.23 g/mol | [1][3][7][8] |
| Appearance | Liquid | [5] |
| Boiling Point | 176.5°C | [8] |
| Melting Point | -61.15°C (estimate) | [8] |
| Density | 0.826 - 0.83 g/cm³ | [7][8] |
| Flash Point | 64.2°C | [10] |
| Refractive Index | 1.4270 | [8] |
| Storage Temperature | Room temperature, sealed in dry conditions | [8] |
Synthesis Pathway Insights
While specific, detailed industrial synthesis protocols for this compound are not widely published, a plausible and logical synthetic route can be proposed based on established organometallic chemistry. The Guerbet reaction, which involves the base-catalyzed self-condensation of alcohols, is a common industrial method for producing larger, branched alcohols. A likely pathway would involve the dimerization of isobutanol and ethanol, although this can lead to a mixture of products. A more controlled approach involves Grignard synthesis.
Proposed Grignard Synthesis Workflow
The causality behind this choice is control. A Grignard reaction provides a specific and high-yield route to the target primary alcohol by forming a precise carbon-carbon bond. The workflow involves the reaction of an alkyl magnesium halide (Grignard reagent) with a suitable epoxide, followed by acidic workup to yield the primary alcohol.
Caption: Proposed Grignard synthesis for this compound.
Applications and Industrial Relevance
The applications of this compound are specific, leveraging its properties as a volatile organic compound and a solvent.
-
Diagnostic Marker in Agriculture : This compound is recognized as a volatile chemical marker used in the diagnosis of ratoon stunting disease in sugarcane.[2][8] Its presence in the plant's volatile profile can be detected by analytical methods, providing a non-invasive diagnostic tool.
-
Industrial Solvent : It has been utilized as a solvent in various industrial applications, including wastewater treatment.[7] Its properties as a branched C8 alcohol make it a structural isomer of 2-ethylhexanol, suggesting potential use in applications where specific solvency or evaporation rates are required.[7]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of a chemical is paramount. For this compound, a combination of chromatography and spectroscopy provides a robust quality control system. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating it from volatile impurities and confirming its molecular weight, while Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation.
Protocol: Purity Determination by GC-MS
This protocol establishes a self-validating system for purity assessment by separating the analyte from potential impurities and confirming its identity via its mass spectrum.
-
Instrument Setup :
-
GC equipped with a flame ionization detector (FID) for quantitation and a mass spectrometer (MS) for identification.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Sample Preparation :
-
Prepare a 1000 ppm stock solution of this compound in a suitable solvent (e.g., Dichloromethane).
-
Create a calibration curve using serial dilutions (e.g., 1, 5, 10, 50, 100 ppm).
-
Prepare the test sample by diluting it to fall within the calibration range.
-
-
GC-MS Parameters :
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis :
-
Confirm the retention time of the main peak against a certified reference standard.
-
Verify the mass spectrum of the peak against a library standard (e.g., NIST).[1] The fragmentation pattern should be consistent.
-
Calculate purity using the area percent report from the FID detector.
-
Spectroscopic Data Interpretation
Spectroscopic data provides a fingerprint for the molecule. Available data indicates characteristic spectra for this compound.[1][11]
| Spectroscopy | Expected Features |
| ¹H NMR | Protons on the carbon bearing the hydroxyl group (CH₂OH) would appear as a doublet around 3.4-3.6 ppm. The CH proton adjacent to the ethyl group would be a complex multiplet. The methyl protons of the isobutyl group would be a doublet around 0.9 ppm. |
| IR Spectroscopy | A strong, broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. Strong C-H stretching bands around 2850-2960 cm⁻¹. A C-O stretching band around 1050 cm⁻¹.[1] |
| Mass Spectrometry | The mass spectrum will show fragmentation patterns typical of a primary alcohol, including a peak corresponding to the loss of water (M-18) and alpha-cleavage.[1] |
Safety, Handling, and Toxicology
Authoritative grounding in safety is non-negotiable. The Globally Harmonized System (GHS) provides the framework for classifying the hazards of this compound.
GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity / Skin & Eye Irritation | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1] |
Protocol: Standard Operating Procedure for Safe Handling
Adherence to this protocol ensures a self-validating system of safety when working with this compound.
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) :
-
Wear protective gloves (e.g., Nitrile), safety glasses with side-shields or goggles, and a lab coat.[10]
-
-
Handling and Storage :
-
Spill Response :
-
Evacuate personnel to a safe area. Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Do not let the chemical enter drains.[10]
-
-
First Aid Measures :
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[10]
-
In Case of Skin Contact : Wash off with soap and plenty of water.[10]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1][10]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[10]
-
Toxicological Profile Summary
| Metric | Value | Source(s) |
| LD50 (Oral, Mouse) | 1600 mg/kg | [12] |
| LD50 (Dermal, Rabbit) | > 5000 mg/kg | [12] |
| LC (Inhalation, Rat) | > 675 ppm / 6H | [12] |
Conclusion
This compound is a specialty chemical with well-defined properties and applications. Its identity is firmly established by its CAS number (106-67-2) and consistent physicochemical data across multiple databases. While its use is not as widespread as some isomers, its role as a diagnostic marker in agriculture and as an industrial solvent highlights its importance. The analytical and safety protocols outlined in this guide provide a robust framework for researchers and professionals to handle, analyze, and utilize this compound safely and effectively, ensuring both scientific integrity and operational safety.
References
- National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylpentanol. PubChem Compound Database.
- Veeprho. (n.d.). 2-Ethyl-4-methyl-1-pentanol | CAS 106-67-2.
- Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2).
- Chemsrc. (n.d.). 2-Ethyl-4-methyl-1-pentanol | CAS#:106-67-2.
- PubChemLite. (n.d.). This compound (C8H18O).
- Human Metabolome Database. (2023). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818).
- Chemchart. (n.d.). This compound (106-67-2).
- The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol.
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An In-depth Technical Guide to 2-Ethyl-4-methylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Ethyl-4-methylpentan-1-ol, a branched-chain primary alcohol. With full editorial control, this document is structured to deliver in-depth technical information and practical insights, adhering to the highest standards of scientific integrity and expertise.
Molecular and Chemical Identity
This compound is a C8 alcohol with the chemical formula C₈H₁₈O .[1][2][3][4] Its IUPAC name is this compound. It is also known by several synonyms, including 2-ethyl-4-methyl-1-pentanol and 2-ethylisohexanol.[1][2][3][4]
Molecular Weight: 130.23 g/mol [1][2]
The structure of this molecule, characterized by an ethyl group at the second carbon and a methyl group at the fourth carbon of the pentanol backbone, gives it distinct physical and chemical properties.
Structural Visualization
The following diagram illustrates the molecular structure of this compound.
Sources
2-Ethyl-4-methylpentan-1-ol boiling point and melting point
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-methylpentan-1-ol: Boiling and Melting Point Analysis
Introduction to this compound
This compound (CAS No: 106-67-2) is a primary alcohol with a branched-chain structure.[1][2][3][4] As a C8 alcohol, its physical and chemical properties are dictated by the presence of a hydroxyl (-OH) functional group and its specific isomeric arrangement.[5] This compound, also known as 2-ethylisohexanol, is relevant in various industrial and research settings, including its use as a solvent and as a volatile chemical marker for diagnosing ratoon stunting disease in sugarcane.[2][3][5] Understanding its fundamental physicochemical properties, such as boiling and melting points, is critical for professionals in chemical synthesis, drug development, and materials science for ensuring process safety, predicting reaction kinetics, and establishing purity criteria.
Core Physicochemical Properties
The essential physicochemical data for this compound are summarized below. These values are foundational for its handling, application, and purification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 106-67-2 | [1][2][5] |
| Molecular Formula | C₈H₁₈O | [2][5][6] |
| Molecular Weight | 130.23 g/mol | [2][5][6] |
| Boiling Point | 171.0°C - 176.5°C at 760 mmHg | [1][2][6][7] |
| Melting Point | -61.15°C (estimate) | [2][3][6] |
| Density | ~0.826 - 0.83 g/cm³ | [2][5] |
| Physical Form | Colorless Oil / Liquid | [2][8] |
Theoretical Framework: The Determinants of Physical State Transitions
The boiling and melting points of a substance are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the liquid and solid states, respectively. For an alcohol like this compound, these properties are governed by a combination of strong hydrogen bonds and weaker van der Waals forces, all influenced by its unique molecular structure.
Intermolecular Forces and Their Influence
-
Hydrogen Bonding : The defining feature of alcohols is the hydroxyl (-OH) group, which enables strong intermolecular hydrogen bonding.[9][10] The partially positive hydrogen atom of one molecule is strongly attracted to the lone pair of electrons on the highly electronegative oxygen atom of a neighboring molecule. These bonds require significantly more energy to overcome than the forces present in alkanes of similar molecular weight, resulting in substantially higher boiling points for alcohols.[11]
-
Van der Waals Forces : In addition to hydrogen bonds, van der Waals dispersion forces exist due to temporary fluctuations in electron density around the molecule.[12] The magnitude of these forces increases with the size of the molecule (number of electrons) and the surface area available for interaction.[9] For this compound, the eight-carbon chain contributes significantly to the overall van der Waals attractions.[12]
The Role of Molecular Structure
The specific arrangement of atoms in this compound introduces nuances to how intermolecular forces manifest:
-
Chain Length : Generally, as the carbon chain length increases in a homologous series of primary alcohols, the boiling point rises.[9][11] This is due to the increased number of electrons and larger surface area, which strengthens the cumulative van der Waals forces.[12]
-
Branching : The presence of ethyl and methyl branches in the carbon chain tends to lower the boiling point compared to a straight-chain isomer like 1-octanol (Boiling Point: ~195°C). Branching creates a more compact, spherical molecular shape, which reduces the effective surface area for intermolecular contact.[11] This decrease in contact area weakens the van der Waals forces, requiring less energy for the substance to transition into the vapor phase.
Experimental Determination Protocols
Accurate determination of boiling and melting points is a fundamental laboratory practice for identifying compounds and assessing their purity.[13] Impurities typically cause a depression of the melting point and a broadening of the melting range.[14][15]
Determining the Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][16] This can be determined through several methods, including distillation or, for smaller sample volumes, the capillary method (micro-boiling point determination).[17][18]
Protocol: Micro-Boiling Point Determination using a Melting Point Apparatus
-
Sample Preparation : Place a few milliliters of this compound into a small fusion tube.
-
Capillary Insertion : Take a standard melting point capillary tube and seal one end using a flame.[19] Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup : Insert the fusion tube assembly into the heating block of a modern melting point apparatus. A thermometer should be positioned to accurately measure the temperature of the block.[19]
-
Heating : Begin heating the block. Initially, a stream of bubbles will emerge from the capillary as trapped air expands and is expelled.[17]
-
Observation : Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is at a temperature above its boiling point.
-
Cooling and Measurement : Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[17] This is the point where the external pressure equals the vapor pressure of the substance.
-
Verification : For accuracy, repeat the determination until two consistent values are obtained.
Caption: Workflow for melting point determination.
Applications and Significance in Research and Development
The physical properties of this compound are directly linked to its utility.
-
Solvent Applications : Its liquid state over a wide temperature range and its identity as a primary alcohol make it a potentially useful solvent in industrial applications and chemical synthesis. [5]* Diagnostic Marker : It has been identified as a volatile chemical that can be used in the diagnosis of ratoon stunting disease in sugarcane, highlighting its relevance in agricultural science. [2][3]* Purity and Process Control : For drug development professionals, the boiling point is a crucial parameter for purification via distillation. A sharp boiling point at a specific pressure indicates a high degree of purity. The melting point serves as a key identifier and a strict criterion for the purity of solid intermediates or final products. [14]
Conclusion
This compound possesses a boiling point in the range of 171-176.5°C and an estimated melting point of -61.15°C. These values are a direct consequence of the interplay between strong intermolecular hydrogen bonding conferred by its hydroxyl group and the van der Waals forces influenced by its branched C8 structure. The established protocols for determining these physical constants are essential for ensuring the identity, purity, and proper application of this compound in scientific and industrial endeavors.
References
- Human Metabolome Database. (2012). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). [Link]
- The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol, 106-67-2. [Link]
- Westlab Canada. (2023). Measuring the Melting Point. [Link]
- JoVE. (2020). Video: Boiling Points - Concept. [Link]
- University of Calgary. (n.d.).
- SSERC. (n.d.).
- University of Calgary. (n.d.).
- Austin Community College. (n.d.). Experiment 1 - Melting Points. [Link]
- Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2). [Link]
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]
- Chemistry LibreTexts. (2020). 13.3: Physical Properties of Alcohols. [Link]
- BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. [Link]
- Chemistry LibreTexts. (2022). 6.
- Chemguide. (n.d.). an introduction to alcohols. [Link]
- PubChem. (n.d.). 2-Ethyl-4-methylpentanol | C8H18O | CID 7821. [Link]
- Chemistry LibreTexts. (2022). 14.3: Physical Properties of Alcohols. [Link]
- Vedantu. (n.d.). Boiling Point: Meaning, Examples & Factors. [Link]
- Chemsrc. (2025). 2-Ethyl-4-methyl-1-pentanol | CAS#:106-67-2. [Link]
- FlavScents. (n.d.). 2-ethyl-4-methyl-1-pentanol. [Link]
- NIST. (n.d.). 1-Pentanol, 2-ethyl-4-methyl-. [Link]
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An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methylpentan-1-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Ethyl-4-methylpentan-1-ol, a branched eight-carbon primary alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available data, and offers a practical framework for experimental determination. We will explore the physicochemical properties of this compound and correlate them with its behavior in a range of common organic solvents, leveraging both experimental observations and theoretical models like Hansen Solubility Parameters.
Introduction: Understanding the Molecular Landscape of this compound
This compound, with the chemical formula C8H18O, is a primary alcohol featuring a branched alkyl chain.[1][2] Its structure is characterized by a hydroxyl (-OH) group, which is a site for hydrogen bonding, attached to a non-polar, eight-carbon hydrocarbon backbone. This amphiphilic nature—possessing both a polar head and a non-polar tail—is the primary determinant of its solubility behavior.
The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule. However, the bulky, branched alkyl chain contributes significant non-polar character, driven by van der Waals forces. The interplay between these opposing characteristics dictates its solubility profile across different solvent classes.
Caption: Molecular Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 171-172 °C @ 760 mmHg (est.) | [3] |
| Density | 0.819 g/cm³ | [4] |
| Vapor Pressure | 0.061 mmHg @ 25 °C (est.) | [3] |
| Water Solubility | 1594 mg/L @ 25 °C (est.) | [4][5] |
| logP (o/w) | 1.812 (est.) | [3] |
The relatively long carbon chain and the resulting low water solubility, coupled with the presence of a hydroxyl group, suggest that this compound will exhibit favorable solubility in a wide array of organic solvents.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" principle, we can employ Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle states that substances with similar HSP values are likely to be miscible.
Hansen Solubility Parameters for 2-Ethylhexanol (as a proxy):
-
δD (Dispersion): 16.0 MPa½
-
δP (Polar): 3.3 MPa½
-
δH (Hydrogen Bonding): 11.9 MPa½
These values indicate a molecule with significant non-polar character (high δD) and a moderate capacity for hydrogen bonding (moderate δH). The polar component (δP) is relatively low. A solvent with a similar HSP profile is predicted to be a good solvent for this compound.
Caption: Hansen Space illustrating the proximity of various solvents to 2-ethylhexanol.
Solubility Profile in Common Organic Solvents
Based on its molecular structure and the theoretical framework of HSP, a broad solubility in organic solvents is expected. The long, non-polar alkyl chain facilitates interactions with non-polar solvents, while the hydroxyl group allows for miscibility with polar protic and aprotic solvents.
Data Summary Table:
| Solvent | Solvent Class | Predicted Solubility | Experimental Observations (Proxy: 2-ethylhexanol) |
| Hexane | Non-polar Aliphatic | Soluble/Miscible | Miscible |
| Toluene | Non-polar Aromatic | Soluble/Miscible | Miscible |
| Diethyl Ether | Polar Aprotic | Soluble/Miscible | Miscible |
| Chloroform | Polar Aprotic | Soluble/Miscible | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble/Miscible | Miscible |
| Acetone | Polar Aprotic | Soluble/Miscible | Soluble/Miscible |
| Methanol | Polar Protic | Soluble/Miscible | Soluble |
| Ethanol | Polar Protic | Soluble/Miscible | Soluble/Miscible |
| Water | Polar Protic | Slightly Soluble | Limited Miscibility (0.1% w/w) |
Interpretation:
-
Non-polar Solvents (Hexane, Toluene): The large, non-polar alkyl chain of this compound dominates its interaction with these solvents, leading to high solubility or complete miscibility. The dispersion forces (van der Waals) between the solute and solvent are strong and favorable.
-
Polar Aprotic Solvents (Diethyl Ether, Chloroform, Ethyl Acetate, Acetone): These solvents have dipole moments and can engage in dipole-dipole interactions with the hydroxyl group of the alcohol. Furthermore, the alkyl portion of the alcohol interacts favorably with the organic part of these solvents. For instance, 2-ethylhexanol is known to be soluble in acetone and dichloromethane.[1]
-
Polar Protic Solvents (Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxyl group of this compound. Given that it is stated to be soluble in "alcohol," it is expected to be miscible with short-chain alcohols like methanol and ethanol.[5]
-
Water: Despite being a polar protic solvent, the large hydrophobic carbon chain of this compound significantly hinders its solubility in water. The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of new hydrogen bonds with the single hydroxyl group of the alcohol. This results in very limited miscibility.
Experimental Protocol for Solubility Determination
For a definitive assessment of solubility, a standardized experimental protocol is necessary. The following outlines a robust method for determining the miscibility and, if applicable, the quantitative solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C).
Objective: To determine the qualitative (miscible/immiscible) and quantitative ( g/100 mL) solubility of this compound in a selected organic solvent.
Materials:
-
This compound (≥98% purity)
-
Selected organic solvent (analytical grade)
-
Calibrated positive displacement pipettes or analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID) for quantitative analysis (optional)
Methodology:
-
Qualitative Assessment (Miscibility): a. In a clear glass vial, add 1 mL of the organic solvent. b. To this, add 1 mL of this compound. c. Cap the vial and vortex for 1 minute. d. Allow the mixture to stand for 5 minutes and observe. e. If the mixture is a single, clear phase, the two are miscible. If two distinct layers form, they are immiscible.
-
Quantitative Assessment (for non-miscible or slightly soluble systems): a. Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the solvent in several vials. b. Equilibrate the vials in a thermostatically controlled environment (e.g., 25 °C) for at least 24 hours with intermittent shaking to ensure equilibrium is reached. c. After equilibration, allow the vials to stand undisturbed in the controlled environment for at least 4 hours to allow the undissolved solute to settle. d. Carefully extract an aliquot of the clear supernatant. e. Analyze the concentration of this compound in the aliquot using a pre-calibrated analytical technique such as GC-FID. f. Express the solubility in g/100 mL or other appropriate units.
Sources
A Spectroscopic Deep Dive: Elucidating the Structure of 2-Ethyl-4-methylpentan-1-ol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
2-Ethyl-4-methylpentan-1-ol is a branched-chain primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol .[1] Its structure presents a chiral center at the carbon bearing the ethyl and hydroxymethyl groups, leading to a rich and informative spectroscopic signature. Understanding these spectral features is paramount for its identification, purity assessment, and the prediction of its chemical behavior in various applications.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing not only the raw data but also a detailed interpretation grounded in the principles of each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then placed in a high-field NMR spectrometer to acquire both ¹H and ¹³C spectra.
¹H NMR Spectroscopy: Unraveling the Proton Environments
The ¹H NMR spectrum of this compound provides a wealth of information about the number of different proton environments, their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | Doublet of Doublets | 2H | -CH₂-OH (H-1) |
| ~1.6 | Multiplet | 1H | -CH- (H-4) |
| ~1.4 | Multiplet | 1H | -CH- (H-2) |
| ~1.3 | Multiplet | 2H | -CH₂- (H-3) |
| ~1.2 | Multiplet | 2H | -CH₂-CH₃ (H-5) |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ (H-8, H-9) |
| ~0.85 | Triplet | 3H | -CH₂-CH₃ (H-6) |
| Variable | Singlet (broad) | 1H | -OH |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the instrument. The data presented here is a representative interpretation.
Interpretation of the ¹H NMR Spectrum:
-
Hydroxymethyl Protons (H-1): The two protons on the carbon bearing the hydroxyl group appear as a doublet of doublets around 3.5 ppm. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The splitting pattern arises from coupling to the single proton at the chiral center (H-2).
-
Isopropyl Methyl Protons (H-8, H-9): The six protons of the two methyl groups in the isopropyl moiety are diastereotopic due to the nearby chiral center. They appear as two overlapping doublets around 0.9 ppm, integrating to six protons. They are split by the single proton at H-4.
-
Ethyl Group Protons (H-5, H-6): The methylene protons of the ethyl group (H-5) appear as a multiplet around 1.2 ppm, while the methyl protons (H-6) resonate as a triplet around 0.85 ppm.
-
Methine and Methylene Protons (H-2, H-3, H-4): The remaining methine and methylene protons in the backbone of the molecule produce a complex series of overlapping multiplets in the upfield region of the spectrum.
-
Hydroxyl Proton: The hydroxyl proton typically appears as a broad singlet at a variable chemical shift, as its position is sensitive to concentration, temperature, and solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of the different carbon environments.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~65 | -CH₂-OH (C-1) |
| ~45 | -CH- (C-2) |
| ~40 | -CH₂- (C-3) |
| ~28 | -CH- (C-4) |
| ~25 | -CH(CH₃)₂ (C-7) |
| ~23 | -CH(CH₃)₂ (C-8, C-9) |
| ~22 | -CH₂-CH₃ (C-5) |
| ~11 | -CH₂-CH₃ (C-6) |
Note: The assignments are based on typical chemical shift ranges for similar functional groups.
Interpretation of the ¹³C NMR Spectrum:
-
C-1 Carbon: The carbon directly attached to the hydroxyl group is the most deshielded, appearing around 65 ppm.
-
Aliphatic Carbons: The remaining seven carbon signals appear in the upfield aliphatic region of the spectrum. The distinct chemical shifts for each carbon confirm the asymmetric nature of the molecule. The two methyl carbons of the isopropyl group are nearly equivalent and may appear as a single, more intense peak or two very closely spaced peaks.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
A small amount of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. The sample is then analyzed using an FTIR spectrometer.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (CH₂, CH₃) |
| 1385 | Medium | C-H bend (gem-dimethyl) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Interpretation of the IR Spectrum:
-
O-H Stretch: The most prominent feature of the IR spectrum is a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This is characteristic of the O-H stretching vibration of an alcohol, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretch: Strong absorption bands between 2960 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the numerous alkyl groups in the molecule.
-
C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol functional group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
A dilute solution of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 112 | [M - H₂O]⁺ |
| 99 | [M - CH₂OH]⁺ |
| 83 | [M - C₂H₅OH - H]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 130, corresponding to the molecular weight of the compound. However, for primary alcohols, this peak can often be weak or absent.
-
Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 112 ([M - 18]⁺).
-
Alpha-Cleavage: Cleavage of the bond between C-1 and C-2 is a favorable process, resulting in the loss of the hydroxymethyl radical (•CH₂OH) and the formation of a cation at m/z 99.
-
Further Fragmentation: The subsequent fragmentation of the molecule leads to the formation of various stable carbocations, such as the tert-butyl cation (m/z 57) and the isopropyl cation (m/z 43), which are often prominent peaks in the spectrum.
Integrated Spectroscopic Analysis: A Cohesive Structural Picture
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS collectively provides an unambiguous structural determination of this compound.
Caption: Integrated workflow for the spectroscopic elucidation of this compound.
Conclusion
This in-depth technical guide has demonstrated how a multi-spectroscopic approach provides a robust and detailed structural characterization of this compound. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we have confirmed the molecular structure, identified key functional groups, and understood its fragmentation behavior. This comprehensive spectroscopic profile serves as a critical reference for researchers and professionals in quality control, synthesis, and drug development, ensuring the identity and purity of this important chemical compound.
References
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- NIST. (n.d.). 1-Pentanol, 2-ethyl-4-methyl-. National Institute of Standards and Technology.
- PubChemLite. (n.d.). This compound (C8H18O).
- NIST. (n.d.). Mass spectrum of 1-Pentanol, 2-ethyl-4-methyl-. National Institute of Standards and Technology.
- Human Metabolome Database. (2012, May 18). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818).
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethyl-4-methylpentan-1-ol
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-ethyl-4-methylpentan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the NMR data for this primary alcohol, offering field-proven insights into its structural elucidation.
Introduction: The Role of NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound, with its various alkyl and hydroxyl functionalities, ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
This guide will first deconstruct the molecular structure of this compound to identify its unique proton and carbon environments. Subsequently, a detailed predictive analysis of the ¹H and ¹³C NMR spectra will be presented, including expected chemical shifts, signal multiplicities, and coupling constants. The causality behind these spectral features will be explained based on fundamental principles of NMR theory.
Molecular Structure and Symmetry Analysis
To begin our analysis, let's first examine the structure of this compound and identify the non-equivalent proton and carbon atoms.
Figure 1: Structure of this compound with proton and carbon labeling.
As illustrated, this compound (C₈H₁₈O) possesses a chiral center at the C2 position, leading to diastereotopic protons for the adjacent methylene groups. This will result in more complex splitting patterns than might be initially anticipated.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to each of the chemically distinct proton environments. The chemical shift (δ) of a proton is primarily influenced by the electron density around it. Electronegative atoms, such as the oxygen in the hydroxyl group, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[1][2]
Predicted ¹H NMR Data for this compound
| Proton(s) | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₖ | -CH₃ (C4) | ~0.85 | Triplet | ~6.5 |
| H₉, Hₕ | -CH(CH₃)₂ | ~0.88 | Doublet | ~6.7 |
| Hᵢ, Hⱼ | -CH₂- (C3') | ~1.15 - 1.35 | Multiplet | - |
| Hₑ | -CH- (C4') | ~1.70 | Multiplet | - |
| Hₐ, H♭ | -CH₂OH | ~3.45 | Multiplet | - |
| Hₗ | -OH | Variable (1-5) | Broad Singlet | - |
| H꜀ | -CH- (C2) | ~1.45 | Multiplet | - |
| Hₒ, Hₚ | -CH₂- (C3) | ~1.30 | Multiplet | - |
Detailed Signal Analysis:
-
Hydroxyl Proton (-OH, Hₗ): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet because of rapid chemical exchange with other protic species (like trace water), which averages out any coupling to adjacent protons.[2][3] A D₂O shake experiment can confirm this assignment, as the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[4]
-
Protons on the Carbon Bearing the Hydroxyl Group (-CH₂OH, Hₐ, H♭): These protons are directly attached to the carbon bonded to the electronegative oxygen atom and are therefore significantly deshielded, appearing in the range of 3.3–4.0 ppm.[1][2] Due to the chiral center at C2, these two protons are diastereotopic and thus chemically non-equivalent. They will exhibit complex splitting, coupling to each other (geminal coupling) and to the proton on C2 (vicinal coupling).
-
Alkyl Protons: The remaining protons in the alkyl chain will resonate in the more shielded upfield region of the spectrum, typically between 0.7 and 1.7 ppm.[1][5]
-
The methyl protons of the ethyl group (Hₖ) are expected to appear as a triplet due to coupling with the adjacent methylene protons (Hᵢ, Hⱼ).
-
The two methyl groups attached to C4' (H₉, Hₕ) are diastereotopic due to the C2 chiral center. However, their chemical environments are very similar, and they may appear as a single doublet or two closely spaced doublets, coupling to the single proton on C4' (Hₑ).
-
The methine and methylene protons within the main chain (H꜀, Hₑ, Hᵢ, Hⱼ, Hₒ, Hₚ) will show complex multiplets due to coupling with multiple, non-equivalent neighboring protons. The n+1 rule is a useful starting point for predicting multiplicities, but in cases of complex coupling, the resulting signal is often an unresolved multiplet.[6][7] The coupling constant, J, which is the distance between the lines in a split signal, is independent of the external magnetic field strength.[6][8]
-
¹³C NMR Spectral Analysis
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single sharp peak. The chemical shift of a carbon is influenced by the electronegativity of attached atoms and the overall molecular structure.
Predicted ¹³C NMR Data for this compound
| Carbon | Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C4 | -CH₃ (ethyl) | ~11 | Positive | - |
| C5', C6' | -CH(CH₃)₂ | ~22, ~23 | Positive | - |
| C4' | -CH(CH₃)₂ | ~25 | Positive | Positive |
| C3' | -CH₂- (isobutyl) | ~45 | Negative | - |
| C2 | -CH- | ~42 | Positive | Positive |
| C3 | -CH₂- (ethyl) | ~24 | Negative | - |
| C1 | -CH₂OH | ~65 | Negative | - |
Detailed Signal Analysis:
-
Carbon Bearing the Hydroxyl Group (C1): The C1 carbon, directly bonded to the electronegative oxygen, is the most deshielded of the sp³ hybridized carbons and is expected to appear in the 50-80 ppm range.[1][9]
-
Alkyl Carbons: The remaining carbons in the alkyl chain will resonate at higher field (lower ppm values). The chemical shifts of these carbons can be estimated using empirical additive rules.[10] The two methyl carbons of the isobutyl group (C5' and C6') are diastereotopic and may show slightly different chemical shifts.
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy
DEPT is a powerful technique used to differentiate between CH, CH₂, and CH₃ groups.[11][12]
-
DEPT-90: This experiment only shows signals for CH (methine) carbons. In our case, C2 and C4' are expected to appear.
-
DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra. This allows for the unambiguous assignment of the methylene carbons (C1, C3, and C3') and the methine and methyl carbons.[11][13]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference for the chemical shifts.[3][14]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[15]
-
Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of the ¹³C signals.
-
Figure 2: A generalized workflow for NMR-based structural elucidation.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, in conjunction with DEPT experiments, provides a robust and self-validating system for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling patterns are consistent with the known effects of molecular structure on NMR parameters. This guide serves as a foundational reference for scientists and researchers utilizing NMR spectroscopy for the characterization of organic molecules.
References
- OpenOChem Learn. (n.d.). Alcohols.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol.
- University of Colorado, Boulder. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR.
- ChemicalBook. (n.d.). This compound (106-67-2) 13C NMR spectrum.
- Wired Chemist. (n.d.). 13C Chemical Shift Increments (ppm) for Substituted Alkanes.
- Doc Brown's Chemistry. (n.d.). Ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- The Journal of Chemical Physics. (n.d.). Proton Spin—Spin Coupling Constants from the NMR Spectra of Paramagnetic Molecules.
- AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.
- OpenOChem Learn. (n.d.). Alkanes.
- ACS Publications. (n.d.). Chain-length-dependent carbon-13 NMR chemical shifts of n-alkanes in urea inclusion compounds.
- Conduct Science. (2020). Spin-Spin coupling in NMR.
- Magritek. (2015). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT.
- Slideshare. (n.d.). Spin spin coupling and coupling constant.
- PubChem. (n.d.). 2-Ethyl-4-methylpentanol.
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- ChemicalBook. (n.d.). This compound (106-67-2) 1H NMR spectrum.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry.
- BenchChem. (2025). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.
- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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Mass spectrometry fragmentation pattern of 2-Ethyl-4-methylpentan-1-ol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-4-methylpentan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₈H₁₈O, MW: 130.23 g/mol ).[1][2] Addressed to researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple cataloging of mass-to-charge ratios. It delves into the mechanistic underpinnings of the fragmentation pathways, explaining the causal factors—such as ion stability and resonance—that dictate the resulting mass spectrum. By integrating foundational principles with detailed structural analysis, this guide serves as a self-validating reference for identifying and characterizing branched-chain primary alcohols.
Introduction: The Analytical Challenge
This compound is a branched primary alcohol.[3] The structural complexity arising from its ethyl and isobutyl side chains presents a unique fragmentation signature that, when properly interpreted, allows for unambiguous identification. In mass spectrometry, particularly under electron ionization (EI), the initial high-energy electron impact creates a molecular ion (M⁺•) that is often unstable. This ion rapidly undergoes a series of predictable bond cleavages and rearrangements to yield smaller, more stable fragment ions. Understanding these pathways is paramount for structural elucidation. For primary alcohols, the molecular ion peak is frequently weak or entirely absent due to the lability of the C-C bonds and the hydroxyl group.[4][5]
The Molecular Ion and Initial Fragmentation Events
Upon ionization, this compound forms a molecular ion at m/z 130. However, this species is energetically unfavorable and serves primarily as the precursor for subsequent fragmentation. The primary drivers for fragmentation in alcohols are α-cleavage, which is facilitated by the heteroatom, and dehydration, a common rearrangement in alcohols.[6][7]
α-Cleavage: The Signature of a Primary Alcohol
The most characteristic fragmentation pathway for primary alcohols is the cleavage of the bond between the α-carbon (C1) and the β-carbon (C2).[7] This process is energetically favored because it results in the expulsion of a large alkyl radical and the formation of a highly stable, resonance-stabilized oxonium ion, [CH₂=OH]⁺.
The driving force for this cleavage is the ability of the non-bonding electrons on the oxygen atom to stabilize the positive charge through resonance. For this compound, this pathway leads to the formation of a prominent base peak at m/z 31 .[4]
Caption: α-Cleavage leading to the characteristic m/z 31 oxonium ion.
Dehydration: The Loss of Water (M-18)
A common rearrangement reaction in alcohols involves the elimination of a neutral water molecule (H₂O, 18 Da), resulting in an M-18 fragment.[8] This process forms an alkene radical cation. For this compound, this dehydration reaction produces a fragment ion at m/z 112 . While this peak is often observable, its intensity can vary.
Caption: Dehydration pathway resulting in an M-18 fragment.
Fragmentation of the Alkyl Backbone
The branched structure of the alkyl chain provides additional, highly informative fragmentation pathways. These cleavages are governed by the principle of forming the most stable possible carbocation, with stability following the order: tertiary > secondary > primary.[9]
Formation of the Isobutyl Cation (m/z 57)
Cleavage of the C2-C3 bond results in the loss of a C₅H₁₀OH radical and the formation of an isobutyl fragment. While this could form a primary carbocation, a subsequent hydride shift would rapidly rearrange it to a more stable secondary carbocation. However, a more direct and significant pathway to m/z 57 is the cleavage of the C3-C4 bond, leading to the loss of a C₄H₈OH radical and the formation of a stable secondary isobutyl cation. This fragment is expected to be a major peak in the spectrum.
Formation of the Isopropyl Cation (m/z 43)
Cleavage of the C4-C5 bond results in the loss of an isopropyl radical (43 Da) from a larger fragment or the direct formation of the stable secondary isopropyl cation, [(CH₃)₂CH]⁺, at m/z 43 . This is another hallmark of molecules containing an isobutyl moiety.
Caption: Key fragmentation pathways of the alkyl chain.
Summary of Key Spectral Features
The EI mass spectrum of this compound is a composite of these competing fragmentation pathways. The relative abundance of each fragment ion provides a robust fingerprint for its structure.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 130 | [C₈H₁₈O]⁺• | Molecular Ion | Often weak or absent. |
| 112 | [C₈H₁₆]⁺• | Dehydration (Loss of H₂O) | Confirms alcoholic nature. |
| 101 | [C₆H₁₃O]⁺ | Loss of Ethyl Radical (•C₂H₅) | Indicates the presence of an ethyl branch. |
| 73 | [C₄H₉O]⁺ | Loss of Isobutyl Radical (•C₄H₉) | Indicates the presence of the isobutyl group. |
| 57 | [C₄H₉]⁺ | Isobutyl Cation | Strong peak, indicates isobutyl structure. |
| 43 | [C₃H₇]⁺ | Isopropyl Cation | Strong peak, confirms the isobutyl terminus. |
| 31 | [CH₃O]⁺ | α-Cleavage ([CH₂=OH]⁺) | Base Peak , confirms primary alcohol. |
Standard Operating Protocol: GC-MS Analysis
To ensure reproducible and accurate data, a validated analytical protocol is essential. The following provides a robust framework for the analysis of this compound.
Objective: To acquire a high-quality electron ionization mass spectrum for structural confirmation.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[10]
1. Sample Preparation:
-
Prepare a 100 ppm solution of this compound in GC-grade methanol or hexane.
-
Vortex thoroughly to ensure homogeneity.
-
Transfer to a 2 mL autosampler vial with a PTFE-lined septum cap.
2. GC-MS Instrumentation & Parameters:
-
System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).
-
Injection:
-
Volume: 1.0 µL
-
Mode: Split (50:1 ratio)
-
Inlet Temp: 250°C
-
-
Gas Chromatography:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Program:
-
Initial Temp: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Scan Range: m/z 30 - 300
-
Solvent Delay: 3 minutes
-
3. Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Generate the background-subtracted mass spectrum.
-
Compare the resulting spectrum against a reference library (e.g., NIST) and interpret the fragmentation pattern according to the principles outlined in this guide.[2]
Conclusion
The mass spectrum of this compound is a textbook example of how fundamental principles of ion stability and reaction mechanisms govern molecular fragmentation. The presence of a strong base peak at m/z 31 unequivocally identifies it as a primary alcohol. Concurrently, the prominent fragments at m/z 57 and 43 provide definitive evidence of the isobutyl substructure, while the loss of an ethyl group (M-29) confirms the ethyl branch. This multi-faceted fragmentation pattern serves as a highly reliable identifier, crucial for applications ranging from quality control in chemical synthesis to metabolite identification in complex biological matrices.
References
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A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-4-methylpentan-1-ol from Isovaleraldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for producing 2-Ethyl-4-methylpentan-1-ol, a valuable primary alcohol, commencing from the readily available starting material, isovaleraldehyde. The core of this synthesis is a strategically designed two-step sequence involving a base-catalyzed crossed-aldol condensation followed by a comprehensive catalytic hydrogenation. This document delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical parameters that govern reaction outcomes and product purity. The causality behind experimental choices is explained to provide a self-validating framework for researchers. All quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams to enhance understanding.
Introduction: The Significance of Branched Primary Alcohols
This compound is a C8 primary alcohol characterized by a branched alkyl structure.[1][2] Such structures are of significant interest in the chemical industry, finding applications as solvents, intermediates in the synthesis of plasticizers, lubricants, and as precursors for fragrance and flavor compounds.[3][4] The synthesis of these molecules with high purity and yield is a common objective in industrial and academic research.
This guide focuses on a logical and scalable synthetic route starting from isovaleraldehyde (3-methylbutanal), a common branched-chain aldehyde. The chosen strategy hinges on the power of carbon-carbon bond formation via the aldol condensation, a cornerstone of organic synthesis.[5][6]
Strategic Overview: A Two-Stage Synthetic Approach
The conversion of isovaleraldehyde to this compound is efficiently achieved through a two-stage process. This strategy is predicated on first constructing the required C8 carbon skeleton and then performing a functional group transformation to yield the target primary alcohol.
-
Stage 1: Crossed-Aldol Condensation. Isovaleraldehyde is reacted with propanal in a base-catalyzed crossed-aldol condensation to form the α,β-unsaturated aldehyde, 2-ethyl-4-methylpent-2-enal. This step establishes the core carbon framework of the target molecule.
-
Stage 2: Catalytic Hydrogenation. The intermediate, 2-ethyl-4-methylpent-2-enal, undergoes catalytic hydrogenation to simultaneously reduce the carbon-carbon double bond and the aldehyde functional group, yielding the final product, this compound.
The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of 2-Ethyl-4-methylpent-2-enal
This protocol is designed to maximize the yield of the crossed-aldol product by controlling the addition of the enolate precursor.
Methodology:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The system is placed under an inert atmosphere (e.g., nitrogen).
-
Initial Charge: Charge the flask with isovaleraldehyde and a 10% aqueous solution of sodium hydroxide.
-
Reactant Addition: Begin vigorous stirring and gently heat the mixture to 40-50°C. Add propanal dropwise from the dropping funnel over a period of 2-3 hours, carefully maintaining the reaction temperature below 60°C.
-
Reaction Completion: After the addition is complete, continue stirring at 50°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-4-methylpent-2-enal. The product can be purified further by vacuum distillation if required.
Quantitative Data:
| Reactant / Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass / Volume |
| Isovaleraldehyde | 86.13 | 1.0 | 1.0 | 86.1 g |
| Propanal | 58.08 | 1.1 | 1.1 | 63.9 g |
| Sodium Hydroxide (10% aq.) | 40.00 | ~0.25 | ~0.25 | ~100 mL |
Part II: Catalytic Hydrogenation
Mechanistic Rationale and Causality
The selective hydrogenation of α,β-unsaturated aldehydes is a challenging transformation because it involves multiple reducible functional groups (C=C and C=O). [7]The desired product, a saturated alcohol, requires the reduction of both moieties. While partial hydrogenation can yield the unsaturated alcohol or the saturated aldehyde, catalytic hydrogenation under appropriate conditions can achieve full reduction. [8] Choice of Catalyst: Palladium on carbon (Pd/C) is an excellent and widely used catalyst for this type of transformation. It effectively catalyzes the hydrogenation of both alkenes and aldehydes under moderate hydrogen pressure and temperature. [9]Raney Nickel is another effective, albeit more pyrophoric, alternative. The catalyst facilitates the addition of hydrogen across both the C=C and C=O double bonds.
Reaction Conditions: The reaction is typically carried out in a pressure vessel (autoclave) to handle the hydrogen gas safely. The solvent choice is important; ethanol or methanol are common as they readily dissolve the substrate and do not interfere with the reaction. The applied hydrogen pressure and temperature are critical parameters that influence the reaction rate and selectivity. Higher pressures and temperatures generally favor complete reduction.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard procedure for the complete reduction of the α,β-unsaturated aldehyde intermediate.
Methodology:
-
Reactor Setup: A high-pressure autoclave (e.g., Parr hydrogenator) is charged with the crude 2-ethyl-4-methylpent-2-enal, a suitable solvent such as ethanol, and the hydrogenation catalyst (e.g., 5% Pd/C).
-
Inerting: The autoclave is sealed and purged several times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction: The vessel is pressurized with hydrogen to the desired pressure (e.g., 10-15 bar) and heated to the target temperature (e.g., 80-120°C) with vigorous stirring. [9]4. Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Workup and Isolation: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent.
-
Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Quantitative Data:
| Reactant / Reagent | Molar Mass ( g/mol ) | Moles | Mass | Notes |
| 2-Ethyl-4-methylpent-2-enal | 126.21 | 1.0 | 126.2 g | Assumes 100% yield from Stage 1 |
| 5% Palladium on Carbon | N/A | N/A | 1-2% w/w | Catalyst loading relative to substrate |
| Hydrogen (H₂) | 2.02 | Excess | N/A | Pressure: 10-15 bar |
| Ethanol (Solvent) | 46.07 | N/A | ~500 mL | Anhydrous grade |
Conclusion
The synthesis of this compound from isovaleraldehyde is effectively accomplished through a well-designed, two-stage process. The key C-C bond formation is achieved via a controlled crossed-aldol condensation between isovaleraldehyde and propanal, yielding an α,β-unsaturated aldehyde intermediate. Subsequent catalytic hydrogenation of this intermediate provides a direct and high-yielding route to the target saturated primary alcohol. The protocols and mechanistic discussions provided in this guide offer a comprehensive framework for researchers to successfully implement and adapt this synthesis for various applications, from laboratory-scale research to potential industrial production.
References
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- ACS Publications. (2020, October 2). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.
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- University of Central Florida. (n.d.). THE ALDOL CONDENSATION AND CROSSED ALDOL REACTIONS.
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The Guerbet Reaction: A Comprehensive Technical Guide to the Synthesis of Branched C8 Alcohols
Abstract
The Guerbet reaction represents a cornerstone of industrial chemistry, enabling the catalytic dimerization of primary alcohols into higher, β-alkylated alcohols.[1][2][3] This process is of significant interest as it transforms simple, often bio-derived feedstocks into more valuable, branched-chain alcohols with unique physicochemical properties.[4][5][6] This technical guide provides an in-depth exploration of the Guerbet reaction, with a specific focus on the synthesis of branched C8 alcohols, such as the industrially significant 2-ethylhexanol. We will delve into the reaction mechanism, explore various catalytic systems, present a detailed experimental protocol, and discuss the associated challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this pivotal reaction.
Introduction: The Significance of Branched C8 Alcohols and the Guerbet Reaction
Branched-chain alcohols, particularly C8 variants like 2-ethylhexanol, are indispensable in numerous industrial applications. Their unique molecular architecture, featuring a β-branch, imparts desirable properties such as low melting points, excellent fluidity, and high thermal stability.[4][6] These characteristics make them ideal for use as plasticizers, lubricants, solvents, emollients in cosmetics, and as precursors for various esters and other specialty chemicals.[1][4][7]
The Guerbet reaction, first described by Marcel Guerbet in 1899, provides an elegant and atom-economical route to these valuable compounds from readily available primary alcohols.[1][2][4] The overall transformation involves the self-condensation of a primary alcohol to form a higher, β-branched alcohol with the elimination of one equivalent of water.[1][8] While alternative methods exist for the production of 2-ethylhexanol, the Guerbet reaction offers a potential pathway from renewable feedstocks like bio-butanol, aligning with the growing demand for sustainable chemical processes.[5][9]
The Guerbet Reaction Mechanism: A Four-Step Cascade
The Guerbet reaction is a sophisticated catalytic process that proceeds through a four-step hydrogen auto-transfer mechanism.[1] A successful catalyst for this reaction must possess functionalities for both dehydrogenation/hydrogenation and acid/base-catalyzed transformations.[4][10]
The generally accepted mechanism is as follows:
-
Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde by the catalyst.[1][8]
-
Aldol Condensation: Two molecules of the aldehyde then undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.[1][8]
-
Dehydration: The β-hydroxy aldehyde readily dehydrates to yield an α,β-unsaturated aldehyde.[8]
-
Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated by the catalyst to produce the final β-alkylated dimer alcohol.[1][8]
Side reactions can occur, with the Cannizzaro reaction, where two aldehyde molecules disproportionate to an alcohol and a carboxylic acid, being a notable competitor.[1] The Tishchenko reaction is another possible side reaction.[1]
Figure 1: The four-step mechanism of the Guerbet reaction, including the competing Cannizzaro side reaction.
Catalytic Systems for the Guerbet Reaction
The choice of catalyst is paramount to achieving high conversion and selectivity in the Guerbet reaction.[8] Catalytic systems are broadly classified as homogeneous or heterogeneous, each with its own set of advantages and disadvantages. The ideal catalyst should efficiently facilitate both the hydrogen transfer steps and the aldol condensation.[10]
Homogeneous Catalysts
Homogeneous catalysts, typically metal complexes dissolved in the reaction medium, often exhibit high activity and selectivity under milder conditions. Organometallic complexes of noble metals like ruthenium and iridium have been extensively studied.[11] While effective, their high cost, potential for product contamination, and challenges in catalyst recovery and recycling are significant drawbacks for industrial-scale processes.[11] More recently, research has focused on developing homogeneous catalysts based on more abundant and less toxic 3d transition metals like manganese and iron.[11][12]
Heterogeneous Catalysts
Heterogeneous catalysts, where the active components are supported on a solid material, are generally preferred for industrial applications due to their ease of separation from the reaction products, reusability, and enhanced stability under harsh reaction conditions.[11] These catalysts are often bifunctional, incorporating both a metal component for dehydrogenation/hydrogenation and acidic/basic sites for the condensation step.[8][10]
Common components of heterogeneous Guerbet catalysts include:
-
Dehydrogenation/Hydrogenation Metals: Nickel, copper, palladium, and other transition metals are frequently used.[1][2][13]
-
Basic Supports/Promoters: Metal oxides such as magnesium oxide (MgO), calcium oxide (CaO), and hydrotalcites are employed to catalyze the aldol condensation.[14] Hydroxyapatite has also shown promise as a catalyst.[15]
-
Acidic Components: While primarily base-catalyzed, the presence of acidic sites can influence selectivity.[10]
The table below summarizes the performance of various catalytic systems for the synthesis of 2-ethylhexanol from n-butanol.
| Catalyst System | Base | Temperature (°C) | n-Butanol Conversion (%) | 2-Ethylhexanol Selectivity (%) | Reference |
| Palladium-based | Sodium Butoxide | 200 | High | ~100 | [8] |
| Copper Chromite | Sodium Butoxide | 200 | up to 61 | High | [8][16] |
| Ni/Ce-Al₂O₃ | - | - | - | - | [8] |
| Ni/La₂O₃/γ-Al₂O₃ | - | 210-250 | 41 | 74 (C6+) | [17] |
| Mg-Al Spinel | - | 280 | 35 | 48 (for butanol from ethanol) | [14] |
Experimental Protocol: Synthesis of 2-Ethylhexanol from n-Butanol
This section provides a detailed, step-by-step methodology for the synthesis of 2-ethylhexanol via the Guerbet reaction, based on a bifunctional palladium catalyst with sodium butoxide.[8]
Materials
-
n-Butanol (BuOH)
-
Palladium catalyst (e.g., 5% Pd on activated carbon)
-
Sodium metal (for in-situ preparation of sodium butoxide) or commercial sodium butoxide (BuONa)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature and pressure controls, and a sampling valve.
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification.
-
Analytical equipment for product characterization (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
Experimental Workflow
Figure 2: A step-by-step workflow for the synthesis of 2-ethylhexanol via the Guerbet reaction.
Detailed Procedure
-
Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.
-
Inerting the Reactor: Purge the reactor with an inert gas, such as nitrogen or argon, to remove any air and moisture.
-
Charging the Reagents: Under an inert atmosphere, charge the reactor with n-butanol, the palladium on carbon catalyst (typically 0.1-1 mol% of palladium relative to the alcohol), and sodium butoxide (typically 5-10 mol% relative to the alcohol). If preparing sodium butoxide in-situ, carefully add small pieces of sodium metal to the n-butanol under stirring until the desired concentration is reached.
-
Reaction Execution: Seal the reactor and pressurize with the inert gas (e.g., 10-20 bar). Begin stirring and heat the reactor to the target temperature of 200°C.[8]
-
Monitoring the Reaction: Maintain the reaction at the set temperature and monitor the pressure. The reaction progress can be tracked by taking small samples at regular intervals and analyzing them by GC-MS to determine the conversion of n-butanol and the selectivity to 2-ethylhexanol.
-
Reaction Workup: Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess pressure.
-
Catalyst Separation: Open the reactor and filter the reaction mixture to remove the solid palladium on carbon catalyst.
-
Neutralization and Extraction: Neutralize the basic reaction mixture with a dilute acid (e.g., HCl). Wash the organic layer with water to remove any salts and unreacted base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the unreacted n-butanol by rotary evaporation.
-
Purification: Purify the crude 2-ethylhexanol by vacuum distillation to obtain the final product.
Challenges and Process Optimization
While the Guerbet reaction is a powerful synthetic tool, several challenges need to be addressed for efficient and economical production of branched C8 alcohols.
-
Side Reactions: As mentioned, the Cannizzaro and Tishchenko reactions can reduce the yield of the desired product.[1] Careful selection of the catalyst and reaction conditions can help to minimize these side reactions.
-
Catalyst Deactivation: Heterogeneous catalysts can deactivate over time due to coking, sintering of metal particles, or poisoning by impurities in the feedstock.
-
Water Removal: The Guerbet reaction produces one mole of water for every mole of dimerized alcohol formed.[1] The presence of water can inhibit the reaction, and its effective removal can drive the equilibrium towards the products.
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures (180-360°C) and pressures, which requires specialized equipment and has significant energy demands.[1]
Optimization of the Guerbet process involves a multi-faceted approach, including the development of more active and stable catalysts, optimizing reaction parameters such as temperature, pressure, and catalyst loading, and implementing efficient product separation and catalyst recycling strategies.
Conclusion
The Guerbet reaction remains a highly relevant and valuable method for the synthesis of branched C8 alcohols. Its ability to convert simple primary alcohols into higher-value, functionalized molecules makes it an attractive process for the chemical industry. With ongoing research into novel catalytic systems, particularly those based on earth-abundant metals and designed for enhanced stability and selectivity, the Guerbet reaction is poised to play an even more significant role in the future of sustainable chemical manufacturing. This guide has provided a comprehensive overview of the core principles, practical execution, and critical considerations for researchers and professionals working in this dynamic field.
References
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- Knothe, G. (2025). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.
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- Opre, Z., & Corma, A. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology, 5(8), 3876-3902.
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- Synthesis of guerbet alcohols. (n.d.).
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- Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. (2022). Frontiers in Chemical Engineering.
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- Producing 2-Ethylhexanol by the Guerbet Reaction. (n.d.).
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A Comprehensive Technical Guide to the Chemical Reactivity of 2-Ethyl-4-methylpentan-1-ol as a Primary Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-methylpentan-1-ol, a branched-chain primary alcohol with the chemical formula C8H18O, serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its structural characteristics, namely the presence of a primary hydroxyl (-OH) group at a sterically accessible carbon, dictate a predictable yet nuanced reactivity profile.[2][3] This guide provides an in-depth exploration of the core chemical transformations of this compound, focusing on oxidation, esterification, etherification, and dehydration reactions. The experimental protocols and mechanistic discussions herein are presented to provide researchers with both a theoretical understanding and a practical framework for utilizing this compound in synthetic applications.
Core Reactivity Profile
The reactivity of this compound is primarily governed by the hydroxyl group. The oxygen atom's lone pairs of electrons render it nucleophilic, while the polar O-H bond allows for protonation, transforming the hydroxyl moiety into a good leaving group. These fundamental electronic properties are the basis for the diverse reactions this alcohol can undergo.
I. Oxidation to 2-Ethyl-4-methylpentanal
The controlled oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For this compound, this transformation yields 2-ethyl-4-methylpentanal. To prevent over-oxidation to the corresponding carboxylic acid, a mild oxidizing agent is essential. Pyridinium chlorochromate (PCC) is a reagent of choice for this purpose, as it effectively oxidizes primary alcohols to aldehydes in a non-aqueous medium.[5][6][7][8][9]
Mechanistic Rationale
The oxidation with PCC is believed to proceed through the formation of a chromate ester.[8] The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the chromium atom of PCC.[6] Following the formation of this intermediate, a base (such as pyridine) facilitates an elimination reaction by abstracting a proton from the carbon bearing the hydroxyl group, leading to the formation of a carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV).[5][7]
Experimental Workflow: Oxidation of this compound using PCC
Caption: Workflow for the oxidation of this compound to 2-Ethyl-4-methylpentanal.
Detailed Experimental Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reaction: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The reaction mixture will turn into a dark brown slurry.
-
Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Filtration: Pass the mixture through a short plug of silica gel to remove the chromium byproducts. Wash the silica pad with additional diethyl ether.
-
Concentration: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure 2-ethyl-4-methylpentanal.
| Parameter | Value |
| Reagents | This compound, Pyridinium Chlorochromate (PCC), Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
II. Esterification to 2-Ethyl-4-methylpentyl Esters
Fischer esterification is a classic method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[10] this compound readily undergoes this reaction with a variety of carboxylic acids to produce the corresponding 2-ethyl-4-methylpentyl esters. These esters have applications in various industries, including as flavoring agents and in the synthesis of herbicides.[11][12]
Mechanistic Rationale
The Fischer esterification is an equilibrium-controlled process.[10] The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[10] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[13] To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed.[10]
Reaction Mechanism: Fischer Esterification
Caption: Mechanism of Fischer Esterification of this compound.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the desired carboxylic acid (1.0 eq) and this compound (3.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours.
-
Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude ester by vacuum distillation or column chromatography.
| Parameter | Value |
| Reagents | Carboxylic Acid, this compound, Sulfuric Acid (catalyst) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Expected Yield | 70-85% |
III. Ether Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[14][15] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[14][16] To synthesize an ether from this compound, it is first deprotonated with a strong base to form the corresponding alkoxide, which then displaces a halide from a suitable alkyl halide.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[14][17] The first step is the deprotonation of this compound by a strong base, such as sodium hydride (NaH), to form the highly nucleophilic 2-ethyl-4-methylpentoxide.[18] This alkoxide then attacks the electrophilic carbon of a primary alkyl halide in a backside attack, leading to the displacement of the halide leaving group and the formation of the ether.[14][17] For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions.[16]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis using this compound.
Detailed Experimental Protocol:
-
Alkoxide Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Alkyl Halide Addition: Add the primary alkyl halide (1.0 eq) dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude ether by flash column chromatography.
| Parameter | Value |
| Reagents | This compound, Sodium Hydride (NaH), Primary Alkyl Halide, THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 65-80% |
IV. Dehydration to Alkenes
The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes.[19][20] For primary alcohols like this compound, this elimination reaction typically proceeds via an E2 mechanism and requires harsh conditions, such as high temperatures and a strong acid catalyst like sulfuric acid or phosphoric acid.[20][21][22]
Mechanistic Rationale
The dehydration of primary alcohols follows an E2 pathway.[20][21] The reaction begins with the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water).[19][21] A base (the conjugate base of the acid, HSO₄⁻) then abstracts a proton from an adjacent carbon while the water molecule departs simultaneously, resulting in the formation of a double bond.[21] Due to the potential for carbocation rearrangements in more substituted alcohols, the reaction conditions for primary alcohols must be carefully controlled.[23][24] The dehydration of this compound is expected to yield a mixture of alkenes, with the major product being the most stable alkene according to Zaitsev's rule.
Reaction Mechanism: E2 Dehydration
Caption: E2 mechanism for the dehydration of this compound.
Detailed Experimental Protocol:
-
Setup: Place this compound (1.0 eq) in a distillation apparatus with a dropping funnel.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (as a catalyst) to the alcohol.
-
Reaction and Distillation: Heat the mixture to a high temperature (typically 170-180 °C for primary alcohols).[21] The alkene products will distill as they are formed.
-
Washing: Wash the distillate with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a water wash.
-
Drying: Dry the organic layer over a suitable drying agent, such as anhydrous calcium chloride.
-
Purification: Redistill the dried product to obtain the purified alkene mixture.
| Parameter | Value |
| Reagents | This compound, Sulfuric Acid or Phosphoric Acid (catalyst) |
| Temperature | 170-180 °C |
| Reaction Time | Varies; distillation-driven |
| Expected Products | Mixture of 2-ethyl-4-methylpent-1-ene and other isomers |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][25] All manipulations should be performed in a well-ventilated fume hood.[25] Avoid contact with skin and eyes, and prevent inhalation of vapors.[25] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[25]
Conclusion
This compound exhibits the characteristic reactivity of a primary alcohol, making it a valuable building block in organic synthesis. Its ability to undergo controlled oxidation to an aldehyde, esterification with carboxylic acids, conversion to ethers via the Williamson synthesis, and dehydration to alkenes provides a wide array of synthetic possibilities. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to achieving high yields and desired product selectivity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile chemical in their work.
References
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Toxicological Profile of 2-Ethyl-4-methylpentan-1-ol: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Toxicological Landscape
2-Ethyl-4-methylpentan-1-ol (CAS No. 106-67-2), a branched-chain primary alcohol, finds application in various industrial processes.[1][2] As with any chemical substance intended for use in research, drug development, or manufacturing, a thorough understanding of its toxicological profile is paramount for ensuring occupational safety and predicting potential biological effects. This guide provides a comprehensive overview of the available toxicological data for this compound, structured to provide not just the data itself, but also the scientific rationale behind the toxicological assessments. For endpoints where specific data for this molecule is not publicly available, we will detail the standard, authoritative methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD), that would be employed for a thorough evaluation.
This document is intended for an audience of researchers, scientists, and drug development professionals who require a deep, technical understanding of the potential hazards associated with this compound.
Chemical and Physical Properties
A substance's physical and chemical properties are foundational to its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| CAS Number | 106-67-2 | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 171.3 ± 8.0 °C at 760 mmHg | [4] |
| Flash Point | 64.2 ± 8.7 °C | [4] |
| Vapor Pressure | 0.4 ± 0.7 mmHg at 25°C | [4] |
| Water Solubility | 1594 mg/L @ 25 °C (est.) | [5] |
| logP (o/w) | 2.63 | [4] |
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single, short-term exposure to a substance. These studies are crucial for establishing initial hazard classifications and informing dose selection for longer-term studies.
Oral, Dermal, and Inhalation Exposure
Data from non-guideline studies are available for the acute toxicity of this compound. It is important to note that while these studies provide valuable initial information, they may not have been conducted under the stringent, internationally recognized standards of current OECD guidelines.
| Route | Species | Endpoint | Value | Reference |
| Oral | Rat | LD₅₀ | 4290 µL/kg | [5] |
| Oral | Mouse | LD₅₀ | 1600 mg/kg | [5] |
| Dermal | Rabbit | LD₅₀ | > 5000 mg/kg | [5] |
| Inhalation | Rat | LC | > 675 ppm/6H | [5] |
Based on available GHS classifications, this compound is considered harmful if inhaled (Acute Toxicity 4).[3]
Causality in Experimental Design: The Rationale Behind Acute Toxicity Testing (OECD 401, 402, 403)
The primary objective of acute toxicity testing is to determine the dose at which a substance causes mortality in 50% of the test population (LD₅₀ for oral and dermal routes; LC₅₀ for inhalation). This data is not merely for classification; it provides a critical starting point for understanding the dose-response relationship of a substance. The choice of animal model, typically rodents, is based on their well-characterized physiology and the extensive historical database available for comparison. The route of administration is chosen to mimic potential human exposure scenarios.
Local Tolerance: Irritation and Sensitization
Evaluating the potential for a substance to cause local effects on the skin and eyes is a critical component of its toxicological assessment.
Skin and Eye Irritation
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[3] This indicates that upon contact, it can cause reversible inflammatory effects.
An open irritation test on rabbit skin was reported in a 1962 study, which likely contributes to the skin irritation classification.[4] However, detailed scoring from a modern OECD 404 guideline study is not publicly available.
Skin Sensitization
There is currently no publicly available data from a guideline-compliant study (e.g., OECD 406) to definitively assess the skin sensitization potential of this compound. Skin sensitization is an allergic response mediated by the immune system, and its assessment is crucial for preventing allergic contact dermatitis in individuals handling the substance.
Methodological Deep Dive: The Logic of Irritation and Sensitization Testing
Why these tests? Irritation is a direct, localized inflammatory response, while sensitization is a more complex, immune-mediated allergic reaction. Distinguishing between these two is critical for risk assessment and management. An irritant will cause a reaction in most individuals at a sufficient concentration, whereas a sensitizer may not cause a reaction on first exposure but can lead to an exaggerated response upon subsequent exposures in susceptible individuals.
The workflow for an OECD 404 study is designed to systematically evaluate the potential of a substance to cause reversible inflammatory changes to the skin.
Caption: Workflow for the OECD 406 Skin Sensitization (Buehler Test) study.
Genotoxicity
Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations or chromosomal aberrations. A positive finding in these assays can be an indicator of carcinogenic potential.
Currently, there is no publicly available data from standard genotoxicity assays (e.g., Ames test, in vitro chromosome aberration test) for this compound.
The Foundational Screen: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Why the Ames test? This in vitro assay is a cornerstone of genotoxicity testing due to its high throughput, low cost, and high predictivity for certain types of carcinogens. It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and form colonies on a nutrient-deficient medium. The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical, as some chemicals only become genotoxic after being metabolized.
Caption: Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.
Repeated Dose Toxicity
While acute toxicity studies provide information on short-term exposure, repeated dose toxicity studies are essential for evaluating the effects of longer-term, cumulative exposure. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
There is currently no publicly available data from a guideline-compliant repeated dose toxicity study (e.g., OECD 407) for this compound.
Rationale for Repeated Dose Studies (OECD 407)
The primary goal of a 28-day repeated dose oral toxicity study is to characterize the toxicological profile of a substance following repeated administration. This includes identifying potential target organs, understanding exposure-response relationships, and assessing the potential for reversibility of toxic effects. The 28-day duration is considered sufficient to reveal most of the toxic effects that would be observed in a longer-term (e.g., 90-day) study, making it a valuable screening tool. Key parameters evaluated include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathology of major organs and tissues.
Reproductive and Developmental Toxicity
Assessing the potential for a substance to interfere with reproductive function or cause harm to a developing organism is a critical aspect of a comprehensive toxicological evaluation.
A single study summary indicates potential developmental toxicity for this compound. A Lowest Published Toxic Concentration (TCLo) was reported in rats exposed via inhalation to 400 ppm for 6 hours a day on gestation days 6-15. [4]The reported effects were fetotoxicity (e.g., stunted fetus) and specific developmental abnormalities of the musculoskeletal system. [4]It is important to note that this is a summary and a full evaluation of the study, including maternal toxicity, would be necessary for a complete risk assessment.
Conclusion: A Data-Driven Approach to Safety
The available toxicological data for this compound provides a foundational understanding of its hazard profile. It is classified as a skin and eye irritant and is harmful if inhaled. [3]Acute toxicity appears to be low via the oral and dermal routes. [5]A key area for further investigation is the potential for developmental toxicity, as suggested by a single inhalation study summary. [4] Significant data gaps remain, particularly in the areas of skin sensitization, genotoxicity, and repeated dose toxicity, where no guideline-compliant studies are publicly available. For professionals working with this compound, adherence to appropriate personal protective equipment (gloves, eye protection) and ensuring adequate ventilation are crucial to mitigate the known risks of irritation and inhalation toxicity. For comprehensive risk assessments, particularly for applications involving prolonged or repeated exposure, the generation of data in these missing endpoint areas, following established OECD guidelines, would be essential. This guide serves as a summary of current knowledge and a framework for understanding the necessary experimental approaches for a complete toxicological evaluation.
References
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- 1-Pentanol, 2-ethyl-4-methyl- - Substance Details - SRS | US EPA. (n.d.).
- Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7. Correction to the List Classification Determination Paragraph - EPA. (n.d.).
- 2-ETHYL HEXANOL | Occupational Safety and Health Administration - OSHA. (n.d.).
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Use of 2-Ethyl-4-methylpentan-1-ol in diagnosing ratoon stunting disease in sugarcane
A Technical Guide to the Diagnosis of Ratoon Stunting Disease in Sugarcane
Executive Summary
Ratoon stunting disease (RSD), caused by the bacterium Leifsonia xyli subsp. xyli (Lxx), is a significant constraint on sugarcane productivity worldwide, capable of causing substantial yield losses.[1][2][3] The insidious nature of RSD lies in its lack of clear external symptoms, making accurate and sensitive diagnostics essential for disease management and the preservation of clean seedcane stocks.[1][2][4] This guide provides a comprehensive overview of the scientifically validated methodologies for the detection of Lxx. It aims to equip researchers and agricultural scientists with the foundational knowledge and detailed protocols required to implement robust diagnostic workflows.
A review of the current scientific literature and established diagnostic protocols indicates that 2-Ethyl-4-methylpentan-1-ol is not utilized for the diagnosis of ratoon stunting disease in sugarcane. While some chemical vendor websites contain a speculative application note, this claim is not substantiated in peer-reviewed agricultural science, phytopathology, or analytical chemistry literature.[5][6] The compound is a primary alcohol used in various chemical processes, but it does not serve as a biomarker or diagnostic agent for RSD.[7][8]
Therefore, this document focuses exclusively on the established and field-proven techniques that form the cornerstone of RSD diagnosis: microscopic, serological, and molecular methods. Each section will detail the underlying principles, provide step-by-step protocols, and discuss the relative advantages and limitations to guide the selection of the most appropriate method for a given objective.
The Challenge of Ratoon Stunting Disease (RSD)
RSD is a vascular disease where the fastidious, gram-positive bacterium Leifsonia xyli subsp. xyli colonizes the xylem vessels of the sugarcane plant.[2][3][9] This colonization impairs water and nutrient transport, leading to stunted growth, reduced stalk diameter, and significant yield loss, particularly in water-stressed conditions.[2] Transmission occurs mechanically through contaminated harvesting equipment and, most critically, through the propagation of infected seedcane.[1][2] The absence of reliable external symptoms means that a crop can be widely infected without any visual indication, making laboratory diagnosis the only definitive method for detection.[1][2][4]
Established Diagnostic Methodologies for RSD
The accurate detection of Lxx is the primary goal of any RSD diagnostic program. The choice of method often depends on a balance of sensitivity, specificity, throughput, cost, and available laboratory infrastructure. The three principal approaches are detailed below.
Microscopic Detection: Phase-Contrast Microscopy (PCM)
This was one of the earliest methods developed and relies on the direct visualization of the characteristic small, rod-shaped Lxx bacteria in xylem sap.[2]
Principle of Causality: Phase-contrast microscopy enhances the contrast of transparent specimens, like bacteria, without the need for staining. It converts phase shifts in light passing through the specimen into brightness changes in the image. Lxx bacteria are identified based on their specific morphology and characteristic 'V' forms resulting from their snapping division.[10]
Step-by-Step Protocol for Phase-Contrast Microscopy:
-
Sample Collection: Collect mature sugarcane stalks (typically from the basal or middle section) from the field. Samples should be processed promptly or stored under refrigeration to prevent sap degradation.
-
Xylem Sap Extraction:
-
Thoroughly clean the outside of the stalk section to remove surface contaminants.
-
Cut a fresh cross-section of the stalk.
-
Apply pressure to the stalk section using a hydraulic press or centrifugal extraction to force sap from the xylem vessels. Collect the expressed sap in a clean microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the collected sap at a low speed (e.g., 3,000 rpm for 5 minutes) to pellet larger plant debris.[11]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 rpm for 10 minutes) to pellet the bacterial cells.[11]
-
Carefully discard the supernatant and resuspend the bacterial pellet in a small volume (e.g., 20-50 µL) of sterile water or phosphate-buffered saline (PBS).
-
-
Microscopic Examination:
-
Place a small drop (approx. 5-10 µL) of the resuspended pellet onto a clean microscope slide and cover with a coverslip.
-
Examine the slide under a phase-contrast microscope at high magnification (1000x, oil immersion).
-
Systematically scan the slide for small, non-motile, pleomorphic rods, often appearing in pairs or characteristic 'V' formations.[10]
-
-
Interpretation: The presence of bacteria matching the described morphology at a sufficient concentration is considered a positive result. The detection limit is generally considered to be greater than 10^6 colony-forming units (CFU)/mL.[2]
Serological Detection: Immunoassays
Serological methods use antibodies specific to Lxx antigens for detection. Various formats have been developed, including dot blot immunoassay (DBI) and enzyme-linked immunosorbent assay (ELISA).[2][4] These methods offer higher throughput than microscopy.
Principle of Causality: These assays are based on the highly specific binding affinity between an antibody and its target antigen. In a typical format, Lxx antigens present in the xylem sap are immobilized on a solid support (like a nitrocellulose membrane or microplate well). A primary antibody specific to Lxx binds to the antigen. This is followed by a secondary antibody, which is conjugated to an enzyme. The addition of a substrate results in a colorimetric or fluorescent signal, the intensity of which is proportional to the amount of Lxx antigen present.
Step-by-Step Protocol for Dot Blot Enzyme Immunoassay (DB-EIA):
-
Sample Collection & Sap Extraction: Follow steps 1 and 2 as described for the PCM method.
-
Membrane Preparation: Cut a nitrocellulose membrane to the desired size and pre-wet it according to the manufacturer's instructions. Place it in the dot blot apparatus.
-
Antigen Application: Load a defined volume of the extracted xylem sap into each well of the dot blot apparatus. Apply a gentle vacuum to pull the sap through the membrane, immobilizing the antigens.
-
Blocking: Disassemble the apparatus and place the membrane in a shallow tray. Add a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline) and incubate for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Discard the blocking buffer and add the primary antibody (anti-Lxx) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the primary antibody solution. Wash the membrane three times with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20) for 5-10 minutes each time to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-alkaline phosphatase) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing steps (Step 6) to remove unbound secondary antibody.
-
Signal Development: Add the appropriate enzyme substrate (e.g., BCIP/NBT for alkaline phosphatase). Color development will occur where Lxx antigens are present.
-
Interpretation: The appearance of a colored dot on the membrane indicates a positive result. Include positive and negative controls on the same membrane for valid interpretation.
Molecular Detection: Quantitative PCR (qPCR)
Molecular methods, particularly quantitative Polymerase Chain Reaction (qPCR), are the most sensitive and specific techniques for RSD diagnosis.[9][12][13] They detect and quantify the specific DNA sequences of the Lxx bacterium.
Principle of Causality: qPCR amplifies a specific target DNA sequence from the Lxx genome. The process involves cycles of thermal denaturation of the DNA, annealing of specific primers to the target sequence, and extension by a DNA polymerase. A fluorescent probe or dye is included in the reaction, which emits a signal only when DNA is amplified. The instrument measures this fluorescence in real-time, allowing for the quantification of the initial amount of target DNA in the sample.
Step-by-Step Protocol for qPCR:
-
Sample Collection: Samples can be either xylem sap (extracted as per PCM method) or non-destructive leaf sheath biopsies.[12][13]
-
DNA Extraction:
-
This is a critical step to obtain high-quality DNA free from PCR inhibitors common in plant tissues.
-
Use a commercial plant DNA extraction kit or a validated CTAB (cetyltrimethylammonium bromide) protocol.
-
For crude juice, a cellulose-based dipstick method can be used for rapid purification.[4][14]
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.
-
-
qPCR Reaction Setup:
-
In a dedicated clean area, prepare the qPCR master mix. A typical 20 µL reaction includes:
-
Include a no-template control (NTC), a positive control (purified Lxx DNA), and a negative control (DNA from a known healthy plant).
-
-
Thermal Cycling:
-
Data Analysis:
-
The instrument software will generate amplification plots. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a set threshold.
-
A sample is considered positive if it shows a sigmoidal amplification curve and has a Ct value below a predetermined cutoff (typically <35), and the NTC shows no amplification.
-
The quantity of Lxx DNA can be determined by comparing the sample's Ct value to a standard curve generated from a dilution series of known DNA concentrations.
-
Comparative Analysis of Diagnostic Methods
| Parameter | Phase-Contrast Microscopy (PCM) | Dot Blot Immunoassay (DB-EIA) | Quantitative PCR (qPCR) |
| Principle | Direct visualization of bacteria | Antigen-antibody binding | DNA amplification |
| Sensitivity | Low (>10^6 CFU/mL)[2] | Moderate | Very High (down to 100 copies)[15] |
| Specificity | Moderate (relies on morphology) | High (antibody-dependent) | Very High (primer/probe dependent) |
| Throughput | Low | Moderate to High | High |
| Cost per Sample | Low | Moderate | High |
| Time to Result | Fast (<1 hour) | Moderate (4-6 hours) | Moderate (3-5 hours including DNA extraction) |
| Required Expertise | High (trained microscopist) | Moderate | High (molecular biology skills) |
| Quantitative? | No | Semi-quantitative | Yes |
Workflow Visualizations
Quantitative PCR (qPCR) Diagnostic Workflow
Caption: Step-by-step workflow for DB-EIA.
Conclusion
The effective management of ratoon stunting disease is critically dependent on accurate and timely diagnosis. While the compound this compound has no documented role in this process, a robust suite of validated diagnostic tools is available to the scientific community. Phase-contrast microscopy offers a rapid, low-cost method for initial screening, though it lacks sensitivity and requires significant expertise. Serological assays like DB-EIA provide a higher-throughput and more specific alternative suitable for large-scale testing. For the highest level of sensitivity and specificity, and for applications requiring quantification of the pathogen load, molecular methods such as qPCR are the gold standard. [9][13][15]The selection of a diagnostic method should be guided by the specific research question, available resources, and the required level of analytical sensitivity.
References
- Botella, J. R., et al. (2023). Changing the diagnostic paradigm for sugarcane: development of a mill-based diagnostic for ratoon stunting disease in crude cane juice. Frontiers in Plant Science. [Link]
- Firdaus, S., et al. (2024). Early Detection of Ratoon Stunting Diseases in Sugarcane Seeds Using Polymerase Chain Reaction Method. BIO Web of Conferences, 91, 01015. [Link]
- Young, A. J. (2013). NOVEL DIAGNOSTIC METHOD FOR RATOON STUNTING DISEASE: DEVELOPMENT AND IMPLICATIONS FOR RSD MANAGEMENT. Proceedings of the Australian Society of Sugar Cane Technologists. [Link]
- Young, A. J., & He, X. (2016). Efficient diagnosis of Ratoon Stunting Disease of sugarcane by quantitative PCR on pooled leaf sheath biopsies.
- Yasmin, S., et al. (2024). Ratoon Stunting Disease of Sugarcane: A Review Emphasizing Detection Strategies and Challenges. Plant Disease. [Link]
- Zhang, M., et al. (2018). A Comparative Study of Three Detection Techniques for Leifsonia xyli Subsp. xyli, the Causal Pathogen of Sugarcane Ratoon Stunting Disease.
- Pramudi, M. I., et al. (2022). Development of detection method for Leifsonia xyli subsp. xyli, causal organism of ratoon stunting disease of sugarcane by quantitative polymerase chain reaction - high resolution melting analysis (qPCR-HRM).
- Fu, H. Y., et al. (2015). Rapid and Quantitative Detection of Leifsonia xyli subsp. xyli in Sugarcane Stalk Juice Using a Real-Time Fluorescent (TaqMan) PCR Assay. The Scientific World Journal. [Link]
- CABI. (2021). Leifsonia xyli subsp. xyli (sugarcane ratoon stunting disease). CABI Compendium. [Link]
- Pan, Y. B., et al. (1998). A polymerase chain reaction protocol for the detection of Clavibacter xyli subsp. xyli, the causal bacterium of sugarcane ratoon stunting disease. Plant disease, 82(3), 285-290. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylpentanol.
- Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2). [Link]
- Pan, Y. B., et al. (2010). Early Detection of Ratoon Stunting Diseases in Sugarcane Seeds Using Polymerase Chain Reaction Method.
- Mason, O., et al. (2023). Changing the diagnostic paradigm for sugarcane: development of a mill-based diagnostic for ratoon stunting disease in crude cane juice. Frontiers in Plant Science, 14. [Link]
- Zhang, M., et al. (2018). A Comparative Study of Three Detection Techniques for Leifsonia xyli Subsp. xyli, the Causal Pathogen of Sugarcane Ratoon Stunting Disease.
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- 15. Rapid and Quantitative Detection of Leifsonia xyli subsp. xyli in Sugarcane Stalk Juice Using a Real-Time Fluorescent (TaqMan) PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Ethyl-4-methylpentan-1-ol as a Solvent in Organic Reactions
Introduction: A Modern Solvent for Advancing Organic Synthesis
In the dynamic landscape of organic chemistry and drug development, the choice of solvent is a critical parameter that can dictate the success, efficiency, and environmental impact of a synthetic route. While traditional solvents like tetrahydrofuran (THF), toluene, and dichloromethane have been mainstays in the laboratory, the growing emphasis on green chemistry and process safety has spurred the search for viable alternatives.[1][2] 2-Ethyl-4-methylpentan-1-ol, a primary alcohol, emerges as a promising candidate in this pursuit.[3][4] With its unique physicochemical properties, it offers a compelling combination of high boiling point, low volatility, and a more favorable safety profile compared to many conventional solvents.
This guide provides an in-depth exploration of this compound as a solvent, offering detailed application notes and protocols for its use in key organic transformations. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage innovative and sustainable solutions in their synthetic endeavors.
Physicochemical Properties and Advantages
This compound possesses a unique structural architecture that imparts a distinct set of properties, making it an attractive solvent for a range of applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 g/mol | |
| Boiling Point | 176.5 °C | |
| Density | 0.8260 g/cm³ | |
| Flash Point | 88.1 °C | The Good Scents Company |
| Solubility | Soluble in chloroform and methanol. |
Key Advantages:
-
High Boiling Point: Enables reactions to be conducted at elevated temperatures, potentially increasing reaction rates and driving equilibria towards desired products.
-
Low Volatility: Reduces solvent loss through evaporation, leading to more consistent reaction conditions and minimizing worker exposure to volatile organic compounds (VOCs).
-
Enhanced Safety: The higher flash point compared to solvents like diethyl ether and THF significantly reduces fire hazards in the laboratory.
-
Potential for Improved Selectivity: As a protic solvent, it can influence reaction pathways and selectivity, particularly in reactions involving polar intermediates or reagents.
-
Green Chemistry Profile: Its lower volatility and derivation from potentially bio-based sources align with the principles of sustainable chemistry.[2][5]
Application Note I: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is known to significantly influence the efficiency and outcome of this palladium-catalyzed reaction. While traditional solvents like toluene, THF, and dioxane are commonly employed, alcohols have demonstrated a remarkable ability to promote the reaction, often leading to higher yields.
The use of this compound in Suzuki-Miyaura reactions is proposed here as a high-boiling, polar protic medium that can offer distinct advantages. Its ability to dissolve both organic substrates and inorganic bases, coupled with its high boiling point, can facilitate efficient catalysis and drive reactions to completion.
Proposed Protocol: Synthesis of 4-Methylbiphenyl
This protocol describes a model Suzuki-Miyaura coupling reaction using this compound as the solvent.
Reaction Scheme:
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound, anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent Addition: Add 10 mL of anhydrous this compound to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with toluene (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methylbiphenyl as a white solid.
Expected Outcome and Causality:
The high boiling point of this compound allows the reaction to be conducted at an elevated temperature, which can overcome the activation energy barrier and accelerate the rate-determining steps of the catalytic cycle, namely oxidative addition and reductive elimination. The polar nature of the alcohol can also aid in the dissolution of the inorganic base and the boronic acid, facilitating the crucial transmetalation step.
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of reaction yields for the synthesis of 4-methylbiphenyl in different solvents, based on general trends observed for alcohol solvents in Suzuki-Miyaura couplings.
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 111 | 12 | 85 |
| Dioxane | 101 | 12 | 82 |
| Methanol | 65 | 8 | 92 |
| This compound | 176.5 | 5 | >95 |
Note: This data is illustrative and intended to highlight the potential advantages of using a high-boiling alcohol solvent. Actual results may vary.
Application Note II: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. The reaction involves the use of a phosphonium ylide, a reactive intermediate that is typically generated in situ. The choice of solvent is critical for the formation and reactivity of the ylide, and can also influence the stereoselectivity of the resulting alkene.[6][7]
While ethereal solvents like THF and diethyl ether are commonly used, the use of a polar protic solvent like this compound presents an interesting alternative. Although protic solvents can react with highly basic ylides, for stabilized ylides, the increased polarity of the medium could potentially enhance the rate of the initial nucleophilic attack on the carbonyl group.
Proposed Protocol: Synthesis of Ethyl Cinnamate
This protocol outlines the use of this compound in a Wittig reaction with a stabilized ylide.
Reaction Scheme:
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Benzaldehyde
-
This compound
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383 mg) in 15 mL of this compound.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 mmol, 106 mg) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of celite, washing with hexane.
-
Concentrate the filtrate under reduced pressure to remove the hexane and the majority of the this compound.
-
-
Purification: Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford ethyl cinnamate as a colorless oil.
Expert Insights and Causality:
The use of this compound in this Wittig reaction with a stabilized ylide is a departure from traditional non-polar solvents. The rationale lies in the potential for the polar protic environment to stabilize the zwitterionic betaine-like intermediate, potentially influencing the rate and stereochemical outcome. The high boiling point of the solvent also allows for thermal promotion of the reaction, which can be beneficial for less reactive, stabilized ylides.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for an organic reaction conducted in this compound, followed by a standard workup and purification procedure.
Caption: General workflow for synthesis and purification.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. While this compound has a more favorable safety profile than many volatile solvents, it is still a chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound represents a valuable addition to the modern chemist's toolbox of solvents. Its advantageous physicochemical properties, including a high boiling point and low volatility, make it a suitable medium for a variety of organic transformations, particularly those requiring elevated temperatures. The proposed protocols for Suzuki-Miyaura and Wittig reactions serve as a starting point for exploring the full potential of this promising solvent. As the chemical industry continues to embrace greener and safer practices, the adoption of solvents like this compound is poised to become increasingly important in the development of sustainable and efficient synthetic methodologies. Further research into its application in other reaction classes and a deeper understanding of its influence on reaction mechanisms will undoubtedly unlock new opportunities in organic synthesis and drug discovery.
References
- Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001–1005. [Link]
- Tyrell, J. H., & Sherwood, J. (2020). Supporting Information for: Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001–1005. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7821, 2-Ethyl-4-methylpentanol.
- The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol.
- Human Metabolome Database. (2023). 2-Ethyl-4-methyl-1-pentanol.
- Alharthi, S., Al-Mohaimeed, A. M., El-Sayed, M. E., & Abdelgawad, M. A. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. NeuroQuantology, 18(9), 240-246. [Link]
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Wikipedia. (2023). Wittig reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Capello, C., Fischer, U., & Hungerbühler, K. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934.
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.
- Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Ducatte, V., & Bonnet, P. (2013). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development, 17(12), 1517-1525.
- Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H., Clark, J. H., Farmer, T. J., ... & Hunt, A. J. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 1-24.
- Sharma, S., & Singh, N. (2020). Green Solvents: A Comprehensive Review. International Journal of Scientific Research in Science and Technology, 7(5), 23-34.
- Diorazio, L. J., Hose, D. R., & Adlington, N. K. (2016). Toward a more sustainable pharmaceutical industry. Science, 352(6289), 1062-1064.
- Anastas, P. T., & Warner, J. C. (1998). Green chemistry: theory and practice. Oxford university press.
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- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
Influence of Branched Alcohols on Polymer Properties: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of branched alcohol moieties into polymer structures offers a powerful and versatile strategy for tuning material properties to meet the demands of advanced applications, from specialty coatings to sophisticated drug delivery systems. Unlike their linear counterparts, branched architectures introduce significant steric hindrance and alter chain packing, leading to profound changes in thermal, mechanical, and solution-based characteristics. This guide provides an in-depth exploration of these structure-property relationships, detailing the underlying scientific principles and offering robust protocols for the synthesis, characterization, and application of polymers modified with branched alcohols.
Introduction: The Architectural Advantage of Branching
The fundamental properties of a polymer are intrinsically linked to its molecular architecture. While linear polymers can pack efficiently, leading to higher crystallinity and density, the introduction of branched side chains disrupts this regularity.[1] This disruption is the primary mechanism through which branched alcohols exert their influence, creating materials with unique and often desirable characteristics.
The key effects of incorporating branched alcohols into polymer side chains include:
-
Disruption of Chain Packing: The bulkiness of branched groups prevents polymer chains from aligning closely, which generally leads to a more amorphous structure with lower crystallinity and density.[1]
-
Increased Free Volume: The inefficient packing creates more empty space between polymer chains, known as free volume. This increased free volume enhances chain mobility, which in turn affects properties like the glass transition temperature (Tg).
-
Altered Intermolecular Forces: Branching can affect the strength of van der Waals forces between polymer chains. While longer linear side chains can increase these interactions, branching can weaken them by increasing the distance between main chains.
These molecular-level changes manifest in macroscopic property modifications, such as increased solubility, lower viscosity in solution and melts (at high shear rates), reduced glass transition temperatures, and enhanced flexibility.[2][3] Understanding and controlling these effects are crucial for designing polymers with tailored performance for specific applications.
Impact on Key Polymer Properties: A Mechanistic Overview
Thermal Properties: Tailoring the Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[4] The incorporation of branched alcohol side chains typically lowers the Tg.[5] This is primarily due to the increase in free volume created by the bulky side groups, which allows for greater rotational freedom of the polymer backbone at lower temperatures.
Longer and more numerous branches generally lead to a more significant reduction in Tg.[5] For example, in a series of poly(n-alkyl methacrylates), an increase in the length and branching of the alkyl side chain leads to a broader and lower Tg.[6]
Mechanical Properties: Balancing Stiffness and Flexibility
The mechanical behavior of a polymer is a direct consequence of its molecular structure. Branching significantly influences a material's modulus, toughness, and flexibility.
-
Modulus and Stiffness: By disrupting crystalline packing, branched side chains generally lead to a lower storage modulus (a measure of stiffness) and tensile strength compared to their linear counterparts.[1][2]
-
Flexibility and Toughness: The increased free volume and chain mobility imparted by branching often result in increased flexibility and toughness. Polymers with a high degree of branching are more flexible because the branches disrupt the regular arrangement of the chains, allowing them to move more freely.[1]
The following table summarizes the typical effects of introducing branched alcohol side chains on the mechanical properties of polymers:
| Property | Influence of Branched Alcohol Side Chains | Underlying Mechanism |
| Storage Modulus (E') | Decreases | Disruption of crystalline packing and increased free volume lead to reduced stiffness.[5] |
| Tensile Strength | Generally Decreases | Weaker intermolecular forces due to less efficient chain packing.[1][2] |
| Flexibility/Elongation at Break | Increases | Increased chain mobility and free volume allow for greater deformation before failure.[1] |
| Toughness | Can Increase | The ability to dissipate energy through chain movement can be enhanced. |
Solubility and Solution Properties
The principle of "like dissolves like" governs polymer solubility. The introduction of branched alkyl groups from alcohols can significantly enhance the solubility of a polymer in nonpolar organic solvents. The irregular structure of branched polymers reduces the intermolecular forces that hold the chains together in the solid state, making it easier for solvent molecules to penetrate and dissolve the polymer.[1]
In solution, branched polymers typically exhibit a lower viscosity at high shear rates compared to linear polymers of the same molecular weight. This is because the branches can shield the polymer backbone from extensive entanglement.[2]
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of polymers incorporating branched alcohols.
Synthesis Protocols
This protocol describes the synthesis of a common polymer with a branched side chain, poly(2-ethylhexyl acrylate), via conventional free radical polymerization.[7][8]
Materials:
-
2-Ethylhexyl acrylate (EHA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Ice bath
Procedure:
-
In a Schlenk flask, dissolve 2-ethylhexyl acrylate (e.g., 10 g, 54.3 mmol) and AIBN (e.g., 0.09 g, 0.55 mmol) in toluene (e.g., 20 mL).
-
De-gas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 70°C with stirring under a nitrogen or argon atmosphere.
-
Maintain the reaction at this temperature for a specified time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.
-
To terminate the polymerization, cool the reaction vessel in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Causality of Experimental Choices:
-
Inhibitor Removal: Commercial monomers often contain inhibitors to prevent premature polymerization. These must be removed before the reaction.
-
Inert Atmosphere: Oxygen can react with the free radicals, terminating the polymerization. An inert atmosphere is crucial for achieving high molecular weight polymers.
-
Initiator Concentration: The concentration of AIBN affects the rate of polymerization and the final molecular weight of the polymer. A higher initiator concentration leads to a faster reaction but lower molecular weight.
-
Precipitation in Methanol: Poly(2-ethylhexyl acrylate) is soluble in toluene but insoluble in methanol. This step is essential for purifying the polymer from unreacted monomer and initiator.
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Materials:
-
2-Hydroxypropyl methacrylate (HPMA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole, anhydrous
-
Methanol
-
Nitrogen or Argon gas
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol).
-
Add HPMA (e.g., 7.2 g, 50 mmol), EBiB (e.g., 0.097 g, 0.5 mmol), and anisole (e.g., 10 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a nitrogen or argon atmosphere, add PMDETA (e.g., 0.104 mL, 0.5 mmol) to the frozen mixture.
-
Place the flask in a preheated oil bath at 60°C and stir.
-
After the desired reaction time (e.g., 4-8 hours), terminate the polymerization by exposing the mixture to air and cooling in an ice bath.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., cold hexane or diethyl ether).
-
Filter and dry the polymer under vacuum.
Characterization Protocols
DSC is a fundamental technique for measuring the thermal transitions of a polymer.
Instrument: A calibrated Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
DSC Method:
-
Equilibrate the sample at a temperature well above its expected Tg (e.g., 100°C).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg (e.g., -100°C). This step removes the thermal history of the sample.
-
Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the Tg.
-
The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
SEC-MALS is a powerful technique for determining the absolute molecular weight and obtaining information about the branching of polymers.[9][10][11][12][13][14][15][16]
Instrument: A SEC system equipped with a MALS detector and a differential refractive index (dRI) detector.
Sample Preparation:
-
Dissolve the polymer in a suitable mobile phase (e.g., THF) at a concentration of 1-5 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
SEC-MALS Method:
-
Equilibrate the SEC system with the chosen mobile phase at a constant flow rate.
-
Inject the filtered polymer solution onto the SEC column set.
-
Collect the data from the MALS and dRI detectors.
-
The data is analyzed using appropriate software to determine the absolute molecular weight distribution.
-
Branching information can be inferred by comparing the radius of gyration of the branched polymer to that of a linear analog of the same molecular weight.[10][11][16]
DMA measures the mechanical properties of a material as a function of temperature, time, and frequency.[4][17][18][19][20][21][22]
Instrument: A Dynamic Mechanical Analyzer with a suitable clamping fixture (e.g., tension film clamp).
Sample Preparation:
-
Prepare a thin film of the polymer with uniform thickness and rectangular dimensions.
-
Ensure the sample is free of cracks or other defects.
DMA Method (Temperature Sweep):
-
Mount the sample in the DMA clamp and apply a small static force to keep it taut.
-
Cool the sample to a temperature below its Tg.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude (within the linear viscoelastic region).
-
Ramp the temperature at a controlled rate (e.g., 3°C/min) through the glass transition region.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often taken as the Tg.[22]
Rheological measurements provide information about the flow and deformation of a material.[23][24][25][26]
Instrument: A rotational rheometer with a parallel plate or cone-and-plate geometry.
Sample Preparation:
-
Mold the polymer into a disk of the appropriate diameter and thickness for the rheometer geometry.
-
Ensure the sample is free of air bubbles.
Rheology Method (Frequency Sweep):
-
Place the sample on the lower plate of the rheometer and lower the upper plate to the desired gap.
-
Heat the sample to the desired measurement temperature and allow it to equilibrate.
-
Perform a strain sweep to determine the linear viscoelastic region.
-
Conduct a frequency sweep at a constant strain within the linear viscoelastic region.
-
The storage modulus (G'), loss modulus (G''), and complex viscosity are measured as a function of frequency.
Application in Drug Delivery: Polymeric Micelles
Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in aqueous solution to form nanosized core-shell structures called polymeric micelles.[27][28][29][30][31][32][33] These micelles are promising vehicles for the delivery of poorly water-soluble drugs.[28][29][32] The incorporation of branched alcohols into the hydrophilic corona of these block copolymers can influence their drug delivery properties.
Influence of Branched Hydrophilic Blocks:
-
Increased Hydrodynamic Volume: The branched structure of the hydrophilic corona can increase the hydrodynamic volume of the micelle, potentially leading to longer circulation times in the body.
-
Modulated Drug Release: The steric hindrance provided by the branched chains can influence the rate of drug release from the hydrophobic core.[[“]]
-
Enhanced Stability: The branched corona may provide greater steric stabilization, preventing the aggregation of micelles.
Protocol 4.1: Preparation of Drug-Loaded Polymeric Micelles
This protocol describes a general method for preparing drug-loaded polymeric micelles using a nanoprecipitation method.
Materials:
-
Amphiphilic block copolymer with a branched hydrophilic block
-
Poorly water-soluble drug
-
A water-miscible organic solvent (e.g., acetone, acetonitrile, or THF)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve the amphiphilic block copolymer and the drug in the organic solvent.
-
Slowly add the organic solution dropwise to deionized water while stirring vigorously.
-
The micelles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting aqueous solution contains the drug-loaded polymeric micelles.
-
The micellar solution can be further purified by dialysis or filtration to remove any unloaded drug.
Visualization of Experimental Workflows
Free Radical Polymerization Workflow
Caption: Workflow for free radical polymerization.
Polymeric Micelle Formation for Drug Delivery
Caption: Nanoprecipitation method for drug-loaded micelles.
Conclusion
The strategic incorporation of branched alcohols into polymer side chains provides a robust platform for the rational design of materials with precisely controlled properties. By disrupting chain packing and increasing free volume, branching offers a means to lower the glass transition temperature, enhance flexibility, and improve solubility. The protocols and characterization techniques detailed in this guide provide a comprehensive framework for researchers to synthesize and evaluate these advanced materials. As the demand for high-performance polymers in fields such as drug delivery and advanced materials continues to grow, the principles and methodologies outlined herein will serve as a valuable resource for innovation and development.
References
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- Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of controlled release, 109(1-3), 169-188.
- TutorChase. (n.d.). How do branching and chain length affect polymer properties?
- Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? (2024, May 12). Universal Lab Blog.
- Lipson, J. E. G., & Jee, A. Y. (2014). Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers. Macromolecules, 47(15), 5271-5280.
- Characterization of Polymers using Dynamic Mechanical Analysis (DMA). (n.d.). EAG Laboratories.
- The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. (n.d.). NIH.
- Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers. (n.d.). RSC Publishing.
- Jiao, Z., Wang, X., & Chen, Z. (2012). Advance of Amphiphilic Block Copolymeric Micelles as Drug Delivery. Asian Journal of Chemistry, 24(11), 4783.
- Dynamic Mechanical Analysis. (2022, August 28). Chemistry LibreTexts.
- Kwon, G. S. (2003). Amphiphilic block copolymers for drug delivery. Journal of pharmaceutical sciences, 92(7), 1343-1355.
- Standards and test protocols for dynamic mechanical analysis of polymers. (2025, October 11). Patsnap Eureka.
- Shih, C. C., Chen, Y. C., Wu, J. S., Wu, Y. W., & Chiu, Y. C. (2021). Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties.
- Haloi, D. J., & Singha, N. K. (2012). Synthesis and characterization of poly (2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and radical polymerization. Journal of Chemical Sciences, 124(4), 791-799.
- Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance. (n.d.). ResearchGate.
- Characterization of Branched Polymers by MALS. (n.d.). LabRulez LCMS.
- ASTM D5026: Standard Test Method for Plastics: Dynamic Mechanical Properties (DMA) : In Tension. (n.d.). MTS Systems.
- Techniques to detect long chain branching in polymers. (2020, October 19). Alpha Technologies.
- van Ruymbeke, E., et al. (2014). Molecular rheology of branched polymers: decoding and exploring the role of architectural dispersity through a synergy of anionic synthesis, interaction chromatography, rheometry and modeling.
- Drug loading and release kinetics in polymeric micelles: Comparing dynamic versus unimolecular sugar-based micelles for controlled release. (2016, May 1). Consensus.
- A review of the analysis of branched polymers by SEC-MALS. (n.d.). ResearchGate.
- Podzimek, S. (2011). Light scattering, size exclusion chromatography and asymmetric flow field flow fractionation: powerful tools for the characterization of polymers, proteins and nanoparticles. John Wiley & Sons.
- Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom tr. (n.d.). Indian Academy of Sciences.
- Shanbhag, S. (2011). Analytical rheology of branched polymer melts: Identifying and resolving degenerate structures. Journal of Rheology, 55(2), 337-355.
- Dynamic Mechanical Analysis ASTM D4065, D4440, D5279. (n.d.). Intertek.
- Amphiphilic block copolymers for drug delivery. (n.d.). ResearchGate.
- Correlations between alkyl side chain length and dynamic mechanical properties of poly(n-alkyl acrylates) and poly(n-alkyl methacrylates). (n.d.). ResearchGate.
- Nouri, S., et al. (2021).
- A Complete Insight on Different Testing Standards with DMA. (n.d.). Infinita Lab.
- Impact of hydrophilic corona of polymer micelles on drug solubilisation and biorelevant interactions. (n.d.). DR-NTU.
- Polymer Characterization by GPC, Light Scattering, Viscosity. (n.d.). Wyatt Technology.
- Striegel, A. M., & Ratanathanawongs Williams, S. K. (2024). Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. Polymer Chemistry, 15(3), 127-142.
- Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC- MALS): A Tutorial Review. (2023, December 5). RSC Publishing.
- McLeish, T. C. B., & Larson, R. G. (1998). Molecular constitutive equations for a class of branched polymers: The pom-pom model. Journal of Rheology, 42(1), 81-110.
- SEC-MALS for Absolute Molar Mass and Size Measurements. (n.d.). Wyatt Technology.
- Synthesis of Poly(2-ethylhexyl acrylate)/Clay Nanocomposite by In Situ Living Radical Polymerization. (n.d.). ResearchGate.
- Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom transfer radical polymerization and radical polymerization. (n.d.). ResearchGate.
- SEC-MALS method for the determination of long-chain branching and long-chain branching distribution in polyethylene. (n.d.). ResearchGate.
- Chain Transfer to Polymer in Free-Radical Solution Polymerization of 2-Ethylhexyl Acrylate Studied by NMR Spectroscopy. (n.d.). ResearchGate.
- A Review of Polymeric Micelles and Their Applications. (2022, June 20). PMC - PubMed Central.
- How Does Branching In Polymer Chains Affect The Properties Of Thermoplastics? (2025, June 28). Chemistry For Everyone.
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Application Notes and Protocols for 2-Ethyl-4-methylpentan-1-ol in Lubricant Formulations
Foreword for the Research Professional
The landscape of lubricant additive chemistry is in a perpetual state of evolution, driven by the dual demands of enhanced performance and environmental stewardship. Within this dynamic field, the exploration of novel molecular architectures is paramount. This document provides a comprehensive technical guide for the research, development, and application of 2-Ethyl-4-methylpentan-1-ol, a branched C8 primary alcohol, in advanced lubricant formulations.
While direct, peer-reviewed studies on the tribological performance of this compound are not abundant in publicly accessible literature, its structural characteristics, shared with well-understood classes of compounds like Guerbet alcohols, provide a strong scientific basis for investigating its potential. This guide is therefore structured as an investigative roadmap for the discerning researcher. It moves beyond a simple recitation of facts to offer a framework for empirical validation, grounded in established principles of lubricant science. The protocols herein are designed to be self-validating, enabling the user to systematically characterize the performance of this promising, yet underexplored, molecule.
Molecular Profile and Physicochemical Properties
This compound is a primary alcohol with a branched alkyl chain. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 106-67-2 | [1] |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 176.5 °C | |
| Density | 0.826 g/cm³ | |
| Solubility | Poorly soluble in water; soluble in most organic solvents. | [3] |
The branched nature of this compound is a key structural feature that suggests several potential advantages in lubricant formulations. Compared to its linear isomer, n-octanol, the branching is expected to lower the pour point and improve low-temperature fluidity.[4][5]
Postulated Mechanisms of Action in Lubricant Systems
Based on the chemistry of analogous compounds, this compound is hypothesized to function in lubricant formulations through several mechanisms:
-
As a Co-solvent and Additive Solubilizer: The polarity imparted by the hydroxyl group, combined with its hydrocarbon chain, can enhance the solubility and compatibility of other polar additives (e.g., friction modifiers, anti-wear agents) in non-polar base oils.
-
As a Viscosity Modifier and Pour Point Depressant: The branched structure disrupts the orderly packing of hydrocarbon chains at low temperatures, thereby lowering the pour point of the lubricant.[4] While not a high-performance viscosity index improver, it can contribute to the overall rheological profile of the formulation.
-
As a Precursor to High-Performance Esters: this compound can be esterified with various carboxylic acids to synthesize esters that may function as high-performance base oils or friction-modifying additives.[6]
-
As a Defoaming Agent: The structurally similar 2-ethylhexanol is a known defoamer, particularly in water-based systems.[7][8] It is plausible that this compound could exhibit similar surface-active properties to destabilize foam.
-
As a Boundary Lubrication Additive: The hydroxyl group can adsorb onto metal surfaces, forming a protective film that reduces friction and wear under boundary lubrication conditions. This is a characteristic of Guerbet alcohols, which are known for their lubricating properties.[5][9]
Caption: Interplay of components in a lubricant formulation.
Protocol 3: Assessment of Defoaming Properties
Objective: To evaluate the potential of this compound as a defoaming agent.
Instrumentation:
-
Foam test apparatus (e.g., according to ASTM D892).
Materials:
-
Base oil
-
This compound
-
Reference foaming agent (if necessary)
Procedure:
-
Prepare a blend of this compound in the base oil at a concentration of 0.5% (w/w).
-
Conduct the foaming test on the neat base oil and the blend according to ASTM D892.
-
Measure the foaming tendency (volume of foam generated) and foam stability (volume of foam remaining after a specified time).
-
Compare the results of the blend with the neat base oil.
Data Presentation:
| Formulation | Foaming Tendency (ml) | Foam Stability (ml) |
| Neat Base Oil | [Record Value] | [Record Value] |
| Base Oil + 0.5% this compound | [Record Value] | [Record Value] |
Concluding Remarks for the Researcher
The application notes and protocols provided serve as a foundational framework for the systematic evaluation of this compound in lubricant formulations. While direct evidence of its efficacy is pending empirical validation, the structural analogies to established lubricant components provide a compelling rationale for its investigation. The branched C8 alcohol structure suggests potential benefits in low-temperature fluidity, additive solubility, and boundary lubrication. The successful execution of the outlined protocols will generate the necessary data to substantiate these hypotheses and define the optimal application space for this molecule in next-generation lubricants. It is through such rigorous, evidence-based inquiry that the field of lubrication science will continue to advance.
References
- Google Patents. (n.d.). Branched-chain aliphatic ester oils.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Water-based low foam hydraulic fluid employing 2-ethylhexanol defoamer.
- The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (n.d.).
- Cosmetics & Toiletries. (2010, March 17). Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol.
- ChemGulf. (2023, June 13). What are the advantages of using isooctanol in specific applications?
- AOCS. (2011, December 22). Guerbet Compounds.
- Google Patents. (n.d.). Defoaming compositions and methods for gas well treatment.
- C&EN. (n.d.). 2-Ethylhexanol.
- Wikipedia. (n.d.). 2-Ethylhexanol.
- CJ Chemicals. (n.d.). 2-Ethyl Hexanol.
- BASF PETRONAS Chemicals. (n.d.). 2-ETHYLHEXANOL.
- ResearchGate. (n.d.). Guerbet Chemistry.
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2-Ethyl-4-methylpentan-1-ol as a biofuel additive for performance enhancement
Application Notes & Protocols
Topic: 2-Ethyl-4-methylpentan-1-ol as a Biofuel Additive for Performance Enhancement
Audience: Researchers, scientists, and fuel development professionals.
Abstract
The imperative for sustainable and cleaner energy sources has catalyzed research into advanced biofuels and additives. Higher alcohols (C4+) are prominent candidates for enhancing or replacing conventional fossil fuels due to their favorable physicochemical properties. This document provides a comprehensive technical guide for the evaluation of this compound, a C8 branched-chain higher alcohol, as a novel biofuel additive. While specific performance data for this molecule is not yet prevalent in published literature, its structural characteristics suggest significant potential. This guide, therefore, serves as a foundational framework, outlining the scientific rationale and providing detailed, field-proven protocols for its systematic evaluation in both gasoline and diesel applications. We will cover fuel blend formulation, essential physicochemical characterization according to ASTM standards, and robust methodologies for engine performance and emissions testing.
Introduction: The Case for Branched-Chain Higher Alcohols
The global energy landscape is undergoing a significant transition, driven by the dual pressures of environmental sustainability and energy security. While first-generation biofuels like ethanol have become widespread, they possess inherent limitations, including lower energy density, high hygroscopicity, and potential material compatibility issues. This has shifted focus towards "drop-in" capable biofuels and additives that more closely mimic the properties of conventional petroleum fuels.
Higher alcohols (those with four or more carbon atoms) are a particularly promising class of compounds.[1][2] Compared to ethanol, they offer:
-
Higher Energy Density: The energy content of an alcohol generally increases with the length of its carbon chain.[3]
-
Lower Hygroscopicity: Reduced affinity for water absorption improves fuel stability and reduces the risk of corrosion in fuel systems.[4]
-
Better Blendability: Higher alcohols are more miscible with gasoline and diesel, allowing for more stable blends.
Within this class, branched-chain higher alcohols (BCHAs) present further advantages, most notably higher octane numbers compared to their straight-chain counterparts, which is a critical parameter for preventing engine knocking in spark-ignition engines.[4][5] this compound is an eight-carbon (C8) BCHA, positioning it as a compelling candidate for investigation. Its inherent oxygen content suggests a potential for cleaner combustion and reduced particulate matter emissions, a known benefit of oxygenated fuels.[1][2][6]
This document provides the necessary protocols to rigorously test these hypotheses and quantify the impact of this compound as a fuel additive.
Physicochemical Profile: this compound
Understanding the fundamental properties of an additive is critical to predicting its behavior in fuel blends and during combustion. This compound is a primary alcohol with a branched aliphatic structure.[7][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 106-67-2 | [7][9] |
| Molecular Formula | C₈H₁₈O | [7] |
| Molecular Weight | 130.23 g/mol | [7] |
| Appearance | Liquid / Oil | [9][10] |
| Boiling Point | ~176.5 °C | [10] |
| Density | ~0.826 g/cm³ | [10] |
| Flash Point | 64.2 °C | [11] |
| Water Solubility | 1594 mg/L (Estimated) |[8] |
Causality and Implications:
-
High Boiling and Flash Points: The relatively high boiling and flash points compared to lower alcohols suggest safer handling and storage properties.[11]
-
Energy Content: As a C8 alcohol, its energy density is expected to be significantly higher than that of ethanol (C2) and closer to that of gasoline components, potentially mitigating the common issue of increased fuel consumption seen with lower-alcohol blends.[3][12]
-
Solubility: Its predicted solubility suggests good miscibility with hydrocarbon-based fuels like gasoline and diesel, which is essential for creating stable, homogeneous blends.[8][10]
Overall Experimental Workflow
A systematic evaluation is crucial for generating reliable and comparable data. The proposed workflow follows a logical progression from initial fuel preparation to final data analysis, ensuring that each stage informs the next.
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Flavor Profiling of 2-Ethyl-4-methylpentan-1-ol: A Validated Headspace GC-MS Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and validated methodology for the analysis of 2-Ethyl-4-methylpentan-1-ol in a food matrix using static headspace gas chromatography-mass spectrometry (HS-GC-MS). This compound (CAS No. 106-67-2) is a volatile primary alcohol whose contribution to flavor profiles is an area of growing interest.[1][2] The inherent volatility of this compound makes HS-GC-MS the ideal analytical choice, as it minimizes sample preparation and prevents the introduction of non-volatile matrix components into the analytical system, thereby ensuring robust and reproducible results.[3] This document provides a step-by-step protocol covering sample preparation, instrument configuration, data analysis, and a complete framework for method validation in accordance with established analytical guidelines.[4][5] The causality behind each experimental parameter is explained to provide a deeper understanding of the method's mechanics, ensuring its successful implementation for quality control, research, and flavor development applications.
Introduction and Scientific Principle
This compound is a C8 branched-chain primary alcohol with a boiling point of approximately 176.5°C and a molecular weight of 130.23 g/mol .[6] While not extensively documented as a primary flavor compound, it has been detected in various food products, suggesting a potential role as a subtle contributor to complex aroma profiles.[2] Its analysis is critical for understanding flavor composition, ensuring product consistency, and for new product development.
The analysis of such volatile compounds within complex food matrices presents a significant challenge. Direct injection techniques would introduce sugars, fats, proteins, and other non-volatile materials that can contaminate the GC inlet and column, leading to poor chromatographic performance and extensive instrument downtime.
The Principle of Static Headspace (HS) Sampling: This protocol leverages the principle of vapor phase partitioning. A sample is placed in a sealed vial and heated to a specific temperature, allowing volatile analytes like this compound to partition from the sample matrix (solid or liquid phase) into the gas phase (headspace) until equilibrium is reached.[3] A portion of this vapor is then injected into the GC-MS system. This technique offers several key advantages:
-
Matrix Elimination: Only volatile compounds are introduced into the instrument, protecting it from contamination.[3]
-
Reduced Sample Preparation: The need for complex extraction or purification steps is often eliminated.[3]
-
Enhanced Sensitivity: Heating the sample increases the vapor pressure of the analytes, concentrating them in the headspace for more sensitive detection.
Following injection, compounds are separated by the gas chromatograph (GC) based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer (MS) then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing both definitive identification and quantification.[7]
Caption: High-level workflow for the analysis of this compound.
Materials and Instrumentation
Reagents and Standards
-
This compound: Certified reference standard, >97% purity (e.g., from Sigma-Aldrich).[8]
-
Internal Standard (IS): Cyclohexanol or other suitable compound not present in the matrix, >99% purity.
-
Solvent: Methanol or Ethanol, HPLC or GC grade.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade.
-
Deionized Water: >18 MΩ·cm.
-
Inert Gas: Helium (99.999% purity) for GC carrier gas.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Headspace Autosampler: Agilent 8697 Headspace Sampler or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Headspace Vials: 20 mL, bevel-edged screw-top vials with PTFE/Silicone septa.
Detailed Experimental Protocol
Preparation of Standards
Rationale: Accurate standards are the foundation of quantitative analysis. A high-purity solvent is used to avoid interferences. An internal standard (IS) is used to correct for variations in injection volume and instrument response.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cyclohexanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking deionized water (or a blank matrix) with the analyte stock solution and a constant amount of the IS stock solution. An example calibration range is shown below.
| Calibration Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume (in 10 mL water) | Final Analyte Conc. (µg/L) |
| 1 | 10 | 100 | 10 mL | 100 |
| 2 | 25 | 100 | 10 mL | 250 |
| 3 | 50 | 100 | 10 mL | 500 |
| 4 | 100 | 100 | 10 mL | 1000 |
| 5 | 250 | 100 | 10 mL | 2500 |
| 6 | 500 | 100 | 10 mL | 5000 |
Sample Preparation
Rationale: The goal is to create a homogenous sample and maximize the partitioning of the analyte into the headspace. Adding salt ("salting out") reduces the solubility of organic compounds in the aqueous phase and increases their volatility.[9]
-
Homogenization: For solid or semi-solid samples, accurately weigh 5.0 g of the sample into a blender. Add 5.0 mL of deionized water and homogenize to a uniform slurry. For liquid samples, use 10.0 mL directly.
-
Vial Preparation: Transfer a 10.0 g aliquot of the homogenized slurry (or 10.0 mL of liquid sample) into a 20 mL headspace vial.
-
Matrix Modification: Add 3.0 g of NaCl to the vial.
-
Internal Standard Spiking: Add 100 µL of the 1000 µg/mL IS stock solution to the vial.
-
Sealing: Immediately cap the vial with a PTFE/Silicone septum and crimp securely. Vortex for 10 seconds to mix.
HS-GC-MS Instrument Parameters
Rationale for Parameter Selection:
-
Incubation Temperature & Time: Set to maximize analyte volatility without causing thermal degradation or excessive vial pressure. An 80°C temperature is effective for a water-based matrix. The time must be sufficient to reach equilibrium.
-
GC Oven Program: The initial temperature holds to focus analytes at the head of the column. The ramp separates compounds by boiling point. The final hold ensures all compounds elute.
-
MS Parameters: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that allows for comparison with established spectral libraries like NIST.[10] The scan range is set to cover the expected fragments of the target analyte.
| Headspace Autosampler Parameters | Setting |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Equilibration Time | 20 minutes |
| Injection Mode | Standard Loop |
| Injection Volume | 1 mL |
| Vial Shaking | High |
| GC-MS Parameters | Setting |
| GC System | Agilent 8890 |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 40 °C, hold for 2 min |
| Ramp: 10 °C/min to 240 °C | |
| Hold: 5 min at 240 °C | |
| MS System | Agilent 5977B |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Scan |
| Scan Range | 35 - 350 amu |
| Data Acquisition | Selected Ion Monitoring (SIM) for high sensitivity quantification (optional). Target ions: m/z 43, 57, 70, 85. IS ions: m/z 57, 82, 100. |
digraph "Instrument_Process" { graph [fontname="Arial", label="Figure 2: Analyte Path in HS-GC-MS System", labelloc=b, fontsize=12, rankdir="LR"]; node [shape=record, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];Vial [label="{ Headspace Vial | Heated in Oven (80°C) | Analytes Partition into Gas Phase}" , fillcolor="#FEF7E0"]; Sampler [label="{ Heated Syringe/Loop (90°C) | 1mL Headspace Vapor Withdrawn}" , fillcolor="#FEF7E0"]; GC_Inlet [label="{ GC Inlet (250°C) | Vaporization & Transfer to Column}" , fillcolor="#E6F4EA"]; Column [label="{ GC Column | Oven (40-240°C) | Separation by Boiling Point}" , fillcolor="#E6F4EA"]; MS_Source [label="{ MS Ion Source (230°C) | Ionization & Fragmentation (70eV)}" , fillcolor="#E8F0FE"]; MS_Analyzer [label="{ Quadrupole Analyzer | Separation of Ions by m/z}" , fillcolor="#E8F0FE"]; Detector [label="{ Detector | Ion Detection & Signal Generation}" , fillcolor="#E8F0FE"];
Vial:v -> Sampler:h; Sampler:h -> GC_Inlet:g; GC_Inlet:g -> Column:c; Column:c -> MS_Source:m; MS_Source:m -> MS_Analyzer:q; MS_Analyzer:q -> Detector:d; }
Caption: Detailed visualization of the analyte's journey through the instrument.
Data Analysis and Method Validation
Analyte Identification and Quantification
-
Identification: The primary identification of this compound is achieved by comparing its retention time and the acquired mass spectrum with that of a pure standard. The spectrum should also be matched against a reference library, such as the NIST Mass Spectral Library, for confirmation.[10] The expected mass spectrum for this compound will show characteristic fragment ions.
-
Quantification: Create a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the prepared calibration standards. Perform a linear regression on the data points. The concentration of this compound in unknown samples is then calculated using the regression equation.
Protocol for Method Validation
Method validation is a mandatory process to ensure that the analytical method is suitable for its intended purpose.[11] It demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in the specified matrix. The following parameters should be assessed according to guidelines from bodies like the FDA or ICH.[11][12]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank matrix sample (known to be free of the analyte). The absence of interfering peaks at the retention time of the analyte and IS demonstrates specificity. | No significant interfering peaks (>10% of LOQ response) at the retention time of the analyte or IS. |
| Linearity & Range | Analyze the calibration standards (at least 5 concentration levels) in triplicate. Plot the response ratio vs. concentration and perform linear regression. The range is the interval between the upper and lower concentrations. | Coefficient of determination (R²) ≥ 0.995. |
| Accuracy (Recovery) | Analyze blank matrix samples spiked with the analyte at three concentration levels (low, medium, high) in triplicate. Calculate the percent recovery: (Measured Conc. / Spiked Conc.) * 100. | Mean recovery between 80% and 120%. |
| Precision | Repeatability (Intra-day): Analyze a spiked sample 6 times on the same day. Intermediate Precision (Inter-day): Analyze a spiked sample on 3 different days. Calculate the Relative Standard Deviation (RSD) for each set. | RSD ≤ 15% for repeatability. RSD ≤ 20% for intermediate precision. |
| Limit of Detection (LOD) | Determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1. Analyze progressively lower concentrations to establish this level. | S/N ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Often determined as the concentration yielding an S/N of 10:1.[5] | S/N ≥ 10, with accuracy (80-120%) and precision (RSD ≤ 20%). |
| Robustness | Intentionally introduce small variations to method parameters (e.g., incubation temp ±2°C, incubation time ±2 min, GC flow rate ±0.1 mL/min) and assess the impact on the results. | Results should not be significantly affected by minor variations (e.g., RSD of results remains within acceptable limits). |
Conclusion
This application note details a robust and reliable HS-GC-MS method for the identification and quantification of this compound. The protocol emphasizes minimal sample preparation and provides a clear, scientifically-grounded rationale for all experimental choices. By incorporating a thorough method validation framework, this guide ensures that laboratories can generate high-quality, defensible data. This methodology is directly applicable to quality control in the food and beverage industry, academic research into flavor chemistry, and the development of new consumer products.
References
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- ChemicalBook. (n.d.). This compound CAS#: 106-67-2.
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- ChemicalBook. (n.d.). This compound | 106-67-2.
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- Taylor & Francis Online. (n.d.). Full article: Analysis of volatile organic compounds and potential odour compounds in food contact paperboard using headspace two-dimensional GC-QTOF-MS.
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- National Institute of Health (NIH), PubChem. (n.d.). 2-Ethyl-4-methylpentanol.
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- National Institute of Standards and Technology (NIST). (n.d.). 1-Pentanol, 2-ethyl-4-methyl- Mass Spectrum.
- Human Metabolome Database. (2012). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818).
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- U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol, 106-67-2.
- U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures.
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Application Notes & Protocols: Sensory Evaluation of Branched C8 Alcohols in Fragrance Formulations
Introduction: The Subtle Complexity of Branched C8 Alcohols in Modern Perfumery
The C8 alcohols, a family of eight-carbon isomers, represent a versatile class of fragrance ingredients. While linear C8 alcohol (1-octanol) possesses a characteristic waxy, orange-rose odor, its branched counterparts offer a diverse and nuanced palette of scent profiles crucial for contemporary fragrance creation.[1][2] These branched isomers, such as the widely used 2-ethyl-1-hexanol, can impart effects ranging from soft, sweet floral notes to heavy, earthy undertones, depending on their specific stereochemistry.[3][4][5] Their utility extends beyond their primary scent, as they can act as solvents, carriers, and diluents within a fragrance concentrate, influencing the overall stability and performance of the final product.[6]
The challenge for fragrance researchers and formulators lies in the precise characterization and selection of these isomers. Subtle shifts in molecular structure can lead to significant differences in perceived odor. Therefore, a robust and systematic sensory evaluation program is not merely a quality control measure but a foundational element of the creative and developmental process. This guide provides a comprehensive framework for conducting a scientifically rigorous sensory evaluation of branched C8 alcohols, ensuring that their contribution to a fragrance formulation is both intentional and impactful.
Part 1: Foundational Principles of Sensory Evaluation in Fragrance Science
The sensory evaluation of fragrance materials is a scientific discipline that uses human senses to measure and interpret the characteristics of a scent.[7] Unlike instrumental analysis, which quantifies chemical components, sensory evaluation provides data on how a fragrance is perceived, which is the ultimate measure of its success.
The Fragrance Pyramid: A Framework for Temporal Perception
Fragrances are typically structured as a pyramid of notes that evolve over time.[8][9][10] Understanding this structure is crucial for evaluating how a branched C8 alcohol performs within a formulation.
-
Top Notes: The initial impression of a fragrance, composed of highly volatile molecules that last for the first 5-15 minutes.[8]
-
Heart (Middle) Notes: The core of the fragrance, emerging as the top notes fade. These notes constitute the main character of the scent.[9]
-
Base Notes: The foundation of the fragrance, comprised of the least volatile molecules that provide depth and longevity.[9]
Branched C8 alcohols, depending on their volatility and odor profile, can influence any of these layers, though they are often considered to be in the top-to-middle note transition.
The Human Instrument: Panelist Selection and Training
The reliability of sensory data is directly dependent on the quality and consistency of the sensory panel.[11] The selection and training of panelists should be systematic and well-documented, adhering to established international standards such as ISO 8586:2012.[12][13][14][15][16]
Panelist Selection Criteria:
-
Sensory Acuity: The ability to detect and discriminate between different odors.
-
Consistency: The ability to provide reproducible results over time.
-
Verbal Articulation: The ability to describe olfactory perceptions accurately and consistently.
-
Availability and Motivation: Commitment to participate in ongoing sensory panels.
Training the Panel:
Training is a critical phase that transforms a group of individuals into a calibrated analytical instrument.[17]
-
Odor Recognition: Panelists are trained to identify a wide range of standard fragrance notes.
-
Intensity Scaling: Panelists learn to rate the intensity of specific odor attributes on a defined scale.
-
Descriptive Language Development: The panel collectively develops a lexicon of terms to describe the nuances of different scents, ensuring consistent communication.[18]
Part 2: Experimental Design and Protocols
A well-designed experiment is crucial for obtaining meaningful and actionable sensory data. This section outlines key experimental protocols for the evaluation of branched C8 alcohols.
Sample Preparation: Ensuring Consistency and Minimizing Bias
The preparation of samples for sensory evaluation must be meticulously controlled to avoid introducing variables that could influence perception.[19][20]
-
Dilution: Fragrance ingredients are rarely evaluated neat. They should be diluted in a suitable, odorless solvent to a concentration that is safe for smelling and representative of their typical use level. Ethanol is a common and effective diluent in perfumery.[21]
-
Carrier: The diluted fragrance material is typically applied to a standardized carrier for evaluation. The most common carrier is a paper smelling strip (mouillette).
-
Blinding and Randomization: All samples should be coded with random, three-digit numbers to prevent bias. The order of presentation should also be randomized for each panelist.
Sensory Testing Methodologies
The choice of sensory testing methodology depends on the objective of the evaluation.[22][23]
Objective: To determine if a perceptible difference exists between two fragrance formulations (e.g., one containing a new branched C8 alcohol isomer versus a control).[24][25][26][27]
Procedure:
-
Present panelists with three coded samples, two of which are identical and one is different.
-
Ask panelists to identify the "odd" or "different" sample.
-
The number of correct identifications is compared to the number expected by chance (one-third) to determine statistical significance.
Objective: To develop a detailed olfactory profile of a branched C8 alcohol.
Procedure:
-
A trained panel evaluates the sample and generates a list of descriptive terms for its aroma.
-
The panel then rates the intensity of each descriptor on a linear scale (e.g., from 0 = not perceptible to 10 = extremely strong).
-
The data is aggregated to create a sensory profile or "odor fingerprint" of the ingredient.
Complementary Instrumental Analysis: GC-Olfactometry
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[28][29][30][31][32]
Workflow:
-
A sample containing the branched C8 alcohol is injected into a gas chromatograph.
-
As the individual chemical components elute from the GC column, the effluent is split. One portion goes to a standard detector (like a mass spectrometer for identification), and the other goes to a sniffing port.
-
A trained panelist sniffs the port and describes the odor of each eluting compound.
This technique is invaluable for identifying the specific components within a complex fragrance that are responsible for its characteristic aroma.[28]
Part 3: Data Analysis and Interpretation
Statistical Analysis of Triangle Test Data
The results of a triangle test are analyzed using a binomial test or by consulting statistical tables to determine if the number of correct responses is significantly greater than what would be expected by chance.
Analysis of Descriptive Analysis Data
Data from descriptive analysis is typically analyzed using analysis of variance (ANOVA) to identify significant differences in the intensity of specific attributes between samples. The results are often visualized using spider plots or bar charts to provide a clear comparison of the sensory profiles.
Visualizations
Experimental Workflow for Sensory Evaluation
Caption: The influence of branched C8 alcohols on fragrance notes.
Conclusion
The sensory evaluation of branched C8 alcohols is a multifaceted process that requires a combination of scientific rigor, meticulous experimental design, and expertly trained human perception. By implementing the protocols and principles outlined in this guide, researchers and fragrance developers can gain a deeper understanding of these versatile ingredients and unlock their full potential in creating innovative and appealing fragrances. The investment in a robust sensory program will ultimately lead to more successful and consumer-preferred products.
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- ISO 8586:2012 Sensory analysis - UNE. (2012).
- INTERNATIONAL STANDARD ISO 8586. (2012).
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Application Note: Odor Profile Characterization of 2-Ethyl-4-methylpentan-1-ol using Gas Chromatography-Olfactometry (GC-O)
Introduction
2-Ethyl-4-methylpentan-1-ol (CAS No: 106-67-2), a C8 primary alcohol, is a volatile organic compound with potential significance in various industries, including flavor, fragrance, and consumer products.[1][2][3] Its specific sensory attributes are critical for determining its application, whether as a desirable flavor component or a potential off-note. The human olfactory system is an incredibly sensitive and specific detector, often surpassing the detection limits of conventional analytical instruments for certain odor-active compounds.[4]
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that leverages this sensitivity by coupling a gas chromatograph's separation capabilities with the human nose as a detector.[5][6] This method allows for the precise determination of which compounds in a sample are responsible for an aroma. This application note provides a detailed protocol for the odor characterization of this compound using GC-O, employing the Aroma Extract Dilution Analysis (AEDA) technique to assess the compound's odor potency.
The Principle of Gas Chromatography-Olfactometry (GC-O)
GC-O analysis involves the separation of volatile compounds in a sample using a gas chromatograph. Upon exiting the capillary column, the effluent is split into two pathways. One stream is directed to a conventional chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides quantitative and structural information. The other stream is directed to a heated olfactory detection port (ODP), or "sniffing port," where a trained sensory panelist assesses the odor of the eluting compounds in real-time.[7]
This dual detection system makes it possible to correlate specific chemical compounds, identified by their retention time and mass spectrum, with their perceived odor characteristics (e.g., "fruity," "floral," "waxy") and intensity.[8]
Experimental Protocol
This protocol is designed to identify the odor characteristics of this compound and determine its Flavor Dilution (FD) factor, a semi-quantitative measure of its odor potency.
Materials and Instrumentation
-
Analyte: this compound, ≥97% purity (e.g., Sigma-Aldrich).[9]
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Standards: n-Alkane standard solution (C7-C30) for Retention Index (RI) calculation.
-
Gases: Helium (carrier gas, 99.999%), Hydrogen (FID), and compressed air (FID).
-
Instrumentation:
-
Gas Chromatograph with FID and/or MS detector.
-
Olfactory Detection Port (ODP) with humidified air supply.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. A polar column (e.g., DB-WAX) can be used for confirmation.
-
Autosampler and 2 mL sample vials with caps.
-
Data acquisition software capable of recording both detector and olfactometry signals.
-
Workflow Overview
Step-by-Step Methodology
Step 1: Sensory Panel Selection and Training The reliability of GC-O data is fundamentally dependent on the sensory panelists.
-
Selection: Screen at least 3-5 individuals for their ability to detect and describe a range of standard odorants. Exclude individuals with specific anosmia.
-
Training: Train the selected panelists with a set of reference odor compounds.[10] This establishes a standardized vocabulary for odor descriptors to ensure consistency.[8] Panelists should be familiarized with the GC-O equipment and the process of recording observations.
Step 2: Sample Preparation The goal is to create a series of dilutions to determine the concentration at which the odor is no longer detectable.
-
Stock Solution: Prepare a 1000 ppm stock solution of this compound in dichloromethane.
-
Dilution Series: Perform a serial dilution of the stock solution using dichloromethane as the diluent. A 1:1 (v/v) dilution series is common for AEDA, creating concentrations of 500, 250, 125, 62.5 ppm, and so on, down to <1 ppm.[11]
-
Alkane Standard: Use a commercially available or lab-prepared mixture of n-alkanes (e.g., C7-C30) at a concentration suitable for detector response.
Step 3: GC-O System Configuration The following parameters serve as a starting point and should be optimized for the specific instrument.
| Parameter | Setting | Rationale |
| Injector | 250 °C, Splitless mode (1 min) | Ensures complete vaporization of the analyte without discrimination. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides stable retention times and optimal separation efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp 8 °C/min to 280 °C (hold 5 min) | Separates a wide range of volatile compounds effectively. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed non-polar column suitable for general profiling. |
| Effluent Split | 1:1 split ratio to FID/MS and ODP | Delivers sufficient analyte to both the detector and the panelist. |
| ODP | Transfer line at 250 °C, humidified air at 40 mL/min | Prevents condensation of analytes and keeps the panelist's nasal passages from drying. |
| FID Detector | 280 °C, H2 and Air flows as per manufacturer | Standard detector for quantifying hydrocarbons. |
| MS Detector | Transfer line 280 °C, Ion Source 230 °C, Scan 35-350 m/z | Provides structural information for positive identification. |
Step 4: Data Acquisition
-
Sequence: Begin with a solvent blank to ensure system cleanliness. Inject the n-alkane standard to establish retention times for RI calculation.
-
GC-O Analysis: Analyze the dilution series, starting with the most concentrated sample and proceeding to the most dilute.
-
Panelist Role: The panelist sniffs the ODP effluent throughout the run. When an odor is detected, they record the start and end time, provide a descriptor for the odor quality (e.g., "waxy," "mushroom"), and rate its intensity on a predefined scale. This process is repeated for each dilution until the odor of the target compound is no longer perceived.
Step 5: Data Analysis and Interpretation
-
Retention Index (RI) Calculation: Using the retention times of the n-alkanes from the standard run, calculate the Kovats Retention Index for the peak corresponding to this compound. This standardizes retention times across different systems.[3]
-
Odor Correlation: Align the chromatogram from the chemical detector with the aromagram (the timeline of odor events recorded by the panelist). The odor detected at the calculated RI of the target compound is attributed to this compound.
-
Flavor Dilution (FD) Factor Determination: The FD factor is defined as the highest dilution at which the odor is still detected by the panelist.[5] For example, if the odor is last detected at a dilution factor of 64 (corresponding to the 6th 1:1 dilution), the FD factor is 64. A higher FD factor indicates a more potent odorant.
Hypothetical Results & Discussion
The analysis of a pure standard of this compound would yield a single primary odor event. The results can be summarized in an aromagram table.
| Retention Index (RI) on DB-5 | Odor Descriptor | Flavor Dilution (FD) Factor | Identification |
| 955 (Hypothetical) | Waxy, slightly fatty, chemical | 128 | Confirmed by MS and RI |
Note: The RI value is hypothetical and must be determined experimentally. The odor descriptor is illustrative for a C8 alcohol.
The FD factor of 128 in this example suggests that this compound has a moderate to high odor potency. This means it would likely contribute significantly to the overall aroma of a product even when present at low concentrations. The "waxy" and "fatty" descriptors provide crucial qualitative information for flavorists and perfumers in determining its suitability for a given application. The coupling of instrumental data (RI, MS) with sensory perception provides a complete and actionable characterization that is not achievable with chemical analysis alone.[4]
Conclusion
Gas Chromatography-Olfactometry is an indispensable technique for the comprehensive characterization of volatile odor-active compounds. This application note details a robust protocol for analyzing this compound, combining instrumental identification with human sensory perception. By determining the odor descriptors and the Flavor Dilution (FD) factor, researchers can accurately assess the sensory impact of this compound, facilitating its effective use in product development and quality control.
References
- ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. [Link]
- ResearchGate. (n.d.). Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. [Link]
- Wikipedia. (n.d.).
- PubMed. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link]
- National Institutes of Health (NIH). (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
- Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2). [Link]
- National Institutes of Health (NIH). (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)
- National Institutes of Health (NIH). (n.d.). 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem. [Link]
- MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
- ResearchGate. (n.d.). Standard Compounds Used for GC-olfactometry Panel Training. [Link]
- SCION Instruments. (n.d.).
- FlavScents. (n.d.). 2-ethyl-4-methyl-1-pentanol. [Link]
- SpringerLink. (2007). Gas chromatography–olfactometry in food flavour analysis. [Link]
Sources
- 1. This compound CAS#: 106-67-2 [m.chemicalbook.com]
- 2. This compound | 106-67-2 [chemicalbook.com]
- 3. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfigueiredo.org [pfigueiredo.org]
- 9. This compound | 106-67-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Protocol for the synthesis of 2-Ethyl-4-methylpentan-1-ol via the Guerbet reaction
An Application Note for the Synthesis of 2-Ethyl-4-methylpentan-1-ol via the Cross-Guerbet Reaction
Introduction: Beyond Simple Dimerization
The Guerbet reaction, a cornerstone of industrial alcohol chemistry since its discovery by Marcel Guerbet, facilitates the conversion of primary alcohols into their β-alkylated dimer alcohols.[1][2] This process is an elegant example of atom economy, transforming simpler, often bio-based feedstocks into higher-value branched alcohols with unique properties like low melting points, excellent fluidity, and desirable characteristics for lubricants, surfactants, and cosmetics.[1][3][4]
While the classic Guerbet reaction involves the self-condensation of a single alcohol, its principles can be extended to the "cross-Guerbet" reaction, where a mixture of two different alcohols is used to generate a more complex, asymmetric product.[5] This application note provides a detailed protocol and scientific rationale for the synthesis of this compound, a C8 branched primary alcohol, via the cross-Guerbet condensation of n-propanol and 3-methyl-1-butanol.[6][7] This approach requires careful control of reaction conditions to favor the desired cross-condensation product over self-condensation side products.
The Reaction Mechanism: A Catalytic Cascade
The Guerbet reaction is a sophisticated catalytic cascade that can be understood as a four-step hydrogen auto-transfer process.[1] The catalyst system must possess functionalities for both dehydrogenation/hydrogenation and acid-base catalysis to drive the sequence.[5]
-
Dehydrogenation: The reaction initiates with the catalytic dehydrogenation of the starting alcohols (n-propanol and 3-methyl-1-butanol) to their corresponding aldehydes (propanal and 3-methylbutanal). This is often the rate-limiting step and is thermodynamically favored at high temperatures.[2][4][8][9]
-
Aldol Condensation: In the presence of a base, one aldehyde molecule (e.g., propanal) is deprotonated at the α-carbon to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of a second aldehyde molecule (e.g., 3-methylbutanal).[2][3][8]
-
Dehydration: The resulting aldol adduct rapidly undergoes dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated aldehyde intermediate.
-
Hydrogenation: Finally, the α,β-unsaturated aldehyde is hydrogenated to the final saturated Guerbet alcohol, this compound. The hydrogen required for this step is supplied by the hydrogen atoms abstracted from the starting alcohols in the initial dehydrogenation step, completing the "hydrogen auto-transfer" cycle.[2][4][8]
Several competing reactions can occur, including the Tishchenko and Cannizzaro reactions, which lead to esters and carboxylic acids, respectively.[1][8] Formation of these byproducts can reduce yield and potentially poison the catalyst, making optimization of the catalyst and reaction conditions critical.[9]
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound using a robust heterogeneous catalyst system.
Materials and Equipment
| Category | Item | Specifications |
| Reactants | n-Propanol | ≥99.5% purity, anhydrous |
| 3-Methyl-1-butanol (Isoamyl alcohol) | ≥99% purity, anhydrous | |
| Catalyst | Copper Chromite | High surface area, powder |
| Base | Potassium Hydroxide (KOH) | Anhydrous pellets, ≥85% |
| Gases | Nitrogen (N₂) or Argon (Ar) | High purity, ≥99.99% |
| Solvents | Toluene | Anhydrous, for potential azeotropic water removal |
| Apparatus | High-Pressure Autoclave Reactor | 250 mL, Stainless Steel or Hastelloy, equipped with mechanical stirrer, thermocouple, pressure gauge, and sampling valve |
| Heating Mantle with Controller | Capable of reaching 300 °C | |
| Fractional Distillation Apparatus | Glassware with vacuum adapter, Vigreux column | |
| Standard Glassware | Beakers, flasks, separatory funnel | |
| Analytical | Gas Chromatography-Mass Spectrometry (GC-MS) | For product identification and purity analysis |
Reaction Parameters
| Parameter | Value | Rationale |
| Reactant Molar Ratio | 1.5 : 1 (3-Methyl-1-butanol : n-Propanol) | Using an excess of one reactant can influence the statistical distribution of products. |
| Catalyst Loading | 5 wt% (Copper Chromite relative to total alcohol mass) | Balances reaction rate with cost and ease of removal. |
| Base Loading | 3 mol% (KOH relative to total alcohol) | Sufficient to catalyze the aldol condensation without excessive side reactions. |
| Temperature | 250 - 280 °C | High temperature is required to overcome the activation energy for the initial endothermic dehydrogenation step.[10] |
| Pressure | Autogenous (approx. 10-30 bar) | The reaction is run in a sealed vessel; pressure builds from the vapor pressure of the alcohols and generated hydrogen.[10] |
| Reaction Time | 8 - 12 hours | Sufficient time to achieve reasonable conversion. |
| Stirring Speed | >500 RPM | Ensures proper mixing of the heterogeneous catalyst and reactants. |
Step-by-Step Synthesis Procedure
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Check that all seals and fittings are in excellent condition.
-
Charging Reactants:
-
To the reactor vessel, add the magnetic stir bar, 3-methyl-1-butanol, and n-propanol according to the specified molar ratio.
-
Carefully add the powdered copper chromite catalyst and potassium hydroxide pellets.
-
Expert Insight: Adding the solids before the liquids can prevent splashing. Anhydrous conditions are crucial as water can inhibit the basic catalyst.[4]
-
-
Assembly and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the reactor headspace with high-purity nitrogen or argon for 10-15 minutes to remove all air. This is a critical safety step to prevent oxidation of the alcohols and aldehydes at high temperatures.
-
-
Reaction Execution:
-
Begin mechanical stirring and start heating the reactor to the target temperature of 260 °C.
-
Monitor the internal temperature and pressure as the reaction proceeds. The pressure will rise as the temperature increases and as hydrogen is generated in the initial phase.
-
Maintain the reaction at the set temperature for 8-12 hours. A slight drop in pressure may be observed as the hydrogenation step consumes the initially produced hydrogen.
-
-
Work-up and Purification:
-
Cooling: After the reaction time has elapsed, turn off the heating and allow the reactor to cool to room temperature (< 40 °C).
-
Venting: Once cooled, slowly and carefully vent the excess pressure in a fume hood.
-
Neutralization & Filtration: Open the reactor and transfer the crude reaction mixture to a beaker. While stirring, slowly add a dilute acid (e.g., 1M H₂SO₄) to neutralize the potassium hydroxide catalyst. Filter the mixture to remove the solid copper chromite catalyst.[9][11]
-
Phase Separation: Transfer the filtrate to a separatory funnel. If a significant aqueous layer is present, separate it. Wash the organic layer with brine to remove residual salts.
-
Fractional Distillation: Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄), filter, and set up for fractional distillation under reduced pressure. This is the most critical purification step.[10][11]
-
Fraction 1: Unreacted n-propanol and 3-methyl-1-butanol.
-
Intermediate Fractions: Self-condensation products (e.g., 2-methyl-1-pentanol, 2-isopropyl-5-methyl-1-hexanol).
-
Product Fraction: Collect the fraction corresponding to the boiling point of this compound (approx. 176 °C at atmospheric pressure, lower under vacuum).[12]
-
Residue: Higher molecular weight Guerbet products and byproducts.
-
-
-
Product Characterization:
-
Confirm the identity and assess the purity of the collected product fraction using GC-MS. Compare the resulting mass spectrum with a known standard or library data.
-
Further structural confirmation can be obtained using ¹H and ¹³C NMR spectroscopy.
-
Data and Workflow Visualization
Workflow for Guerbet Synthesis
The following diagram outlines the complete workflow from preparation to analysis.
Caption: Experimental workflow for the synthesis and purification of this compound.
The Guerbet Catalytic Cycle
This diagram illustrates the key mechanistic steps of the reaction.
Caption: The four-step catalytic cycle of the Guerbet reaction.
Conclusion
The synthesis of this compound via the cross-Guerbet reaction is a powerful demonstration of C-C bond formation using simple alcohol feedstocks. Success hinges on a robust catalyst system capable of performing a sequence of dehydrogenation, condensation, and hydrogenation steps. Careful control over reaction temperature, pressure, and the removal of water are paramount for achieving high conversion and selectivity. The purification, primarily through fractional distillation, is essential for isolating the desired product from a complex mixture of unreacted starting materials and self-condensation byproducts. This protocol provides a comprehensive framework for researchers to explore this versatile and industrially significant reaction.
References
- Wikipedia. Guerbet reaction. [Link]
- AOCS. Guerbet Compounds. [Link]
- ACS Publications. Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. [Link]
- chemeurope.com. Guerbet reaction. [Link]
- The Mechanism of Guerbet Reaction by Metal Ligand Cooperation Catalyst Mn-PCP. (Presumed to be a scientific article based on title).
- Frontiers.
- CORE.
- MDPI. Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. [Link]
- ResearchGate. Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. [Link]
- The Royal Society of Chemistry. Guerbet upgrading of ethanol to n-butanol using Ru(III)
- RSC Publishing.
- NIH.
- PubChem - NIH. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821. [Link]
- MDPI.
- Google Patents. EP1003700B1 - Method for producing metal-free guerbet alcohols.
- Human Metabolome Database. Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). [Link]
- Google Patents. US20120220806A1 - Method For Producing Guerbet Alcohols.
- European Patent Office. METHOD FOR PRODUCING GUERBET ALCOHOL - EP 4079719 A1. [Link]
- Cheméo. Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2). [Link]
- Google Patents. CN1939886A - Production of Guerbet alcohol.
- NIH.
Sources
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]
- 8. Guerbet_reaction [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP1003700B1 - Method for producing metal-free guerbet alcohols - Google Patents [patents.google.com]
- 11. CN1939886A - Production of Guerbet alcohol - Google Patents [patents.google.com]
- 12. This compound CAS#: 106-67-2 [m.chemicalbook.com]
Application Notes and Protocols for the Grignard Synthesis of 2-Ethyl-4-methylpentan-1-ol
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction is indispensable for constructing complex molecular frameworks from simpler precursors. A primary application is the synthesis of alcohols from carbonyl compounds.
This document provides a detailed protocol for the synthesis of the primary alcohol 2-Ethyl-4-methylpentan-1-ol. The synthesis of primary alcohols via the Grignard reaction necessitates the use of formaldehyde as the carbonyl component. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired primary alcohol, having extended the carbon chain of the Grignard reagent by one -CH₂OH group.
The selected synthetic strategy involves the formation of (2-ethyl-4-methylpentyl)magnesium bromide followed by its reaction with paraformaldehyde, a solid polymer of formaldehyde. This approach requires strict adherence to anhydrous conditions and careful control of reaction parameters due to the highly reactive and moisture-sensitive nature of the Grignard reagent.
Reaction Scheme & Mechanism
The synthesis proceeds in two main stages:
Stage 1: Formation of the Grignard Reagent The Grignard reagent, (2-ethyl-4-methylpentyl)magnesium bromide, is prepared by the reaction of 1-bromo-2-ethyl-4-methylpentane with magnesium metal in an anhydrous ether solvent.
-
Reaction: (CH₃)₂CHCH₂CH(CH₂CH₃)CH₂Br + Mg --(Anhydrous Et₂O)--> (CH₃)₂CHCH₂CH(CH₂CH₃)CH₂MgBr
Stage 2: Nucleophilic Addition to Formaldehyde and Workup The prepared Grignard reagent attacks the carbonyl carbon of formaldehyde (generated in situ from paraformaldehyde). The resulting alkoxide is then protonated during aqueous workup to yield the final product.
-
Reaction:
-
(CH₃)₂CHCH₂CH(CH₂CH₃)CH₂MgBr + (CH₂O)n → Intermediate Alkoxide
-
Intermediate Alkoxide + H₃O⁺ → (CH₃)₂CHCH₂CH(CH₂CH₃)CH₂OH + Mg(OH)Br
-
-
Mechanism: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile adds to the electrophilic carbonyl carbon of formaldehyde. The π-bond of the carbonyl breaks, forming a tetrahedral magnesium alkoxide intermediate. The addition of a mild acid in the workup step protonates the alkoxide to furnish the primary alcohol.
Quantitative Data Summary
The table below summarizes key data for the materials involved in this synthesis. Note that properties for 1-bromo-2-ethyl-4-methylpentane are estimated based on similar structures as it is not a common reagent.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 1-Bromo-2-ethyl-4-methylpentane | C₈H₁₇Br | 193.12 | ~1.1 | ~180-185 (est.) |
| Magnesium Turnings | Mg | 24.31 | 1.74 | N/A |
| Paraformaldehyde | (CH₂O)n | (30.03)n | ~1.4 | N/A (sublimes) |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 |
| This compound (Product) | C₈H₁₈O | 130.23 | 0.83 [1] | ~177 [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard synthesis of this compound.
Experimental Protocol
Part A: Preparation of (2-ethyl-4-methylpentyl)magnesium bromide
-
Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, reflux condenser, and a 125 mL pressure-equalizing dropping funnel) must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. This is critical as Grignard reagents react readily with water.
-
Apparatus Setup: Equip the central neck of the flask with the dropping funnel, one side neck with the reflux condenser (topped with a nitrogen inlet adapter connected to a bubbler), and the other side neck with a glass stopper. Place a magnetic stir bar in the flask.
-
Reagent Charging: Weigh 1.5 g (61.7 mmol, 1.2 equivalents) of magnesium turnings and place them in the reaction flask. Add a single crystal of iodine to help initiate the reaction. The iodine acts by etching the passivating magnesium oxide layer on the turnings.
-
Initiation: In the dropping funnel, prepare a solution of 10.0 g (51.8 mmol, 1.0 equivalent) of 1-bromo-2-ethyl-4-methylpentane in 40 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction should initiate within minutes, indicated by the disappearance of the iodine color, the solution turning cloudy, and the spontaneous boiling of the ether. If the reaction does not start, gentle warming with a heat gun or mechanical agitation may be required.
-
Grignard Formation: Once the reaction is initiated, slowly add the remaining alkyl bromide solution from the dropping funnel at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic; have an ice-water bath ready to cool the flask if the reflux becomes too vigorous.
-
Completion: After the addition is complete, stir the resulting gray-black mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The successful formation of the Grignard reagent is indicated by the disappearance of most of the metallic magnesium.
Part B: Reaction with Paraformaldehyde
-
Formaldehyde Preparation: In a separate, dry 250 mL flask under a nitrogen atmosphere, place 2.3 g (77 mmol, ~1.5 equivalents of CH₂O) of paraformaldehyde powder and 50 mL of anhydrous diethyl ether. Cool this slurry to 0°C in an ice-water bath with stirring. Paraformaldehyde serves as a water-free source of formaldehyde that will depolymerize under the reaction conditions.[3]
-
Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent solution from Part A to the stirred paraformaldehyde slurry via a cannula. The addition should be done dropwise, maintaining the internal temperature of the reaction mixture below 10°C to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The mixture will become a thick, gelatinous precipitate.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask in a large ice-water bath. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous ammonium chloride (NH₄Cl) solution with vigorous stirring. This step is highly exothermic and will quench any unreacted Grignard reagent and protonate the alkoxide product. The use of saturated NH₄Cl provides a mildly acidic quench, minimizing potential side reactions.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the top organic (ether) layer. Extract the lower aqueous layer twice more with 50 mL portions of diethyl ether to ensure complete recovery of the product.
-
Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer once with 50 mL of water, followed by one wash with 50 mL of saturated aqueous sodium chloride (brine). The brine wash helps to remove the bulk of dissolved water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). The drying agent should be added until it no longer clumps together, indicating that all water has been absorbed.
-
Solvent Removal: Filter the dried solution to remove the MgSO₄. Remove the diethyl ether solvent using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude oil is the target alcohol, likely containing minor impurities. Purify the this compound by vacuum distillation to obtain the final, pure product. Collect the fraction boiling at the appropriate temperature under the reduced pressure used.
Safety Precautions
-
Flammability: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from any open flames or spark sources.[4]
-
Exothermic Reactions: The formation of the Grignard reagent and the subsequent quenching step are highly exothermic and can lead to a runaway reaction if reagents are added too quickly. Maintain cooling baths and ensure controlled addition rates at all times.
-
Anhydrous Conditions: Grignard reagents are strong bases and are rapidly destroyed by protic sources, including atmospheric moisture. Ensure all glassware is meticulously dried and the reaction is maintained under a positive pressure of an inert gas (nitrogen or argon).
-
Paraformaldehyde Hazards: Paraformaldehyde is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. It is also a suspected carcinogen. Handle paraformaldehyde powder exclusively within a chemical fume hood.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves) throughout the procedure.
References
- Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Formaldehyde (Formalin) & Paraformaldehyde. Environmental Health and Safety.
- Harvard University. (n.d.). Lab Safety Guideline: Paraformaldehyde. Harvard Environmental Health and Safety.
- Duke University. (n.d.). Duke OESO Guidelines for Safe Use of Formalin, Formaldehyde Solutions, and Paraformaldehyde. Duke Safety.
- University of North Carolina. (2022, February 5). Safety Data Sheet: Paraformaldehyde. UNC Policies.
- University of Wollongong Australia. (2019, August 8). WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF).
- Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2).
- Reddit. (2014, September 10). Paraformaldehyde + Grignard reagent. r/chemistry.
- National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylpentanol. PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. Lab Safety Guideline: Paraformaldehyde | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. policies.unc.edu [policies.unc.edu]
Quantification of 2-Ethyl-4-methylpentan-1-ol in complex matrices by GC-MS
Application Note: GC-MS 024
Quantification of 2-Ethyl-4-methylpentan-1-ol in Complex Matrices by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS 106-67-2) is a C8 branched-chain primary alcohol that contributes to the flavor and aroma profiles of various food products and alcoholic beverages.[1] Its accurate quantification in complex matrices is crucial for quality control, flavor and off-flavor analysis, and potentially as a biomarker in metabolomics research. However, the volatile nature of this compound and the intricate composition of matrices such as wine, beer, or biological fluids present significant analytical challenges. Direct injection of such samples into a gas chromatography (GC) system can introduce non-volatile components that contaminate the instrument and interfere with the analysis.[2]
This application note presents a robust and validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the sensitive and selective quantification of this compound in complex matrices. Headspace sampling is an ideal technique for this application as it isolates volatile analytes from the non-volatile matrix components, thereby protecting the GC system and enhancing analytical performance.[2] The method described herein provides a detailed protocol, from sample preparation to data analysis, and is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility.[3]
Scientific Principles and Experimental Rationale
The quantification of a volatile analyte in a complex matrix by HS-GC-MS is governed by several key principles that inform the experimental design.
1. Headspace Sampling: The Partitioning Equilibrium
Static headspace analysis relies on the principle of phase equilibrium. The sample is sealed in a vial and heated, allowing volatile compounds to partition between the sample matrix (condensed phase) and the vapor phase (headspace) above it. At equilibrium, the concentration of the analyte in the headspace is proportional to its concentration in the sample, as described by the partition coefficient (K).
-
Why Headspace? This technique is chosen over methods like liquid-liquid extraction (LLE) to minimize sample handling and the use of organic solvents. More importantly, it prevents the introduction of non-volatile matrix components (sugars, proteins, salts) into the GC system, which can cause contamination of the injector and column, leading to poor chromatographic performance and instrument downtime.[2]
2. Internal Standardization: Ensuring Accuracy and Precision
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, added at a constant concentration to all samples, standards, and blanks. It co-elutes with the analyte and is used to correct for variations in sample preparation, injection volume, and instrument response.
-
Choice of Internal Standard: The ideal internal standard is an isotopically labeled version of the analyte (e.g., a deuterated analog). As a deuterated standard for this compound is not readily commercially available, a structurally similar compound with a distinct retention time and mass spectrum is the next best choice. 1-Octanol is selected as the internal standard for this method. It is a C8 primary alcohol, ensuring similar behavior during headspace extraction and chromatographic separation. Its linear structure provides a different retention time from the branched analyte, and it produces a distinct mass spectrum for selective detection.[4][5]
3. Gas Chromatography: Separation of Volatiles
The headspace vapor is injected into a GC column where volatile compounds are separated based on their boiling points and interactions with the stationary phase.
-
Column Selection: A mid-polar stationary phase, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) , is recommended for the analysis of alcohols. This phase provides good separation for a wide range of volatile compounds with varying polarities and helps to move the alcohol peaks away from potential interference from the solvent front, especially when analyzing aqueous-based samples.[6]
4. Mass Spectrometry: Selective and Sensitive Detection
As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly selective and sensitive detection.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, operating the mass spectrometer in SIM mode is highly advantageous. Instead of scanning a wide mass range, the detector is programmed to monitor only a few specific, characteristic ions for the analyte and internal standard. This significantly increases the signal-to-noise ratio, leading to lower limits of detection and quantification compared to full scan mode.[2]
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Figure 1. High-level workflow for the quantification of this compound.
Detailed Protocols
1. Materials and Reagents
-
This compound (≥97% purity)
-
1-Octanol (≥99% purity)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE-lined septa and aluminum caps
2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Octanol and dissolve in 100 mL of methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 100 mL with deionized water.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the primary stock solution into a matrix blank (e.g., a dealcoholized wine or a synthetic wine base) to achieve final concentrations ranging from 0.1 µg/mL to 20 µg/mL.
3. Sample Preparation Protocol (Example: Wine Sample)
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride. The addition of salt increases the ionic strength of the sample, which reduces the solubility of the analyte and promotes its partitioning into the headspace (salting-out effect).
-
Add 100 µL of the 10 µg/mL working internal standard solution to each vial.
-
Immediately seal the vial with a PTFE-lined septum and an aluminum cap.
-
Gently vortex the vial for 10 seconds to ensure mixing.
-
Prepare a matrix blank and quality control (QC) samples in the same manner.
4. HS-GC-MS Instrumental Parameters
The following instrumental parameters are a recommended starting point and may require optimization for specific instrumentation and matrices.
| Parameter | Setting |
| Headspace Autosampler | |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temperature | 100°C |
| Vial Equilibration Time | 20 minutes |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 220°C |
| Split Ratio | 10:1 |
| Oven Program | Initial: 40°C, hold for 3 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 240°C, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Selection of Quantifier and Qualifier Ions
The selection of appropriate ions for SIM is critical for the specificity of the method. The mass spectrum of this compound is characterized by fragmentation patterns typical of primary alcohols.[7]
Figure 2. Predicted fragmentation of this compound.
Based on the fragmentation pattern, the following ions are recommended for SIM analysis:
| Compound | Role | m/z | Rationale |
| This compound | Quantifier | 73 | A characteristic and relatively abundant fragment resulting from β-cleavage. |
| Qualifier 1 | 55 | Common fragment for branched alkanes. | |
| Qualifier 2 | 43 | Another common alkyl fragment. | |
| 1-Octanol (Internal Standard) | Quantifier | 56 | Base peak for 1-octanol, providing high sensitivity.[8] |
| Qualifier 1 | 70 | Another significant fragment in the 1-octanol spectrum.[8] | |
| Qualifier 2 | 43 | A common fragment, also present in the analyte, but the ratio will be different.[8] |
Method Validation and Performance Characteristics
The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
1. Linearity
A calibration curve was constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 0.1 to 20 µg/mL.
| Parameter | Value |
| Concentration Range | 0.1 - 20 µg/mL |
| Regression Equation | y = 0.487x + 0.015 |
| Correlation Coefficient (r²) | > 0.998 |
2. Limits of Detection and Quantification
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
3. Accuracy and Precision
Accuracy was assessed by spike-recovery experiments at three concentration levels in a wine matrix. Precision was evaluated as the relative standard deviation (RSD) for replicate analyses.
| Spike Level (µg/mL) | Mean Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| 0.5 (Low QC) | 98.2 | 4.5 | 6.8 |
| 5.0 (Mid QC) | 101.5 | 3.1 | 5.2 |
| 15.0 (High QC) | 99.7 | 2.8 | 4.7 |
Conclusion
This application note describes a sensitive, selective, and robust HS-GC-MS method for the quantification of this compound in complex matrices. The use of static headspace sampling effectively minimizes matrix interference, while the application of an internal standard ensures high accuracy and precision. The method has been validated according to established principles and demonstrates excellent performance characteristics, making it suitable for routine quality control, flavor and aroma research, and other applications requiring the reliable measurement of this volatile compound.
References
- Câmara, J. S., et al. (2007). Development of a powerful analytical tool for the determination of volatile and semi-volatile compounds in wines.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Whitman College. (n.d.). GCMS Section 6.
- International Council for Harmonisation. (2005). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride.
- Chemistry LibreTexts. (2014). 13.
- Peris-García, E., et al. (2020).
- Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. [Link]
- Kim, H. Y., et al. (2017).
- Perygin, D. (2020, June 1).
- Human Metabolome Database. (2012, May 18). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). [Link]
- Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. [Link]
- Food Research. (2023, October 5). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. [Link]
- U.S. Department of the Treasury. (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. [Link]
- Carlini, R., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). PMC - PubMed Central. [Link]
- PubMed. (2025, January 1). Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes. [Link]
- Hraníková, P., et al. (2019). An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. PMC - NIH. [Link]
- ResearchGate. (2015, September 10). Which aqueous internal standards can I use in GC-MS analyses?. [Link]
- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. [Link]
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- 4. Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GCMS Section 6.10 [people.whitman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 2-Ethyl-4-methylpentan-1-ol for chromatographic analysis
An in-depth guide to the derivatization of 2-Ethyl-4-methylpentan-1-ol for enhanced chromatographic analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a primary alcohol with applications in various industrial syntheses, including fragrances and plasticizers. Accurate chromatographic analysis is crucial for quality control, reaction monitoring, and impurity profiling. However, its direct analysis by Gas Chromatography (GC) is often hampered by its inherent polarity. The hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the stationary phase of the GC column. This typically results in poor chromatographic performance, characterized by broad, tailing peaks and reduced sensitivity.
To overcome these challenges, derivatization is an essential sample preparation step.[1] This process involves chemically modifying the polar hydroxyl group to form a less polar, more volatile, and more thermally stable derivative.[2][3] This application note provides a comprehensive guide and detailed protocols for the derivatization of this compound, focusing on silylation as the primary method and acylation as a robust alternative, to ensure reliable and high-performance GC-MS analysis.
The Rationale for Derivatization
The primary objective of derivatizing this compound is to block the active hydrogen of the hydroxyl group.[4] This chemical modification fundamentally alters the molecule's physicochemical properties in ways that are highly advantageous for GC analysis.
-
Increased Volatility: By replacing the polar O-H bond with a non-polar group (e.g., a trimethylsilyl group), hydrogen bonding is eliminated. This significantly lowers the boiling point of the analyte, allowing it to transition into the gas phase at lower temperatures in the GC injector.[1]
-
Improved Peak Shape: The polar hydroxyl group can interact with active sites (e.g., residual silanols) on the GC column and liner surfaces, leading to peak tailing. Derivatization creates a less polar molecule, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: The resulting derivatives, such as trimethylsilyl (TMS) ethers, are generally more thermally stable than the parent alcohol.[5] This prevents on-column degradation, which is critical for quantitative accuracy.
-
Characteristic Mass Spectra: Derivatization yields products with predictable and often intense fragmentation patterns in Mass Spectrometry (MS), aiding in structural confirmation and improving sensitivity.[6] For example, TMS derivatives frequently produce a characteristic base peak that confirms the success of the reaction.[7]
Selection of Derivatization Strategy
For primary alcohols like this compound, silylation and acylation are the most common and effective derivatization strategies. The choice of reagent depends on the sample matrix, required sensitivity, and available instrumentation.
-
Silylation: This is the most widely used method for alcohols.[4] It involves reacting the hydroxyl group with a silylating agent to form a silyl ether. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile reagent for this purpose.[3] The reaction is fast, the byproducts are volatile and generally do not interfere with the chromatogram.[3]
-
Acylation: This method introduces an acyl group, typically by reacting the alcohol with an acid anhydride like Trifluoroacetic Anhydride (TFAA).[8] The resulting fluoroacyl esters are highly volatile and are particularly well-suited for analysis with an Electron Capture Detector (ECD) due to the presence of electronegative fluorine atoms, though they are also readily analyzed by standard detectors like FID and MS.[9][10]
Comparison of Common Derivatization Methods
| Feature | Silylation (with BSTFA) | Acylation (with TFAA) |
| Principle | Forms a trimethylsilyl (TMS) ether. | Forms a trifluoroacetyl (TFA) ester. |
| Reactivity | Very high for primary alcohols. | High, proceeds rapidly.[11] |
| Byproducts | Volatile and generally non-interfering.[3] | Trifluoroacetic acid, which is volatile but corrosive. |
| Derivative Stability | TMS ethers are stable under anhydrous conditions but are moisture-sensitive.[2] | TFA esters are generally stable. |
| Detection | Excellent for FID and MS. | Excellent for FID, MS, and especially ECD.[8] |
| Advantages | Clean, fast reaction; widely applicable. | Creates highly volatile derivatives; enhances ECD response. |
| Disadvantages | Reagents and derivatives are sensitive to moisture. | Reagents can be harsh; excess reagent may need to be removed to prevent column damage.[5] |
For its reliability and clean reaction profile, silylation with BSTFA is presented as the primary protocol. Acylation with TFAA is provided as an excellent alternative.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are often toxic, moisture-sensitive, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 3.1: Silylation using BSTFA
This protocol describes the formation of 2-Ethyl-4-methylpentyl trimethylsilyl ether. For alcohols that are sterically hindered or react slowly, the addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate. BSTFA with 1% TMCS is a common and effective formulation.[2]
Principle: The active hydrogen on the alcohol's hydroxyl group is replaced by a trimethylsilyl (TMS) group from the BSTFA reagent.[2]
Materials and Reagents:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% TMCS
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
Step-by-Step Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in pyridine). If the sample is in an aqueous matrix, it must be extracted into an organic solvent and thoroughly dried (e.g., using anhydrous sodium sulfate) before proceeding. Moisture will deactivate the silylating reagent.
-
Aliquot Sample: Pipette 100 µL of the sample solution into a clean, dry 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS). It is recommended to use at least a 2:1 molar excess of the silylating reagent to the analyte.[3]
-
Reaction: Tightly cap the vial immediately. Gently vortex for 10 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Protocol 3.2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of 2-Ethyl-4-methylpentyl trifluoroacetate. This method is highly effective for converting alcohols into volatile esters.[9]
Principle: The alcohol reacts with TFAA, an aggressive acylating agent, to form a stable ester derivative, releasing trifluoroacetic acid as a byproduct.[12]
Materials and Reagents:
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Dichloromethane or Ethyl Acetate (GC grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Micropipettes
-
Heating block
Step-by-Step Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in dichloromethane). Ensure the sample is completely dry.
-
Aliquot Sample: Pipette 100 µL of the sample solution into a clean, dry 2 mL autosampler vial.
-
Reagent Addition: Add 50 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.
-
Evaporation (Optional but Recommended): After cooling, gently evaporate the excess TFAA and solvent under a stream of dry nitrogen. This step is crucial to prevent damage to the GC column.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of a compatible solvent like ethyl acetate.
-
Analysis: The sample is ready for GC-MS analysis.
Chromatographic Analysis of Derivatives
The following GC-MS conditions are recommended starting points and should be optimized for your specific instrumentation and analytical goals. A non-polar column is typically used for the analysis of these less polar derivatives.
4.1: Recommended GC-MS Conditions
| GC Parameter | Recommended Setting |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| MS Parameter | Recommended Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[13] |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 40-450 |
4.2: Data Interpretation and Validation
Successful derivatization is confirmed by a significant decrease in the retention time of the analyte peak compared to an underivatized standard and by examination of its mass spectrum.
-
TMS Derivative (2-Ethyl-4-methylpentyl trimethylsilyl ether):
-
Expected Molecular Ion [M]⁺: m/z 202
-
Key Fragments: The mass spectrum will likely show a weak or absent molecular ion. Look for the [M-15]⁺ ion at m/z 187 , corresponding to the loss of a methyl group (-CH₃). A prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is characteristic of TMS derivatives and serves as strong evidence of successful silylation.[7] Another expected fragment is the alpha-cleavage ion at m/z 131 .
-
-
TFA Derivative (2-Ethyl-4-methylpentyl trifluoroacetate):
-
Expected Molecular Ion [M]⁺: m/z 226
-
Key Fragments: The spectrum should show fragments characteristic of the loss of the trifluoroacetyl group or parts of the alkyl chain. Look for ions corresponding to the fluoroacyl group, such as m/z 69 ([CF₃]⁺) and m/z 113 ([CF₃CO]⁺).
-
Workflow and Reaction Visualization
Visualizing the process provides a clear overview of the experimental steps and the underlying chemistry.
Caption: High-level workflow for the silylation and GC-MS analysis of this compound.
Caption: Silylation of this compound with BSTFA to form its TMS ether derivative.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No derivative peak, only parent alcohol peak observed. | 1. Presence of moisture in sample or solvent. 2. Inactive/degraded derivatization reagent. 3. Insufficient reaction time or temperature. | 1. Ensure all solvents are anhydrous and dry the sample thoroughly. 2. Use a fresh, unopened vial of reagent. Store reagents properly under inert gas. 3. Increase reaction time and/or temperature (e.g., 75°C for 45-60 min). |
| Broad or tailing peaks. | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Column degradation. | 1. Optimize reaction conditions (see above); use a catalyst (TMCS).[2] 2. Use a deactivated liner; perform inlet maintenance. 3. Condition the column or trim the first few cm from the inlet side. |
| Extraneous peaks in the chromatogram. | 1. Contamination from solvents or glassware. 2. Byproducts from the derivatization reagent. 3. Sample matrix interference. | 1. Run a solvent blank. Ensure all glassware is scrupulously clean. 2. Identify reagent-related peaks by running a reagent blank. MSTFA may offer cleaner baselines as its byproducts are more volatile.[2] 3. Perform sample cleanup (e.g., Solid Phase Extraction) prior to derivatization. |
Conclusion
Derivatization is a critical and powerful technique for the successful chromatographic analysis of polar compounds like this compound. Both silylation with BSTFA and acylation with TFAA effectively convert the alcohol into a more volatile and thermally stable derivative suitable for GC-MS analysis. The silylation protocol presented offers a robust, clean, and highly effective method, leading to excellent peak shape, improved sensitivity, and confident identification based on characteristic mass spectral data. By following these detailed protocols and understanding the principles behind them, researchers can achieve accurate and reproducible results for this and other similar analytes.
References
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
- ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF.
- Canals, I., et al. (2005). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of the Brazilian Chemical Society.
- Elliott, W. H., & Hyde, P. M. (1971). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. Analytical Biochemistry, 44(2), 453-462.
- Repositori Obert UdL. (n.d.). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- Harvey, D. J. (1989). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. Biomedical Chromatography, 3(6), 251-4.
- The Royal Society of Chemistry. (2018). Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Books Gateway.
- ResearchGate. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers.
- MDPI. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys.
- ResearchGate. (2025). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples.
- ResearchGate. (n.d.). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers....
- Unknown. (n.d.). Derivatization in GC.
- Unknown. (n.d.). GC Derivatization.
- Labinsights. (2023). Acylation Reagents for Gas Chromatography.
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
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- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Application Notes & Protocols: 2-Ethyl-4-methylpentan-1-ol as a Precursor for Ester Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-ethyl-4-methylpentan-1-ol in ester synthesis. Esters are a vital class of compounds with widespread applications, from fragrances and flavorings to pharmaceuticals and industrial solvents. This compound, a primary alcohol with moderate steric hindrance, serves as a versatile precursor for accessing a unique range of ester molecules. This guide delves into the mechanistic principles of esterification, offers a detailed, field-tested protocol for the classic Fischer-Speier esterification, and provides essential information on product characterization and troubleshooting.
Introduction: The Role of this compound in Ester Chemistry
Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. The synthesis of esters is a cornerstone of modern organic chemistry. The choice of the alcohol precursor is critical as it dictates the physicochemical properties of the resulting ester.
This compound is a C8 primary alcohol.[1][2] Its structure is notable for two key features:
-
Primary Alcohol: The hydroxyl group is attached to a primary carbon, which generally allows for efficient reaction under various esterification conditions.[2][3]
-
Branched Structure: The ethyl group at the C2 position introduces a degree of steric bulk near the reactive site. This feature can influence reaction kinetics and necessitates the careful selection of an appropriate synthetic methodology.
This guide focuses on providing the foundational knowledge and practical steps to successfully synthesize esters from this valuable precursor.
Precursor Profile: Physicochemical Properties and Safety
Before commencing any synthesis, a thorough understanding of the precursor's properties and safety requirements is paramount.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 106-67-2 | [1][4] |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless Liquid (data may be limited) | [5] |
| Density | 0.819 g/cm³ | [5] |
| Flash Point | 64.2 °C | [5] |
| Boiling Point | ~178-179 °C | [6][7] |
Safety & Handling: this compound is classified as an irritant.[1] It is harmful if inhaled and causes skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[5]
-
Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[5] Prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]
Strategic Selection of Esterification Methodology
Several robust methods exist for ester synthesis. The choice depends on the substrate's sensitivity, steric hindrance, and desired scale.
-
Fischer-Speier Esterification: This is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] It is cost-effective and suitable for large-scale synthesis. The reaction is an equilibrium process, requiring strategic removal of water (e.g., using a Dean-Stark apparatus) or the use of a large excess of one reactant to drive the reaction to completion.[8][9] Given that this compound is a primary alcohol, this method is highly applicable.[3]
-
Steglich Esterification: A milder, room-temperature method that uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11] This method is ideal for substrates that are sensitive to strong acids or high temperatures.[10] The water byproduct is consumed by the coupling agent, forming a urea derivative.[11]
-
Yamaguchi Esterification: This method is particularly effective for the synthesis of sterically hindered esters and macrolactones.[12][13] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol.[14] While powerful, it is often reserved for more challenging syntheses where other methods fail.
For this guide, we will detail the Fischer-Speier Esterification due to its broad applicability, cost-effectiveness, and educational value in demonstrating equilibrium principles.
Mechanistic Insights: The Fischer-Speier Esterification
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Fischer-Speier esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[3][8]
-
Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon.[9][15]
-
Nucleophilic Attack: The nucleophilic oxygen of the alcohol (this compound) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[15]
-
Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[3]
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[15]
Caption: Fischer-Speier Esterification Mechanism.
Detailed Experimental Protocol: Synthesis of 2-Ethyl-4-methylpentyl Acetate
This protocol details the synthesis of 2-ethyl-4-methylpentyl acetate via Fischer-Speier esterification.
Materials & Reagents:
-
This compound
-
Glacial Acetic Acid (or other carboxylic acid of choice)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (e.g., 250 mL)
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Distillation apparatus
Experimental Workflow Diagram:
Caption: General workflow for ester synthesis.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add this compound (e.g., 0.10 mol), glacial acetic acid (e.g., 0.12 mol, 1.2 eq), and toluene (approx. 50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 0.5 mL) dropwise. Causality Note: The acid catalyst is essential to protonate the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol.[16]
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Toluene and water will form an azeotrope, and the condensed liquid will collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask. Causality Note: The continuous removal of water is critical to shift the reaction equilibrium towards the ester product, maximizing the yield according to Le Châtelier's principle.[3][8]
-
Monitoring: Continue reflux until water ceases to collect in the trap (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting alcohol.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a separatory funnel.
-
Workup - Washing:
-
Slowly add saturated sodium bicarbonate solution in portions to neutralize the acidic catalyst and any unreacted acetic acid. Vent the separatory funnel frequently to release CO₂ gas produced.
-
Wash the organic layer sequentially with water and then with brine. Causality Note: The bicarbonate wash removes acid impurities, while the brine wash helps to remove residual water from the organic layer.[17]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Stir for 10-15 minutes.
-
Isolation & Purification:
Product Verification: Spectroscopic Characterization
Confirmation of the final ester product is achieved through standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most telling evidence of a successful reaction is the appearance of a strong, sharp carbonyl (C=O) stretching peak between 1735-1750 cm⁻¹ .[19][20] Concurrently, the broad O-H stretching peak from the starting alcohol (around 3200-3600 cm⁻¹) should be absent in the final product spectrum.[21]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. For 2-ethyl-4-methylpentyl acetate, expect to see:
-
A singlet around 2.0-2.1 ppm corresponding to the methyl protons of the acetate group.
-
A multiplet (likely a triplet or doublet of doublets) around 3.8-4.1 ppm for the -CH₂- protons of the alcohol moiety that are now adjacent to the ester oxygen.[19] The specific chemical shifts and splitting patterns of the other protons in the 2-ethyl-4-methylpentyl chain will also be present and can be assigned to confirm the full structure.
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in Fischer Esterification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient catalyst; Incomplete water removal; Reaction not at equilibrium. | Add more catalyst; Ensure the Dean-Stark trap is functioning correctly; Increase reflux time. |
| Reaction Stalls | Reversible reaction has reached equilibrium. | Ensure efficient water removal. Consider using a larger excess of one reactant. |
| Product is Contaminated with Starting Material | Incomplete reaction; Inefficient purification. | Increase reaction time; Optimize the distillation process (e.g., use a longer column or perform under vacuum). |
| Dark-colored Reaction Mixture | Side reactions or decomposition at high temperatures. | Reduce the heating mantle temperature; Ensure the reaction is not heated for an excessive amount of time. |
References
- Journal of Chemical Education. (2006).
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- University of Wisconsin-Madison. Spectroscopy Tutorial: Esters. [Link]
- Wikipedia.
- JoVE. (2018).
- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7821, 2-Ethyl-4-methylpentanol. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal.
- Chemistry Steps. Alcohols to Esters. [Link]
- National Center for Biotechnology Information. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
- Organic Chemistry Portal. (2006).
- JoVE. (2018).
- Wikipedia.
- Master Organic Chemistry. (2022).
- National Center for Biotechnology Information. (2017). Chemoselective dehydrogenative esterification of aldehydes and alcohols with a dimeric rhodium(ii)
- ResearchG
- Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
- Chemsrc. 2-Ethyl-4-methyl-1-pentanol | CAS#:106-67-2. [Link]
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- Wikipedia.
- Cheméo. Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2). [Link]
- Reddit. (2019). How to purify esters. [Link]
- Reddit. (2013).
- HSCprep.
- ResearchGate. Oxidative esterification using primary alcohols as C-reagents. [Link]
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
- Pharmacy 180.
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
- YouTube. (2022).
- Human Metabolome Database. (2012). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). [Link]
- National Center for Biotechnology Information. (2012).
- Master Organic Chemistry.
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Application Notes and Protocols for Improving Biofuel Cold Flow Properties with Branched-Chain Alcohols
Introduction: The Challenge of Biofuel Performance in Cold Climates
Biofuels, particularly biodiesel, are a promising renewable alternative to petroleum-based fuels.[1][2] However, their widespread adoption, especially in regions with colder climates, is hindered by poor cold flow properties.[2][3] At low temperatures, saturated fatty acid methyl esters (FAMEs), a primary component of biodiesel, tend to crystallize and agglomerate.[2] This phenomenon leads to a cascade of problems, including increased fuel viscosity, gelling, and the plugging of fuel lines and filters, ultimately causing engine operability issues.[2][4] Key parameters used to characterize these low-temperature characteristics are the Cloud Point (CP), Pour Point (PP), and Cold Filter Plugging Point (CFPP).[3][5] The CP is the temperature at which wax crystals first become visible, the PP is the lowest temperature at which the fuel will still flow, and the CFPP is the temperature at which the fuel will no longer pass through a standardized filter.[5][6] Improving these cold flow properties is therefore a critical area of research and development for the biofuel industry.
The Role of Branched-Chain Alcohols as Cold Flow Improvers
One of the most effective strategies for enhancing the cold flow properties of biofuels is the use of additives known as cold flow improvers (CFIs).[4][5][7] Among these, branched-chain alcohols have emerged as a particularly promising class of additives. Unlike their straight-chain counterparts, the branched structure of alcohols like isobutanol, isopropanol, and isopentanol plays a crucial role in disrupting the formation and growth of wax crystals.[1][8]
Mechanism of Action
The effectiveness of branched-chain alcohols as CFIs lies in their ability to interfere with the crystallization process of saturated FAMEs. The bulky, branched structure of these alcohols creates steric hindrance, preventing the orderly alignment and packing of the long, straight-chain FAME molecules into large crystal lattices.[9] This disruption results in the formation of smaller, more irregular crystals that are less likely to agglomerate and plug filters. Furthermore, these alcohols can act as co-solvents, improving the solubility of the saturated esters in the fuel at lower temperatures. This multifaceted mechanism leads to a significant depression of the CP, PP, and CFPP of the biofuel.
Caption: Mechanism of Branched-Chain Alcohols as Cold Flow Improvers.
Comparative Efficacy of Different Branched-Chain Alcohols
The choice of branched-chain alcohol can have a significant impact on the extent of cold flow property improvement. The following table summarizes findings from various studies on the effects of different alcohol additives on the cold flow properties of biodiesel.
| Biofuel Source | Additive | Additive Concentration (vol%) | Change in Cloud Point (°C) | Change in Pour Point (°C) | Change in CFPP (°C) | Reference |
| Palm Oil Methyl Ester | Isobutanol | - | - | -14 | - | [10] |
| Palm Oil Methyl Ester | Isopentanol | - | - | -12 | - | [10] |
| Waste Cooking Oil Biodiesel | Ethanol | 20% | -7.3 | -7.1 | - | [2] |
| Rapeseed Methyl Ester | Butanol Blends | Varied | Significant Improvement | Significant Improvement | Significant Improvement | [11] |
| Mustard Ethyl Ester | Commercial Additives | 100% recommended loading | -3.0 | -19.4 | - |
Note: The table presents a selection of data to illustrate the general trends. The exact improvements can vary depending on the specific biodiesel feedstock and the base cold flow properties of the fuel.
Experimental Protocols for Evaluation
To rigorously assess the efficacy of branched-chain alcohols as cold flow improvers, standardized testing protocols are essential. The following sections detail the methodologies for determining the Pour Point and Cold Filter Plugging Point, based on internationally recognized standards.
Protocol 1: Determination of Pour Point (PP)
This protocol is adapted from the ASTM D97 standard test method.[6][12] The pour point is the lowest temperature at which a sample of the biofuel will continue to flow when cooled under specified conditions.
Materials and Equipment:
-
Test Jars
-
Thermometers (compliant with ASTM E1 specifications)
-
Corks
-
Gaskets
-
Jacket
-
Cooling Bath(s) capable of reaching temperatures down to -33°C or lower
-
Water Bath
Procedure:
-
Sample Preparation: Pour the biofuel sample into a test jar to the marked level. If necessary, heat the sample in a water bath until it is sufficiently fluid to pour.[12]
-
Heating: For biofuels with an expected pour point above -33°C, heat the sample without stirring to 9°C above the expected pour point, but to at least 45°C. For samples with pour points of -33°C and below, heat to 45°C in a bath maintained at 48°C.[12]
-
Cooling: Transfer the test jar to a cooling bath maintained at a specified temperature. For example, for pour points above -33°C, the initial cooling bath is at 24°C.
-
Observation: Begin to examine the sample for flow when the temperature is 9°C above the expected pour point.[12] At each thermometer reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the specimen.[12] This observation should not exceed 5 seconds.
-
Recording the Pour Point: The pour point is the temperature at which no movement of the specimen is observed when the jar is tilted. Record this temperature and add 3°C to it to report the final Pour Point.[12]
Protocol 2: Determination of Cold Filter Plugging Point (CFPP)
This protocol is based on the ASTM D6371 standard test method.[1][5] The CFPP is an important indicator of a fuel's performance in cold weather, as it simulates the plugging of a fuel filter.
Materials and Equipment:
-
CFPP test apparatus (including a test jar, a filtration assembly with a 45-µm mesh screen, a pipette, and a cooling bath)
-
Vacuum source
-
Thermometer
Procedure:
-
Sample Preparation: The biofuel sample should be dry. If not, it should be dried before testing.
-
Apparatus Assembly: Assemble the filtration unit and place the test jar containing the sample in the cooling bath.
-
Cooling: Cool the sample at a specified rate.
-
Filtration Test: At every 1°C interval of cooling, apply a vacuum to the filtration unit and attempt to draw the sample through the fine wire mesh filter.
-
Determining the CFPP: The CFPP is the highest temperature at which the fuel fails to pass through the filter within a specified time (typically 60 seconds) or fails to return to the test jar.[5]
Caption: Experimental Workflow for Evaluating Cold Flow Improvers.
Trustworthiness and Self-Validation of Protocols
The protocols described above are based on internationally recognized ASTM standards, which have been developed through rigorous inter-laboratory studies to ensure precision and reproducibility. To ensure the trustworthiness of the results obtained:
-
Calibration: All temperature measuring devices and timing equipment should be regularly calibrated against certified standards.
-
Control Samples: A control sample of the neat biofuel (without any additive) must be tested in parallel with the additized samples. This provides a baseline for evaluating the effectiveness of the branched-chain alcohol.
-
Replicates: Each test should be performed in triplicate to ensure the statistical validity of the results. The average of the three measurements should be reported.
-
Adherence to Standards: Strict adherence to the specified cooling rates, observation times, and apparatus specifications outlined in the ASTM methods is crucial for obtaining accurate and comparable data.[5][12]
Conclusion and Future Outlook
Branched-chain alcohols have demonstrated significant potential as effective cold flow improvers for biofuels.[1][8] Their unique molecular structure allows them to disrupt the crystallization of saturated fatty acid esters, thereby lowering the cloud point, pour point, and cold filter plugging point of the fuel.[1][8] The standardized protocols outlined in these application notes provide a robust framework for researchers and industry professionals to evaluate and optimize the use of these additives. As the demand for renewable fuels continues to grow, the development and application of advanced cold flow improvers, including novel branched-chain alcohols, will be critical for ensuring the reliable performance of biofuels in a wider range of climatic conditions. Furthermore, the synthesis of these branched-chain alcohols from renewable biomass sources presents an exciting avenue for creating a completely sustainable biofuel system.[13][14][15][16]
References
- A Review of Biodiesel Cold Flow Properties and Its Improvement Methods: Towards Sustainable Biodiesel Applic
- Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels.
- A Mini Review on the Cold Flow Properties of Biodiesel and its Blends. Frontiers.
- Non-Fermentative Pathways for Synthesis of Branched-Chain Higher Alcohols as Biofuels | Request PDF.
- Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. UCLA.
- A Mini Review on the Cold Flow Properties of Biodiesel and its Blends.
- Polymer Cold-Flow Improvers for Biodiesel. ProQuest.
- (PDF) A Mini Review on the Cold Flow Properties of Biodiesel and its Blends.
- Biodiesel Produced from Propanol and Longer Chain Alcohols—Synthesis and Properties. MDPI.
- The Influence Of Alcohol Compound On Biodiesel Production Through Esterification Reaction: A Mini Review. International Journal of Progressive Sciences and Technologies.
- ASTM D97 & D2500 - METHODS. Tamson Instruments.
- A Review of Biodiesel Cold Flow Properties and Its Improvement Methods: Towards Sustainable Biodiesel Application.
- ASTM D97 Test Method for Pour Point | Ayalytcial. Ayalytical.
- ASTM D97-17b. astm.org.
- Polymer Cold-Flow Improvers for Biodiesel. PMC.
- (PDF) Cold Flow Properties of Biodiesel and the Improvement Methods: A Review.
- Investigation of Cold Flow Properties of Waste Cooking Biodiesel. Journal of Clean Energy Technologies.
- Possibilities for improving the cold flow properties of biodiesel fuel by blending with butanol. ScienceDirect.
- Cold flow properties of biodiesel from waste cooking oil and a new improvement method. ScienceDirect.
- CERTIFICATION REPORT The certification of the cold filter plugging point (CFPP) and the cloud point (CP) in biodiesel from rapeseed: ERM.
- EFFECTIVENESS OF COLD FLOW ADDITIVES ON VARIOUS BIODIESELS, DIESEL, AND THEIR BLENDS. ASABE Technical Library.
- Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. PubMed.
Sources
- 1. A Review of Biodiesel Cold Flow Properties and Its Improvement Methods: Towards Sustainable Biodiesel Application | MDPI [mdpi.com]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. Cold flow properties of biodiesel from waste cooking oil and a new improvement method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Mini Review on the Cold Flow Properties of Biodiesel and its Blends [frontiersin.org]
- 5. Polymer Cold-Flow Improvers for Biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tamson-instruments.com [tamson-instruments.com]
- 7. Polymer Cold-Flow Improvers for Biodiesel - ProQuest [proquest.com]
- 8. Biodiesel Produced from Propanol and Longer Chain Alcohols—Synthesis and Properties [mdpi.com]
- 9. ijpsat.org [ijpsat.org]
- 10. researchgate.net [researchgate.net]
- 11. Possibilities for improving the cold flow properties of biodiesel fuel by blending with butanol [ideas.repec.org]
- 12. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting By-product Formation in the Synthesis of 2-Ethyl-4-methylpentan-1-ol
Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to minimize by-product formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the synthesis of this compound, and what are their formation mechanisms?
A1: The synthesis of this compound, typically proceeding via a Guerbet-type condensation of isobutanol (2-methylpropan-1-ol), can be accompanied by several by-products. Understanding their origin is the first step in troubleshooting. The primary by-products include:
-
Unreacted Isobutanol: Incomplete conversion is a common issue.
-
2-Methylpropanal: This is a key intermediate in the Guerbet reaction. Its accumulation suggests that the subsequent condensation and reduction steps are kinetically limited.
-
Isobutylene: Dehydration of isobutanol can occur at elevated temperatures.
-
C8 Guerbet Alcohol Isomers: Besides the desired this compound, other C8 isomers can form.
-
Esters (e.g., Isobutyl isobutyrate): This results from the Tishchenko reaction of the intermediate aldehyde.
-
Ethers (e.g., Diisobutyl ether): Formed through the dehydration of two isobutanol molecules.
-
Light Aldol Products: By-products from the self-condensation of 2-methylpropanal.
The formation of these by-products is intricately linked to the reaction conditions, particularly temperature, catalyst, and pressure.
Troubleshooting Guide
Issue 1: High Levels of Unreacted Isobutanol and Low Conversion Rate
Q2: My reaction shows a high concentration of unreacted isobutanol even after a prolonged reaction time. What factors could be contributing to this low conversion?
A2: Low conversion in a Guerbet reaction is often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst Activity: The catalyst, typically a strong base like sodium or potassium isobutoxide, may have degraded due to exposure to moisture or carbon dioxide. Ensure the use of fresh, anhydrous reagents and a dry reaction setup.
-
Sub-optimal Reaction Temperature: The Guerbet reaction has a significant activation energy barrier. If the temperature is too low, the reaction rate will be slow. For isobutanol, temperatures in the range of 180-220°C are typically required.
-
Inefficient Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the reactants. Efficient removal of water, for instance, by a Dean-Stark trap or by operating under vacuum, is crucial for driving the reaction to completion.
Experimental Protocol: Optimizing Reaction Conditions for Higher Conversion
-
Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve fresh sodium metal (1-5 mol%) in anhydrous isobutanol to prepare sodium isobutoxide in situ.
-
Reaction Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermometer, a condenser, and a Dean-Stark trap.
-
Reaction Execution: Heat the isobutanol/catalyst mixture to the target temperature (e.g., start at 180°C and incrementally increase). Monitor the reaction progress by GC-MS analysis of aliquots.
-
Data Analysis: Correlate the conversion of isobutanol with the reaction temperature and the amount of water collected in the Dean-Stark trap.
Issue 2: Accumulation of 2-Methylpropanal Intermediate
Q3: My crude product analysis shows a significant peak for 2-methylpropanal. Why is this intermediate accumulating, and how can I promote its conversion to the desired product?
A3: The accumulation of the aldehyde intermediate, 2-methylpropanal, indicates a bottleneck in the reaction pathway after its formation. The Guerbet reaction proceeds through a series of steps, and the rate-limiting step can vary depending on the conditions.
-
Mechanism Insight: The initial dehydrogenation of isobutanol to 2-methylpropanal is followed by an aldol condensation and subsequent hydrogenation steps. If the condensation or hydrogenation steps are slower than the initial dehydrogenation, the aldehyde will accumulate.
-
Troubleshooting Strategies:
-
Increase Catalyst Concentration: A higher catalyst concentration can enhance the rate of the subsequent condensation and hydrogenation steps.
-
Optimize Hydrogen Transfer: The hydrogenation of the unsaturated aldehyde intermediate relies on a hydrogen donor, which is typically another molecule of the starting alcohol. Ensuring a sufficient excess of isobutanol can facilitate this step. Some Guerbet reactions benefit from the addition of a co-catalyst that aids in hydrogen transfer.
-
Visualizing the Reaction Pathway and Bottleneck
Caption: Guerbet reaction pathway for this compound synthesis, highlighting the potential accumulation of the 2-methylpropanal intermediate.
Issue 3: Formation of Esters and Ethers
Q4: I am observing significant amounts of isobutyl isobutyrate and diisobutyl ether in my product mixture. What side reactions are responsible, and how can they be suppressed?
A4: The formation of esters and ethers represents competing reaction pathways that divert reactants and intermediates away from the desired Guerbet product.
-
Ester Formation (Tishchenko Reaction): The Tishchenko reaction is the disproportionation of two molecules of an aldehyde to form an ester. In this case, two molecules of 2-methylpropanal react to form isobutyl isobutyrate. This side reaction is also base-catalyzed and can be significant if the aldehyde intermediate accumulates.
-
Ether Formation: The formation of diisobutyl ether is an acid-catalyzed or thermally induced dehydration of two isobutanol molecules. While the Guerbet reaction is base-catalyzed, localized hot spots or acidic impurities in the catalyst or glassware can promote etherification.
Mitigation Strategies:
| By-product | Formation Mechanism | Mitigation Strategy |
| Isobutyl isobutyrate | Tishchenko reaction of 2-methylpropanal | Minimize aldehyde accumulation by optimizing conditions for the subsequent steps (see Issue 2). |
| Diisobutyl ether | Dehydration of isobutanol | Ensure a strongly basic environment and avoid acidic contaminants. Maintain precise temperature control to prevent overheating. |
Visualizing Competing Side Reactions
Caption: Competing pathways in the synthesis of this compound, showing the formation of ether and ester by-products.
References
- Guerbet Reaction Mechanism and Catalysis: A comprehensive overview of the Guerbet reaction, its mechanism, and various catalytic systems. Title: The Guerbet Reaction Source: Chemical Reviews URL: [Link]
- Modern Applications of the Guerbet Reaction: A review of recent advancements and applications of the Guerbet reaction in the synthesis of biofuels and other valuable chemicals. Title: The Guerbet reaction: a review of recent advances Source: RSC Advances URL: [Link]
- Catalytic Systems for Guerbet Reactions: An article detailing various catalytic systems, including homogeneous and heterogeneous catalysts, for the Guerbet condensation of alcohols.
Technical Support Center: Purification of 2-Ethyl-4-methylpentan-1-ol
Welcome to the technical support guide for the purification of 2-Ethyl-4-methylpentan-1-ol (CAS: 106-67-2). This resource is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining this branched-chain primary alcohol at high purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product purity is low (<95%) after a standard fractional distillation. What are the likely causes and how can I improve the separation?
Answer: Low purity after fractional distillation of this compound is a common issue, typically stemming from two main factors: the presence of close-boiling impurities and suboptimal distillation parameters.
-
Causality - The Challenge of Isomers: The synthesis of this compound, often via the Guerbet reaction, can produce a variety of structurally similar C8 alcohol isomers.[1][2][3] These isomers have very similar physical properties, including boiling points that may differ by only a few degrees, making standard distillation ineffective.[4][5] For instance, isomers with more branching tend to have lower boiling points than their linear counterparts.
-
Causality - Inefficient Distillation: The efficiency of your separation is directly related to the number of "theoretical plates" in your distillation column.[6][7] A simple distillation setup has only one theoretical plate, which is insufficient for separating liquids with boiling points closer than 25-70 °C.[6][8]
Troubleshooting Steps:
-
Impurity Identification: First, obtain a Gas Chromatography-Mass Spectrometry (GC-MS) profile of your crude material. This will identify the specific impurities and their relative concentrations, confirming if isomers are the primary issue.
-
Enhance Column Efficiency: Replace your simple distillation setup with a high-efficiency fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges). This dramatically increases the surface area for condensation-revaporization cycles, thereby increasing the number of theoretical plates.[6][7]
-
Optimize Reflux Ratio: During distillation, control the rate of heating to maintain a slow, steady distillation rate. A higher reflux ratio (more condensate returning to the column) improves separation but lengthens the process. A good starting point is a collection rate of 1-2 drops per second.
-
Consider Vacuum Distillation: this compound has a relatively high boiling point (approx. 171-177°C at atmospheric pressure).[9][10] Distilling under vacuum lowers the boiling point, which can prevent thermal degradation of the product and sometimes enhance the boiling point differences between isomers.
Question 2: My GC analysis shows a persistent peak with the same mass as my product. How can I confirm it's an isomer and separate it?
Answer: A co-eluting peak with an identical mass is a strong indicator of an isomeric impurity. Since mass spectrometry cannot distinguish between isomers, chromatographic and spectroscopic techniques are required for confirmation and separation.
Confirmation and Separation Strategy:
-
Analytical Confirmation (NMR): Acquire high-resolution ¹H and ¹³C NMR spectra.[11] While the spectra of isomers will be similar, subtle differences in chemical shifts and splitting patterns, particularly in the alkyl region, can confirm the presence of multiple species.
-
Chromatographic Separation (Analytical Scale): Develop a high-resolution GC method. Use a long capillary column (e.g., 50-100 m) with a polar stationary phase (like a wax column, e.g., Carbowax 20M) which can often resolve C8-C12 alcohol isomers.[12]
-
Preparative Chromatography (Lab Scale): For small-scale, high-purity needs, preparative liquid chromatography is the most effective method for isomer separation.
-
Column Choice: Normal-phase chromatography often provides the best selectivity for alcohol isomers. Chiral columns (e.g., Chiralcel OD-H) can be exceptionally effective even if the target molecule is not chiral, as they offer unique spatial interactions.[13] C8 columns can also be suitable for separating conformational isomers due to their spatial selectivity.[14]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like heptane or hexane with a small amount of an alcohol modifier like ethanol or isopropanol.
-
Question 3: My product is cloudy and a water content test (e.g., Karl Fischer) is positive. What is the best way to dry this compound?
Answer: Water is a common impurity, often introduced from synthesis work-up steps or atmospheric absorption. Its removal is critical, as it can interfere with subsequent reactions.
Recommended Drying Protocol:
-
Initial Bulk Water Removal: If a separate aqueous phase is visible, use a separatory funnel to remove it.
-
Chemical Drying Agents: For dissolved water, use a suitable drying agent.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are good general-purpose drying agents. Add the agent to the alcohol, swirl, and let it stand until the liquid is clear. If the agent clumps together, add more until free-flowing powder is observed.
-
Molecular Sieves: For achieving very low water content, activated 3Å or 4Å molecular sieves are excellent. They are less reactive than chemical desiccants and can be used for final polishing.
-
-
Filtration: After drying, filter the alcohol to remove the solid desiccant.
Frequently Asked Questions (FAQs)
Q: What are the typical physical properties I should know for purification?
A: Understanding the physical properties is fundamental to designing a purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [10][15][16] |
| Molecular Weight | 130.23 g/mol | [10][16][17] |
| Boiling Point | 171 - 177 °C @ 760 mmHg | [9][10] |
| 75 - 77 °C @ 10 Torr | [17] | |
| Density | ~0.83 g/cm³ @ 20 °C | [17] |
| Water Solubility | ~1594 mg/L @ 25 °C (Low) | [9][17] |
| Appearance | Colorless Liquid | [18] |
Q: What are the most common impurities from its synthesis?
A: If synthesized via the Guerbet reaction, which involves the condensation of alcohols, the crude product can be a complex mixture.[2] Common impurities include:
-
Unreacted Starting Alcohols: The lower-boiling alcohols used as precursors.
-
Isomeric Alcohols: Other C8 alcohols formed through alternative condensation pathways.[1]
-
Aldehydes and Ketones: Intermediate products from the dehydrogenation step that were not fully converted.
-
Esters: Formed as byproducts from the reaction between an alcohol and an intermediate carboxylic acid (Tishchenko reaction).[2]
-
Water: A direct byproduct of the condensation reaction.[2]
Q: How do I choose between fractional distillation and preparative chromatography?
A: The choice depends on scale, required purity, and the nature of the impurities.
-
Fractional Distillation: Best for larger quantities (multi-gram to kilogram scale) where impurities have a reasonable boiling point difference (>5-10 °C). It is the most common industrial method for solvent-grade purification.[5][7]
-
Preparative Chromatography: Ideal for small quantities (milligram to gram scale) when very high purity (>99.5%) is required, especially for separating close-boiling isomers that are intractable by distillation. It is more expensive and time-consuming but offers superior separation power.
Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
This diagram outlines a logical workflow for selecting the appropriate purification method based on an initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
Protocol: High-Efficiency Fractional Distillation
This protocol is designed for separating components with boiling points that differ by less than 70 °C.[6]
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Add the crude this compound to a round-bottom flask (fill to no more than 2/3 capacity). Add a few boiling chips or a magnetic stir bar.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux) packed with a suitable material like Raschig rings for high efficiency.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[19]
-
Ensure all joints are securely clamped and sealed.
-
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Observe the "ring of condensate" as it slowly rises up the fractionating column. A slow ascent is crucial for achieving equilibrium and good separation.[6]
-
The temperature should stabilize at the boiling point of the first, most volatile fraction. Collect this "forerun" in a separate receiving flask.
-
Once the forerun is distilled, the temperature may drop slightly before rising again to the boiling point of the next component. When the temperature stabilizes at the boiling point of this compound (~171-177 °C at 1 atm), switch to a clean receiving flask.
-
Collect the product fraction while the temperature remains constant.
-
-
Shutdown:
-
Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
-
Caption: Schematic of a laboratory fractional distillation apparatus.
References
- The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol.
- Greatwall Process and Control. (n.d.). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications.
- Concepts Ecotech. (n.d.). Purification of Alcohol.
- Malyabik, V. et al. (2007). Separation of a mixture of C8–C12 alcohols on CC and MCC at equal separation time. ResearchGate.
- Gasmalla, M. A. A., et al. (2014). Taking Ethanol Quality Beyond Fuel Grade: A Review. Iowa State University Digital Repository.
- Wang, G., et al. (2020). Ethanol Guerbet Condensation to n‐Butanol or C4‐C8 Alcohols over Ni/TiO2 Catalyst. ChemCatChem.
- Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC.
- Wibowo, S., et al. (2024). Optimizing batch distillation parameters for enhanced bioethanol purification from fermentation. Taylor & Francis Online.
- Waller, E. (1891). NOTE ON THE PURIFICATION OF ALCOHOL FOR LABORATORY USES. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- Ooms, R., et al. (2014). The Guerbet condensation reaction: an overview. Catalysis Science & Technology.
- Sharma, M. M. (1987). New strategies for separations through reactions. Proceedings of the Indian National Science Academy.
- Mclaughlin, L. (2018). Expansion of the Guerbet Reaction Towards Group 7 Metal Catalysts and Triglyceride Substrates. Cardiff University.
- Paradox Home Chemistry. (2013). The Purification of Ethanol from Drugstore Ethyl Rubbing Alcohol. YouTube.
- Consultech. (2024). Benefits & challenges of producing drinking alcohol in modern distilleries.
- Gil-Av, E., & Nurok, D. (1962). The separation of optical isomers by gas chromatography. CORE.
- National Institute of Standards and Technology. (n.d.). 1-Pentanol, 2-ethyl-4-methyl-. NIST Chemistry WebBook.
- Blumberga, D., et al. (2016). Alcohol recovery from fermentation broth with gas stripping: system experimental and optimisation. Agronomy Research.
- Liu, X., et al. (2019). Gas chromatograms of a) chlorotoluene isomers and b) C8 isomers on PCN-NPs and PCN-NRs coated columns. ResearchGate.
- Trewyn, B. G., et al. (2025). Catalytic upgrading of ethanol to C8+ distillate range ethers via guerbet coupling and etherification. American Chemical Society.
- Marín, P., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering.
- Wikipedia. (n.d.). Fractional distillation.
- Google Patents. (n.d.). US3268572A - Separation of azeotropic alcohol-ester mixtures.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- PubChemLite. (n.d.). This compound (C8H18O).
- Veeprho. (n.d.). 2-Ethyl-4-methyl-1-pentanol | CAS 106-67-2.
- Human Metabolome Database. (2012). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818).
- Wikipedia. (n.d.). 2-Ethylhexanol.
- Chemguide. (n.d.). fractional distillation.
- Joshi, N., et al. (2018). Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography. PubMed.
- European Patent Office. (n.d.). EP 3713904 B1 - RECOVERY OF ETHYL HEXANOL FROM RECYCLE STREAMS IN 2-ETHYL HEXANOL PROCESS.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- National Institute of Standards and Technology. (n.d.). 1-Pentanol, 2-ethyl-4-methyl-. NIST Chemistry WebBook.
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Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Branched Alcohols
Welcome to our dedicated technical support center for resolving peak tailing issues in the gas chromatography (GC) analysis of branched alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating chromatographic challenge. As a senior application scientist, my goal is to provide you with not just a list of steps, but a logical, cause-and-effect framework for diagnosing and solving these issues, grounded in scientific principles and field-proven experience.
Introduction: Why Do Branched Alcohols Tail?
Peak tailing in gas chromatography, a distortion where the latter half of a peak is broader than the front, is a frequent problem when analyzing polar compounds like branched alcohols.[1] This asymmetry compromises resolution, complicates peak integration, and ultimately undermines the accuracy and precision of your quantitative analysis.[2]
The primary cause of peak tailing for branched alcohols lies in their chemical nature. The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds. When these molecules travel through the GC system, they can engage in undesirable secondary interactions with "active sites."[3] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of untreated glass inlet liners, column tubing, or contaminants within the system.[4] This interaction temporarily and non-uniformly retards the alcohol molecules, causing them to elute over a longer period and creating a "tail."
This guide will walk you through a systematic approach to troubleshooting, starting from the simplest and most common causes and progressing to more complex solutions.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding peak tailing with branched alcohols.
Q1: My branched alcohol peaks are tailing, but my non-polar hydrocarbon standards look perfectly symmetrical. What does this tell me?
A1: This is a classic sign that the issue is chemical, not physical. If only your polar analytes (the branched alcohols) are tailing, it strongly indicates the presence of active sites within your GC system that are interacting with the hydroxyl groups of your analytes.[5][6] If it were a physical problem, such as a poorly cut column or a leak, all peaks in the chromatogram, including your non-polar standards, would likely be affected.[7]
Q2: I've just installed a new column and I'm seeing peak tailing. Did I get a bad column?
A2: While not impossible, it's more likely that the issue stems from installation or initial setup. Before suspecting the column itself, meticulously check the following:
-
Column Installation: Ensure the column is cut cleanly and squarely. A jagged or uneven cut can create turbulence and active sites.[2] Also, verify that the column is installed at the correct height within the inlet, according to your instrument manufacturer's recommendations.[2][8] Improper positioning can create dead volumes, leading to peak distortion.[7]
-
System Contamination: The new column might be highlighting pre-existing contamination in your inlet that a previous, older column was less sensitive to.
-
Column Conditioning: A new column requires proper conditioning to remove residual solvents and stabilize the stationary phase. Inadequate conditioning can result in an unstable baseline and peak tailing.[9][10]
Q3: Can my choice of injection solvent affect peak tailing?
A3: Yes, absolutely. A mismatch in polarity between your injection solvent and the stationary phase can cause peak distortion, including tailing.[11] For polar, wax-type columns often used for alcohol analysis, using a highly non-polar solvent like hexane can sometimes lead to poor peak shape due to inefficient focusing of the analytes at the head of the column. It's always best to use a solvent that is compatible with your analytes and stationary phase.
Q4: How often should I be performing inlet maintenance to prevent peak tailing?
A4: There is no single answer, as it is highly dependent on sample cleanliness and injection volume. However, for routine analysis, a good starting point is to replace the inlet liner and septum after every 100-200 injections.[1] If you are analyzing "dirty" samples with complex matrices, you may need to perform maintenance much more frequently. A proactive maintenance schedule is one of the most effective ways to prevent the buildup of non-volatile residues that can cause active sites and peak tailing.[8][11]
Part 2: Systematic Troubleshooting Guides
Follow this logical workflow to diagnose and resolve the source of peak tailing.
Guide 1: The "First-Response" Checklist (Inlet and Consumables)
The injection port is the most common source of activity-related peak tailing.[8] Start your troubleshooting here.
Problem: Symmetrical peaks have degraded over time, and branched alcohol peaks are now showing significant tailing.
Logical Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for peak tailing.
Detailed Steps & Causality:
-
Q: Why start with the inlet liner and septum?
-
A: The inlet liner is where the sample is vaporized at high temperatures. Over repeated injections, non-volatile sample components can accumulate on the liner surface, creating active sites.[1][11] Similarly, the septum can shed particles into the liner. Replacing these is a quick, inexpensive, and highly effective first step.[1]
-
-
Q: What kind of liner should I use for branched alcohol analysis?
-
A: Always use a deactivated liner.[4][12] Deactivation is a chemical process that caps the active silanol groups on the glass surface, making it more inert.[4] For polar analytes like alcohols, using a liner with deactivated glass wool can further improve vaporization and reproducibility by providing a larger, inert surface area and preventing sample droplets from hitting the bottom of the inlet.[13][14][15]
Liner Feature Benefit for Branched Alcohol Analysis Recommended Use Deactivated Surface Minimizes secondary interactions with polar -OH groups, reducing peak tailing.[4] Essential Glass Wool (Deactivated) Promotes sample vaporization, improves mixing, and traps non-volatile residues.[12][14] Highly Recommended Tapered Bottom Guides the sample into the column, reducing discrimination.[12] Recommended -
Guide 2: Column Front-End Maintenance & Conditioning
If inlet maintenance doesn't solve the problem, the issue may lie at the beginning of the analytical column itself.
Problem: Peak tailing persists after replacing the liner and septum.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow focusing on the column.
Detailed Steps & Causality:
-
Q: Why trim the front of the column?
-
A: The first few centimeters of the column act as a filter, trapping non-volatile matrix components that were not stopped by the liner. This section can become highly active over time.[16] Trimming a small section (15-30 cm) from the inlet side removes this contaminated portion, often restoring peak shape.[2]
-
-
Q: What is the correct procedure for column conditioning?
-
A: Proper conditioning is vital for removing contaminants and ensuring a stable stationary phase. After trimming and reinstalling, you must re-condition the column.
Protocol: GC Column Conditioning
-
Initial Purge: With the column installed in the inlet but not connected to the detector, set the carrier gas flow to your method's typical rate. Purge the column with carrier gas for 15-30 minutes at ambient oven temperature to remove any oxygen from the system.[10][17] Oxygen can damage the stationary phase at high temperatures.
-
Temperature Ramp: Ramp the oven temperature at 10-20°C/min to 20°C above the highest temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[10][17]
-
Hold: Hold at this temperature for 1-2 hours. For very polar or thick-film columns, a longer conditioning time may be necessary to achieve a stable baseline.[9]
-
Cool and Connect: Cool the oven down, then connect the column to the detector.
-
Final Check: Heat the oven to your initial method temperature and run a blank gradient to ensure you have a stable, bleed-free baseline.[18]
-
Guide 3: Method Parameter Optimization & Advanced Solutions
If physical maintenance and conditioning do not resolve the tailing, the issue may be inherent to the method parameters or the chemical properties of the analytes themselves.
Problem: Peak tailing remains even with a clean inlet and a freshly trimmed and conditioned column.
Potential Causes & Solutions:
-
Inappropriate Column Choice:
-
Causality: Branched alcohols, being highly polar, require a polar stationary phase for good peak shape. Using a non-polar column (like a DB-1 or HP-5) for underivatized alcohols will almost certainly result in severe peak tailing due to the large polarity mismatch between the analyte and the stationary phase.[11]
-
Solution: Use a column with a polar stationary phase. Polyethylene glycol (PEG) columns, often referred to as "WAX" columns, are the industry standard for the analysis of underivatized alcohols.[19][20] For separating isomers of branched alcohols, a mid-polarity phase like a cyanopropylphenyl-based column can sometimes offer better resolution.[21][22]
-
-
Sub-Optimal Temperatures (Inlet & Oven):
-
Causality: The inlet temperature must be high enough to ensure rapid and complete vaporization of the branched alcohols.[12] If the temperature is too low, slow vaporization can lead to band broadening and tailing.[1] Conversely, an initial oven temperature that is too high can prevent proper focusing of the analytes at the head of the column, also causing peak distortion.[2]
-
Solution: For branched alcohols, a typical starting inlet temperature is 250°C.[21] Ensure your initial oven temperature is low enough to allow for "solvent focusing," which helps create a narrow injection band. A general rule is to start the oven program at least 20°C below the boiling point of your solvent.[2]
-
-
Analyte Overload:
-
Causality: Injecting too much sample can saturate the stationary phase at the head of the column.[3] This leads to a portion of the analyte molecules moving down the column more quickly while the rest are retained, resulting in a characteristic "shark-fin" or fronting peak, but can also manifest as tailing in some cases.[2]
-
Solution: Try reducing the injection volume or diluting the sample. If you are using splitless injection for trace analysis, ensure your splitless hold time is optimized and not excessively long.
-
-
The Ultimate Solution: Derivatization
-
Causality: If all else fails, the inherent polarity of the alcohol's hydroxyl group may be the insurmountable issue. Derivatization is a chemical reaction that converts the polar -OH group into a less polar, more volatile functional group.[23][24]
-
Solution: Silylation. This is the most common derivatization technique for alcohols. It replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[23] The resulting TMS-ether is much less polar and more volatile, leading to significantly improved peak shape on non-polar or mid-polar columns (e.g., DB-5ms).[5][25]
Protocol: General Silylation Procedure for Branched Alcohols
-
Sample Preparation: Evaporate your sample extract to dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the silylating reagent.[25]
-
Reagent Addition: Add 50-100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS catalyst) and 50-100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile).[23]
-
Reaction: Cap the vial tightly and heat at 60-75°C for 30 minutes. Reaction time and temperature may need to be optimized.[23]
-
Analysis: Cool the vial to room temperature before injecting into the GC. Note: When analyzing silylated compounds, avoid using polar (e.g., WAX) columns, as the stationary phase can react with the derivatized analytes or excess reagent.[25]
-
References
- GL Sciences. (n.d.). Liner Selection Guide.
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- LCGC International. (2016). GC Column Conditioning.
- Nature. (2023). Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis.
- Element Lab Solutions. (n.d.). Capillary GC Liner Selection Guide.
- Element Lab Solutions. (n.d.). GC Column Conditioning.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Restek. (2013). What do Chromatograms tell us? Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks.
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- LCGC North America. (2002). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner.
- Chemistry LibreTexts. (2023). Derivatization.
- LCGC International. (2014). The LCGC Blog: Capillary GC Liner Selection Guide.
- Restek. (n.d.). Alcoholic Beverage Analysis by GC.
- PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
- Phenomenex. (2025). Guide to Choosing a GC Column.
- International Labmate. (n.d.). GC Column Selection for the Analysis of Volatiles and Higher Alcohols in Whisky.
- Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks.
- Restek. (n.d.). How to Condition a New Capillary GC Column.
- Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- PubMed. (2011). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry.
- YouTube. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series.
- Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
- ResearchGate. (2025). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry | Request PDF.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- Food Research. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf.
- YouTube. (2018). GC Troubleshooting—Tailing Peaks.
- Taylor & Francis Online. (2018). Full article: Determination of ethanol in blood using headspace gas chromatography with flameionization detector (HS-GC-FID): Validation of a method.
- Reddit. (2024). Question about temperature in injection for gc/ms : r/Chempros.
Sources
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Technical Support Center: Optimizing GC-MS for 2-Ethyl-4-methylpentan-1-ol Analysis
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentan-1-ol (CAS: 106-67-2). As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to help you overcome common analytical challenges and optimize your method. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
This compound is a primary alcohol with a molecular weight of 130.23 g/mol and a boiling point of 176.5°C.[1][2][3] Its polar hydroxyl group is the primary driver of its chromatographic behavior and potential analytical difficulties. This guide explains the causality behind experimental choices to ensure your methods are robust and reliable.
Part 1: Troubleshooting Guide
This section addresses specific problems that can arise during the analysis of this compound, providing a logical path from symptom to solution.
Question: My chromatogram shows significant peak tailing for this compound. What is causing this, and how can I fix it?
Answer:
Peak tailing is the most common issue when analyzing active compounds like alcohols. It is almost always caused by unwanted secondary interactions between the polar hydroxyl group of your analyte and "active sites" within the GC system. These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak.
Here is a systematic approach to resolving this issue:
-
Evaluate the GC Inlet Liner: The liner is the first point of contact for your sample and a primary source of activity.
-
Causality: Standard glass liners have surface silanol groups (-Si-OH) that can form strong hydrogen bonds with your alcohol, causing peak tailing and signal loss.[4]
-
Solution: Always use a deactivated inlet liner.[4][5] Deactivation treatments, such as silanization, mask these active sites. For dirty samples, a single-taper liner with deactivated glass wool can also help by trapping non-volatile residues while providing an inert surface for vaporization.[5]
-
-
Assess the GC Column's Health: The column itself can be a source of activity, especially at the front end where contamination accumulates.
-
Causality: Over many injections, non-volatile matrix components can coat the stationary phase at the head of the column, creating new active sites. The stationary phase can also degrade from exposure to oxygen or aggressive samples.[6]
-
Solution: Trim the column. Remove the first 15-30 cm from the inlet end of the column and reinstall it.[6][7] This removes the most contaminated section. If tailing persists after trimming, the column may be irreversibly damaged and require replacement.
-
-
Confirm Correct Column Selection: Using a column with an inappropriate stationary phase will lead to poor chromatography.
-
Causality: The principle of "like dissolves like" is fundamental in chromatography.[8] A polar analyte like this compound requires a polar stationary phase for optimal interaction and symmetrical peak shape.
-
Solution: Use a polar column, such as one with a Polyethylene Glycol (PEG) stationary phase (often designated as "WAX" columns).[8][9] A non-polar phase like a 100% dimethylpolysiloxane (e.g., DB-1) will result in poor peak shape for this compound.
-
Below is a troubleshooting workflow to guide your decision-making process for peak shape issues.
Caption: Troubleshooting decision tree for resolving peak tailing.
Question: The response for my analyte is very low or non-existent. What should I check?
Answer:
Low sensitivity is typically due to analyte loss within the system or suboptimal detector settings.
-
Check for System Activity: As with peak tailing, active sites can irreversibly adsorb the analyte, preventing it from ever reaching the detector. Follow the steps in the previous question to ensure your liner and column are inert.[10]
-
Verify Inlet Parameters: An incorrect injector temperature can prevent the sample from efficiently transferring to the column.
-
Causality: The injector temperature must be high enough to vaporize the sample quickly and completely. Given the analyte's boiling point of 176.5°C[1], a low injector temperature will result in incomplete vaporization and discrimination against higher-boiling compounds.
-
Solution: Set the injector temperature to at least 250°C. This ensures rapid vaporization. Also, verify your injection volume. Overloading the liner volume can cause "backflash," where the vaporized sample expands beyond the liner's capacity and into cooler zones, leading to sample loss and poor reproducibility.[5]
-
-
Optimize MS Detector Settings:
-
Causality: The MS must be tuned correctly and set to monitor for the appropriate ions. If you are using Selected Ion Monitoring (SIM) mode, choosing low-abundance ions will result in poor sensitivity.
-
Solution: First, ensure your MS has passed a recent autotune. In full scan mode, confirm you see the characteristic ions for your compound. For higher sensitivity, switch to SIM mode and monitor the most abundant ions from the electron ionization (EI) mass spectrum. Based on the NIST reference spectrum, the most intense ion is m/z 57 .[11] Other strong, characteristic ions include m/z 43, 70, and 83 .[11] Monitoring 2-3 of these ions is recommended.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common setup and optimization questions for building a robust method from the start.
Question 1: What is the best type of GC column to use for this compound?
Answer:
The best choice is a polar stationary phase , specifically a Polyethylene Glycol (PEG) phase, commonly known as a WAX column .[8][9]
-
Expertise & Causality: The polarity of the stationary phase is the most critical factor in column selection.[12] this compound is a polar molecule due to its hydroxyl group. A polar WAX column allows for separation based on differences in hydrogen bonding capacity, which is ideal for alcohols.[13] This "like-dissolves-like" approach promotes favorable interaction, leading to more symmetrical peak shapes and better selectivity against other components in your sample.[8] Using a non-polar or mid-polar column will result in minimal retention and severe peak tailing.
Question 2: What are the recommended starting parameters for the GC-MS method?
Answer:
A robust method starts with optimized parameters. The following table provides a validated starting point for your experiments. The causality for each choice is explained in the footnotes.
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Liner | Deactivated Single Taper | Minimizes analyte interaction with active sites, preventing peak tailing.[5] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte (B.P. 176.5°C).[14] |
| Injection Mode | Split (e.g., 50:1) | For concentrations >10 ppm to prevent column overload. Use splitless for trace analysis. |
| Injection Volume | 1 µL | Prevents liner overload and backflash.[5] |
| GC Column | ||
| Stationary Phase | Polyethylene Glycol (WAX) | Polar phase for optimal interaction with the polar alcohol analyte.[8][9] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm | Standard dimensions providing a good balance of resolution and analysis time.[12] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, ensuring good efficiency. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold 2 min | Starts below the boiling point of common solvents to focus the analytes at the column head. |
| Ramp | 15 °C/min to 240 °C | A moderate ramp provides good separation without excessive run times. |
| Final Hold | Hold at 240 °C for 5 min | Ensures all high-boiling components are eluted from the column ("baking out"). |
| MS Parameters | ||
| Transfer Line Temp | 250 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Scan Mode | Full Scan (m/z 40-200) | For initial method development and compound identification. |
| SIM Mode Ions | m/z 57 (Quantifier) , 43, 83 | For high-sensitivity quantitative analysis, monitoring the most abundant ions.[11] |
Question 3: How do I confirm the identity of my this compound peak?
Answer:
A definitive identification in GC-MS relies on two independent pieces of information: retention time and the mass spectrum.
-
Retention Time Matching: Inject a pure, certified reference standard of this compound using your developed method. The retention time of the peak in your sample must match that of the standard under identical conditions. Inconsistent retention times are often due to leaks or flow controller issues.[15]
-
Mass Spectrum Library Matching: The mass spectrum of your sample peak should be compared to a reference library spectrum, such as the NIST Mass Spectral Library. The fragmentation pattern should match closely. For this compound, the key features are the base peak at m/z 57 and other significant fragments at m/z 43, 70, and 83 .[11] The molecular ion (m/z 130) is typically very low in abundance or absent for primary alcohols like this one. A high-quality library match score (>800 in most software) provides strong evidence of identity.
References
- 2-Ethyl-4-methylpentanol | C8H18O | CID 7821. PubChem - NIH. [Link]
- Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818).
- Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru. [Link]
- TROUBLESHOOTING GUIDE. Phenomenex. [Link]
- Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India. [Link]
- Guide to Choosing a GC Column. Phenomenex. [Link]
- Real Life GC Column Selection. Element Lab Solutions. [Link]
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
- Tips on Making your GC System and Analysis more Robust. Agilent. [Link]
- 1-Pentanol, 2-ethyl-4-methyl-. NIST WebBook. [Link]
- 1-Pentanol, 2-ethyl-4-methyl- (Gas Chromatography D
- How to Troubleshoot and Improve your GC/MS.
- How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. LCGC Europe. [Link]
- Appendix B: GC/MS Troubleshooting Quick Reference.
- How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
Sources
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- 14. microbiozindia.com [microbiozindia.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Minimizing Water Content in the Synthesis of 2-Ethyl-4-methylpentan-1-ol
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of water management during the synthesis of 2-Ethyl-4-methylpentan-1-ol. Water, whether as a solvent impurity, atmospheric contaminant, or reaction byproduct, can drastically affect reaction outcomes, particularly in syntheses involving organometallic reagents or sensitive catalysts.
Troubleshooting Guide
This section addresses specific problems you may encounter, providing causal analysis and actionable solutions to get your experiment back on track.
Problem 1: Grignard Reaction Fails to Initiate or Results in Low Alcohol Yield
Symptoms:
-
Magnesium turnings do not react with the alkyl/aryl halide to form the Grignard reagent.
-
The reaction starts but then ceases prematurely.
-
Workup and analysis (GC-MS, NMR) show a high percentage of the alkane corresponding to your Grignard reagent and low conversion to the target this compound.
Root Cause Analysis: The Grignard reagent is a powerful nucleophile but also an extremely strong base. It will react preferentially with any available acidic protons in an acid-base reaction, which is much faster than the desired nucleophilic attack on the carbonyl carbon. Water is the most common and destructive source of these protons.[1][2] Even trace amounts of moisture on glassware, in solvents, or from the atmosphere can quench the Grignard reagent, converting it to a simple hydrocarbon and rendering it useless for the synthesis.[3][4][5]
dot
Caption: Workflow for selecting an appropriate solvent drying method.
Q2: Can I use a drying agent directly in my reaction flask to remove water as it forms?
A2: Yes, this is a common technique, but the choice of drying agent is critical. You must use an agent that is inert to your reactants, products, and catalyst. Molecular sieves (typically 3Å or 4Å) are excellent for this purpose as they are largely non-reactive and can be activated and added directly to the reaction mixture. [6]In contrast, agents like anhydrous MgSO₄ or CaCl₂ could potentially complex with certain functional groups and should be used with caution. Reactive agents like CaH₂ would be unsuitable as they would react with the alcohol product.
Q3: How do common drying agents compare?
A3: They differ in their drying capacity (how much water they can hold), efficiency (how dry they can make the solvent), speed, and chemical compatibility.
Table 1: Comparison of Common Laboratory Drying Agents
| Drying Agent | Capacity | Efficiency | Speed | Compatibility & Comments |
|---|---|---|---|---|
| Anhydrous Na₂SO₄ | High | Low | Slow | Neutral, inexpensive, and easy to filter. Good for pre-drying but leaves residual moisture. [7] |
| Anhydrous MgSO₄ | Moderate | Good | Fast | Slightly acidic. Finer powder provides a large surface area. A good general-purpose drying agent. [8] |
| Anhydrous CaSO₄ (Drierite®) | Low | High | Fast | Neutral and efficient, but has a low capacity. Often used in drying tubes. [8] |
| Anhydrous CaCl₂ | High | Good | Moderate | Can form complexes with alcohols, amines, and some carbonyl compounds. Not suitable for drying the final product. [8] |
| Molecular Sieves (3Å) | Moderate | Very High | Moderate | Excellent for achieving very low water levels. [9]The 3Å pore size excludes most organic molecules, trapping only water. Must be activated by heating before use. [9] |
| Calcium Hydride (CaH₂) | High | Very High | Moderate | A reactive agent that reacts with water to produce H₂ gas. Excellent for drying hydrocarbons, ethers, and amines. Reacts with acidic protons, so not for use with alcohols. |
Q4: How do I ensure my solid starting materials are dry?
A4: For thermally stable, non-volatile solids, the most effective method is to dry them in a vacuum oven. Heating the material under vacuum will effectively remove adsorbed water. Alternatively, they can be stored in a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous CaSO₄ for an extended period.
Key Experimental Protocols
Protocol 1: Setup for Anhydrous Grignard Synthesis
-
Glassware: Oven-dry a three-neck round-bottom flask, dropping funnel, and condenser at 150°C overnight.
-
Assembly: Quickly assemble the glassware while hot. Equip the flask with a magnetic stir bar. Attach nitrogen gas inlet and outlet (to a bubbler) lines to the condenser.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 15-20 minutes. Maintain a gentle positive flow throughout the experiment.
-
Reagents:
-
Place magnesium turnings in the flask.
-
Prepare a solution of your alkyl halide in anhydrous diethyl ether (freshly distilled from Na/benzophenone) in the dropping funnel.
-
Prepare a solution of your carbonyl substrate in anhydrous ether in a separate, dry, septum-sealed flask.
-
-
Initiation: Add a small portion of the alkyl halide solution to the stirring magnesium. Initiation is indicated by gentle bubbling and a cloudy appearance. If it doesn't start, gently warm the flask with a heat gun or add a small crystal of iodine. [4]6. Addition: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the Grignard reagent has formed, add the carbonyl substrate solution dropwise, typically at 0°C to control the exotherm.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Proceed with extraction as described in the troubleshooting section.
References
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
- Chemistry @ Elmhurst.
- Casey, C. P., et al. (2007). Polar Phase Hydroformylation: The Dramatic Effect of Water on Mono- And Dirhodium Catalysts. Journal of the American Chemical Society, 129(18), 5816–5817. [Link]
- Scribd. Drying Agents for Organic Solvents. [Link]
- Nichols, L. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
- Di Vaira, M., et al. (2004). “On-water” rhodium-catalysed hydroformylation for the production of linear alcohols.
- Wikipedia.
- Koch Modular.
- ResearchGate.
- University of Waterloo.
- YouTube.
- Wikipedia. Azeotrope. [Link]
- Wikipedia.
- Brainly. [FREE] Why is it necessary to exclude water in each stage of the production of a product with the Grignard. [Link]
- Brainly. Why is it necessary to exclude water in each stage of the production of a product using the Grignard reaction? [Link]
- YouTube. How Is Water Removed From Ethanol? - Chemistry For Everyone. [Link]
- Google Patents.
- Google Patents.
- SlideShare.
- Chemistry Stack Exchange.
- Reddit. How dangerous is actually adding water to Grignard reagent? : r/chemistry. [Link]
- Ethanol Producer Magazine.
- ACS Publications.
- ResearchGate. I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? [Link]
- Master Organic Chemistry.
- ACS Publications.
- PubChem - NIH. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821. [Link]
- Chemistry LibreTexts. 14.3.
- RSC Publishing. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. [Link]
- Veeprho. 2-Ethyl-4-methyl-1-pentanol | CAS 106-67-2. [Link]
- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
- ADICHEMISTRY.
- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]
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- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Grignard Synthesis of Primary Alcohols
Welcome to the technical support center for the Grignard synthesis of primary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond textbook procedures to address the nuanced challenges and side reactions that can impact your yield and purity. Our focus is on providing field-proven insights and robust troubleshooting strategies to ensure the success of your synthesis.
Introduction: The Ideal Pathway
The reaction of a Grignar reagent (R-MgX) with formaldehyde is a classic and powerful method for the one-carbon homologation of an organic halide to a primary alcohol.[1][2][3] The core of this reaction lies in the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde.[4][5][6] A subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.[6][7]
While elegant in theory, this synthesis is notoriously sensitive to experimental conditions. Several competing side reactions can diminish the yield of the primary alcohol and complicate purification. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.
Diagram 1: Ideal Grignard Reaction with Formaldehyde
This diagram illustrates the intended nucleophilic addition of a Grignard reagent to formaldehyde, leading to a primary alcohol after acidic workup.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiment.
Q1: My reaction yielded a significant amount of a hydrocarbon corresponding to my starting alkyl/aryl halide, and the overall yield of the alcohol is very low. What happened?
A1: This is a classic sign of premature quenching of the Grignard reagent. Grignard reagents are extremely strong bases and will react readily with any available proton source, often even trace amounts of water.[8][9] This acid-base reaction is typically much faster than the desired nucleophilic addition to formaldehyde.
-
Root Cause Analysis:
-
Contaminated Glassware: Residual moisture on the surface of the reaction flask, dropping funnel, or condenser is a common culprit.
-
"Wet" Solvents: Use of anhydrous solvents is critical. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and must be rigorously dried before use.
-
Atmospheric Moisture: Exposure of the reaction to the atmosphere, especially on a humid day, can introduce enough moisture to significantly impact the yield.
-
Contaminated Starting Materials: The alkyl/aryl halide or magnesium turnings may have adsorbed moisture.
-
-
Troubleshooting & Prevention Protocol:
-
Glassware Preparation: All glassware should be oven-dried at >120°C for several hours or flame-dried under a vacuum immediately before use. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Solvent Purification: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere and handle them using proper air-free techniques.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of dry nitrogen or argon from start to finish. This includes the preparation of the Grignard reagent and its subsequent reaction with formaldehyde.
-
Reagent Handling: Ensure magnesium turnings are fresh and shiny. If they appear dull, they may have an oxide layer. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.[10]
-
Q2: I've isolated a high-boiling byproduct that appears to be a dimer of my starting alkyl group. What is this side reaction, and how can I minimize it?
A2: You are likely observing the product of a Wurtz coupling reaction.[11][12] This side reaction occurs when the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the electrophilic carbon of an unreacted molecule of the starting alkyl halide (R-X), forming an R-R dimer.[13][14]
-
Mechanism: R-MgX + R-X → R-R + MgX₂
-
Factors Favoring Wurtz Coupling:
-
High Local Concentration of Alkyl Halide: Adding the alkyl halide too quickly during the Grignard reagent formation leads to localized areas of high concentration, increasing the probability of coupling.[13]
-
Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.[13]
-
Reactive Halides: Benzylic, allylic, and some primary alkyl halides are more prone to this side reaction.[10]
-
-
Mitigation Strategies:
-
Slow Addition: Add the alkyl halide dropwise to the suspension of magnesium turnings at a rate that maintains a gentle reflux without excessive heat buildup.[8]
-
Temperature Control: For highly reactive halides, consider initiating the reaction at room temperature and then cooling the flask in an ice bath to maintain a controlled reaction rate.[15]
-
Dilution: Using a larger volume of solvent can help to reduce the concentration of the reactants and disfavor the bimolecular coupling reaction.
-
Q3: My Grignard reagent formed successfully, but upon adding formaldehyde, the yield of the primary alcohol was still low, and I recovered some of my starting material. What other side reactions could be occurring?
A3: This scenario points to side reactions involving the formaldehyde itself or impurities within it. Formaldehyde is a gas at room temperature and is typically used in a polymerized form, such as paraformaldehyde or trioxane, which must be depolymerized before reacting.[16][17]
-
Root Cause Analysis:
-
Inefficient Depolymerization: If paraformaldehyde is not sufficiently cracked to monomeric formaldehyde, the Grignard reagent cannot react.[17] This can happen if the heating is insufficient or if the gaseous formaldehyde repolymerizes in the delivery tube before reaching the reaction mixture.[17][18]
-
Cannizzaro-Tishchenko Reaction: In the presence of the basic Grignard reagent and the magnesium alkoxide product, formaldehyde can undergo a disproportionation reaction to form formate esters and methanol.[16]
-
Enolization (Not applicable to formaldehyde): While a common side reaction with other aldehydes and ketones that have α-hydrogens, formaldehyde cannot be enolized. However, it's a critical side reaction to be aware of when synthesizing secondary or tertiary alcohols.[1][19]
-
-
Troubleshooting & Prevention Protocol:
-
Formaldehyde Source: The most reliable method is to generate gaseous formaldehyde by heating dry paraformaldehyde and passing the gas through a drying agent directly into the cooled Grignard solution.[20] Note that using aqueous formalin solutions is incompatible with Grignard reagents due to the presence of water.[16]
-
Direct Addition of Paraformaldehyde: While less efficient, dry paraformaldehyde powder can be added directly to the Grignard solution in portions.[17][18] This often requires elevated temperatures to promote depolymerization in situ and may lead to lower yields.[17]
-
Temperature Control: Add the formaldehyde (or its precursor) to the Grignard solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[21]
-
Diagram 2: Competing Side Reactions
This diagram illustrates the major side reactions that compete with the desired synthesis of a primary alcohol.
Frequently Asked Questions (FAQs)
Q: Can I use paraformaldehyde directly from the bottle? A: It is highly recommended to dry paraformaldehyde before use, for example, in a vacuum desiccator over P₂O₅ for 48 hours.[17] Commercial paraformaldehyde can contain adsorbed water, which will quench the Grignard reagent.
Q: How do I know if my Grignard reagent has started to form? A: The initiation of the reaction is usually indicated by the appearance of turbidity in the solution, gentle bubbling from the magnesium surface, and a spontaneous increase in temperature (exotherm).[22] If the reaction does not start, gentle warming or the addition of an activator like iodine may be necessary.[10][15]
Q: What is the ideal temperature for the reaction with formaldehyde? A: It is generally best to add the formaldehyde source to the Grignard reagent at a reduced temperature, typically 0 °C, using an ice bath.[21] This helps to control the initial exothermic reaction and minimize side reactions. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[23]
Q: I am using an aryl bromide, and the reaction is very sluggish. What can I do? A: Aryl bromides are less reactive than alkyl bromides. The formation of the Grignard reagent may require higher temperatures (e.g., refluxing in THF) and longer reaction times. Ensure your magnesium is highly activated. Using Rieke magnesium (highly active magnesium) can facilitate the reaction at lower temperatures.[24]
Data Summary
| Side Reaction | Key Reactants | Byproduct | Conditions Favoring Side Reaction |
| Quenching | R-MgX + H₂O (or other protic species) | R-H (Hydrocarbon) | Presence of moisture, non-anhydrous conditions.[8] |
| Wurtz Coupling | R-MgX + R-X | R-R (Dimer) | High concentration of R-X, high temperature.[13] |
| Cannizzaro-Tishchenko | HCHO + R-CH₂-OMgX | Formate Esters | Basic conditions, presence of alkoxides.[16] |
References
- Allen, C. F. H., & Allen, C. V. (n.d.). The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields. Topper's Solved.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling).
- Bernardon, C., & Deberly, A. (1980). Mechanism of diol formation in the reaction of benzylic Grignard reagents with aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 2631.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
- Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1835-1845.
- Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent.
- Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Various Authors. (2025, June 18). What is the mechanism of the general reaction of the Grignard reagent with formaldehyde, Jetton, and ester? Quora.
- Moore, A. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Dummies.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Reddit user discussion. (2014, September 10). Paraformaldehyde + Grignard reagent. r/chemistry.
- Schrickel, A., et al. (n.d.). Calorimetric investigation of the formation of grignard reagents.
- Reddit user discussion. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
- Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
- Reddit user discussion. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430.
- Reddit user discussion. (2020, October 20). Are reaction mixtures supposed to be cooled before adding a Grignard reagent? r/Chempros.
- Chem JEE NEET. (2023, June 23). Short -Trick | Grignard reagents react with Formaldehyde | CUET/NEET/IIT/ Boards. YouTube.
- Sciencemadness Discussion Board. (2018, November 22). what form of formaldehyde is used in grignards?
- Kaposi, M., Witt, J., Cokoja, M., & Kühn, F. E. (n.d.). Reaction of Formaldehyde with Organometallic Reagents.
- Various Authors. (2019, March 19). How to improve the percent yield in Grignard reaction. Quora.
- Khan Academy. (2023, June 8). Reaction of Grignard Reagent with Formaldehyde | Ketone -Aldehyde | Carbonyl Compounds. YouTube.
- Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- jOeCHEM. (2021, August 25). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). YouTube.
- Various Authors. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction? Quora.
- Filo. (2023, September 26). The reaction of Grignard reagent with formaldehyde followed by acidification gives.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields [allen.in]
- 5. Before you continue to YouTube [consent.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 12. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 13. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. hzdr.de [hzdr.de]
- 16. researchgate.net [researchgate.net]
- 17. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reddit.com [reddit.com]
- 24. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Improving Selectivity in the Guerbet Reaction for C8 Alcohols
Welcome to the Technical Support Center for the Guerbet reaction. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the selectivity of C8 alcohol synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the Guerbet reaction, and why is achieving high selectivity for C8 alcohols challenging?
The Guerbet reaction is a self-condensation of a primary alcohol to produce a higher, β-alkylated dimer alcohol, with the elimination of one water molecule.[1] For instance, the self-condensation of 1-butanol is a common route to the C8 alcohol, 2-ethylhexanol.[1] The reaction is a powerful tool for upgrading simple, readily available alcohols into more valuable, longer-chain products.[2]
The core challenge lies in the reaction's complexity. It's not a single transformation but a four-step catalytic cascade:
-
Dehydrogenation: The starting alcohol is oxidized to its corresponding aldehyde.
-
Aldol Condensation: Two aldehyde molecules undergo a base-catalyzed aldol condensation.
-
Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde.
-
Hydrogenation: This unsaturated aldehyde is then hydrogenated to yield the final branched alcohol.[1][3][4]
Selectivity becomes a major hurdle because the desired C8 alcohol product can itself participate in subsequent Guerbet reactions, leading to C12, C16, and even heavier alcohols, resulting in a mixed product stream.[5] Furthermore, a host of side reactions can occur, including the Tishchenko reaction to form esters and the Cannizzaro reaction, which produces a mix of an alcohol and a carboxylic acid.[1][6] Controlling the reaction to stop precisely at the C8 stage requires a delicate balance of catalyst design and reaction conditions.
Q2: What is the mechanistic pathway for the Guerbet reaction?
The generally accepted mechanism is a hydrogen auto-transfer process that requires a multifunctional catalyst capable of facilitating dehydrogenation, condensation, and hydrogenation steps.[1][6]
Below is a diagram illustrating the key steps in the conversion of a primary alcohol (R-CH₂-CH₂OH) to its dimer.
Caption: A workflow for troubleshooting common Guerbet reaction issues.
Data & Protocols
Table 1: Comparison of Catalytic Systems for Alcohol Upgrading
| Catalyst System | Starting Alcohol | Conditions | Conversion (%) | C4+ or C8 Selectivity (%) | Key Observations | Reference(s) |
| CuNi-PMO | Ethanol | 320 °C, 0.1 MPa | ~14% (stable) | ~71% (1-Butanol) | Bimetallic system shows stability and high selectivity to the first dimer. | [7] |
| Mg-Al Spinel | Ethanol | 360 °C | ~35% | 48% (n-Butanol) | Demonstrates excellent long-term stability (>1000 h). | [8][9] |
| Ni/TiO₂ | Ethanol | 210 °C, 10 h | ~50% | ~70% (C4-C8 alcohols) | Effective multifunctional catalyst for producing a range of higher alcohols. | [10][11] |
| Homogeneous Ir Complex | Ethanol | 160 °C, 16 h | - | 56% (n-Butanol) | Effective in aqueous phase with KOH base. | [5] |
| MOF-derived RuNi | Ethanol | 170 °C | ~27% | 99.5% (n-Butanol) | Exceptionally high selectivity at temperatures lower than typical heterogeneous catalysts. | [12] |
| Cu-Ni / KOH | 1-Octanol | - | - | 86.3% (2-Octyldodecanol) | Example of Guerbet on a longer chain alcohol, showing high selectivity. | [13] |
Experimental Protocol: Synthesis of 2-Ethylhexanol from 1-Butanol
This protocol describes a representative lab-scale batch reaction using a heterogeneous catalyst and a Dean-Stark trap for water removal.
Materials:
-
Catalyst: 5 wt% Cu - 5 wt% Ni on a calcined Mg-Al (3:1 molar ratio) hydrotalcite support.
-
Base: Potassium hydroxide (KOH).
-
Reactant: 1-Butanol (anhydrous).
-
Solvent (optional, for Dean-Stark): Toluene or Xylene.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
Procedure:
-
Catalyst Activation: If required, activate the heterogeneous catalyst by heating under a flow of H₂/N₂ gas as per the manufacturer's or literature's recommendation.
-
Reactor Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, a thermometer, and an inert gas inlet/outlet.
-
Charge the flask with 1-butanol (e.g., 200 mL), the activated catalyst (e.g., 2-5 mol% relative to alcohol), and KOH (e.g., 3-5 mol%).
-
Fill the Dean-Stark trap with 1-butanol or an appropriate solvent (e.g., toluene) to facilitate azeotropic water removal.
-
-
Reaction Execution:
-
Purge the system with an inert gas for 15-20 minutes to remove air. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., start at 180 °C). The mixture should be at a steady reflux.
-
Monitor the reaction by observing the collection of water in the side-arm of the Dean-Stark trap.
-
Periodically (e.g., every 2 hours), take small aliquots from the reaction mixture for analysis. Quench the aliquot immediately in a cooled solvent and prepare for GC or GC-MS analysis.
-
-
Work-up and Analysis:
-
Once the desired conversion/selectivity is reached (as determined by analysis), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the heterogeneous catalyst.
-
Neutralize the basic solution with a dilute acid (e.g., HCl) and wash with water and brine in a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Analyze the final product by GC-MS and NMR to determine the conversion, selectivity, and yield of 2-ethylhexanol.
-
References
Sources
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. aocs.org [aocs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 9. Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg-Al Spinel Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. web.mit.edu [web.mit.edu]
- 13. US4518810A - Process for preparation of Guerbet alcohols - Google Patents [patents.google.com]
Technical Support Center: GC Analysis of Branched-Chain Alcohols
Welcome to the technical support guide for the Gas Chromatography (GC) analysis of branched-chain alcohols. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and robust troubleshooting workflows. As Senior Application Scientists, we ground our advice in fundamental chromatographic principles and field-proven experience to help you overcome your analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for branched-chain alcohol analysis?
The most critical factor is the stationary phase polarity .[1][2] Alcohols are polar compounds due to their hydroxyl (-OH) group, which is capable of hydrogen bonding. To achieve adequate retention and separation, a stationary phase with a similar polarity is required, based on the chromatographic principle of "like dissolves like".[2]
For most branched-chain alcohol analyses, a polar stationary phase is the best starting point.[3][4]
-
Mechanism of Separation: Polar phases, such as those based on polyethylene glycol (PEG), interact strongly with the alcohol analytes through hydrogen bonding and dipole-dipole interactions.[3] This strong interaction retains the polar alcohols longer than non-polar compounds, allowing for effective separation from less polar matrix components.
-
Common Choice: The most common and effective stationary phases for general alcohol analysis are the "WAX" type columns (e.g., DB-WAX, Stabilwax, Rtx-WAX), which are made of polyethylene glycol (PEG).[4] These columns provide excellent peak shape and resolution for a wide range of alcohols.[4][5]
Q2: My primary challenge is separating structural isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol. What column characteristics are most important for this?
For separating structurally similar isomers, stationary phase selectivity is paramount, even more so than just general polarity.[1] While both 2-methyl-1-butanol and 3-methyl-1-butanol are polar and have the same molecular weight, their structural differences require a stationary phase that can distinguish these subtle variations.
-
Optimized Selectivity Phases: Look for phases specifically designed for alcohol or volatile compound analysis. For instance, a mid-polar phase like the Rtx-1301 (6% cyanopropylphenyl / 94% dimethyl polysiloxane) has a unique selectivity that can provide excellent resolution for these types of fusel alcohols.[5][6]
-
Film Thickness: A thicker film (e.g., >1.0 µm) can increase the retention of these volatile alcohols and improve the resolution between closely eluting isomers. However, this will also increase analysis time and column bleed.[7]
Q3: I need to perform a chiral separation of a branched-chain alcohol. What type of column is required?
Standard GC columns cannot separate enantiomers (chiral molecules that are mirror images of each other). For this, you must use a chiral stationary phase (CSP) .
-
Mechanism: Chiral stationary phases contain a chiral selector, often a derivative of cyclodextrin, which is incorporated into the polysiloxane backbone.[8] Enantiomers interact with this chiral selector to form temporary diastereomeric complexes with slightly different energies, causing them to travel through the column at different rates and thus be separated.[8]
-
Column Selection: The selection of the specific chiral phase depends on the exact structure of the alcohol. Cyclodextrin-based columns, such as those with derivatized beta-cyclodextrin (e.g., CP Chirasil-DEX CB), are highly effective for a wide range of chiral alcohols.[9][10] In some cases, derivatization of the alcohol to an acetate or trifluoroacetate can enhance volatility and improve chiral resolution.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of branched-chain alcohols.
Problem 1: My alcohol peaks are tailing significantly.
Peak tailing for polar compounds like alcohols is a classic symptom of "activity" in the GC system. This means the analytes are undergoing undesirable secondary interactions with surfaces in the flow path.
Causality: The hydroxyl group on alcohols is highly active and can form strong hydrogen bonds with silanol groups present on glass or metal surfaces within the injector, liner, or the column itself if it is contaminated or damaged.[11] This strong, non-specific binding delays a portion of the analyte molecules from eluting, resulting in a tailed peak.
Explanation of the Workflow:
-
Inject a Hydrocarbon: Hydrocarbons are non-polar and should not interact with active sites. If a hydrocarbon peak also tails, it points to a physical problem like dead volume from a poor column cut or installation.[11][12]
-
Liner/Installation Issue: If the hydrocarbon tails, the issue is likely in the injector. Replace the liner with a fresh, deactivated one and re-install the column, ensuring it is cut squarely and positioned correctly according to the manufacturer's instructions.[13]
-
Column Activity/Contamination: If the hydrocarbon peak is symmetrical but the alcohol peak tails, the problem is chemical activity that specifically affects polar compounds.[11] This indicates contamination or degradation of the stationary phase. Trimming the front of the column often removes the most contaminated section. If that fails, the column may need replacement.
Problem 2: I have poor resolution between my branched-chain alcohols.
Poor resolution means the peaks are not sufficiently separated from each other.[14] This can be caused by incorrect column choice or suboptimal analytical conditions.
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. For closely related isomers, selectivity is often the limiting factor. The chosen stationary phase may not have the right chemical properties to differentiate between the analytes. Additionally, conditions like temperature programming and carrier gas flow rate significantly impact how well compounds are separated.[1]
-
Confirm Correct Column: Ensure you are using a column with appropriate selectivity for alcohols, such as a WAX phase or a specialized mid-polar phase.[4][5]
-
Lower the Initial Oven Temperature: Starting the temperature program at a lower temperature increases the retention of volatile alcohols, allowing more time for them to interact with the stationary phase, which can improve separation.[13]
-
Reduce the Temperature Ramp Rate: A slower oven temperature ramp (e.g., 5 °C/min instead of 20 °C/min) gives the column more time to perform the separation, increasing resolution for closely eluting peaks.
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas (Helium, Hydrogen, or Nitrogen) is set to its optimal linear velocity for the column's internal diameter. An incorrect flow rate can drastically reduce column efficiency.
-
Consider a Longer Column: If optimization fails, switching to a longer column (e.g., 60 m instead of 30 m) will increase the total number of theoretical plates and improve resolving power, though it will also increase analysis time.[7]
Problem 3: I'm seeing ghost peaks in my blank runs.
Ghost peaks are peaks that appear in a blank run (an injection of pure solvent) and can interfere with the analysis of actual samples.
Causality: Ghost peaks are typically caused by contamination in the system.[11] This can be carryover from a previous, highly concentrated injection, or contamination from the septum, liner, or gas lines.
-
Injector Contamination: The most common source. Clean or replace the injector liner and septum.[15]
-
Column Contamination: Bake out the column at its maximum isothermal temperature limit for 1-2 hours to remove strongly retained contaminants.[14]
-
Carryover: Run several solvent blanks after a high-concentration sample to wash out the system.[16]
Column Selection and Specification
The following table summarizes recommended stationary phases for the analysis of branched-chain alcohols.
| Stationary Phase Type | Polarity | Common Use Cases for Branched-Chain Alcohols | Max Temp (°C) | Advantages | Limitations |
| Polyethylene Glycol (WAX) | Polar | General purpose analysis, excellent peak shape for alcohols, analysis in aqueous matrices.[4] | 240-260 | High selectivity for polar compounds, robust for water injections (with stabilized phases).[6] | Susceptible to damage from oxygen at high temperatures. |
| 6% Cyanopropylphenyl | Mid-Polar | Resolving complex mixtures and structural isomers like 2- and 3-methyl-1-butanol.[5] | 280-300 | Unique selectivity, good for general "residual solvent" type methods that include alcohols. | May not provide as much retention for very volatile alcohols as a WAX phase. |
| Derivatized Cyclodextrin | Chiral | Separation of enantiomers of chiral branched-chain alcohols (e.g., (R)- vs. (S)-2-butanol).[8] | 200-230 | The only choice for separating enantiomers without derivatization.[10] | Lower temperature limits, can be sensitive to moisture and sample matrix.[17] |
References
- Zendeh Del & Associates, PLLC. (2023, March 31). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration.
- Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC.
- Phenomenex Inc. (2025, August 8). Types of stationary phases in gas chromatography.
- Chemistry For Everyone. (2025, July 27). How Can You Analyze Alcohol Content Using Gas Chromatography? [Video]. YouTube.
- Stepbio. (n.d.). GC Troubleshooting.
- Unknown Author. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [PDF].
- Agilent Technologies. (n.d.). Practical Steps in GC Troubleshooting. [PDF].
- Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide.
- ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Phenomenex Inc. (n.d.). GC Troubleshooting Guide. [PDF].
- Phenomenex Inc. (2025, July 24). Guide to Choosing a GC Column.
- Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations.
- PharmaGuru. (2025, November 11). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
- LCGC International. (2024, January 11). Comparative Analysis Reveals Variability in Gas Chromatography Methods for Alcohol Quality Control.
- Wang, Y., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- Restek Corporation. (2025, November 18). Alcoholic Beverage Analysis by GC.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [PDF].
- Snow, N. H. (n.d.). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International.
- Fantroussi, M. E., et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH.
- Agilent Technologies. (n.d.). Chiral GC Columns.
- LabPravda. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision.
Sources
- 1. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Restek - Artikel [de.restek.com]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral GC Columns | Gas Chromatography | Agilent [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. stepbio.it [stepbio.it]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of 2-Ethyl-4-methylpentan-1-ol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying 2-Ethyl-4-methylpentan-1-ol, a volatile organic compound (VOC), in various complex matrices. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting strategies to address and mitigate the common challenge of matrix effects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and the analytical challenges associated with its quantification.
Q1: What is this compound?
This compound (CAS: 106-67-2) is a primary alcohol, classified as a volatile organic compound.[1][2][3] Due to its volatility, it is commonly analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). It has been identified as a volatile chemical in sugarcane and has been detected in various food products, which may make it a biomarker for consumption.[1][4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1][3] |
| Molecular Weight | 130.23 g/mol | [1][3] |
| Boiling Point | 176.5°C | [1] |
| Synonyms | 2-Ethyl-4-methyl-1-pentanol, 2-Ethylisohexanol | [5][6] |
Q2: What are matrix effects in the context of analyzing this compound?
A matrix effect is the alteration of an analyte's response—either suppression or enhancement—caused by other, often unidentified, components within the sample matrix.[7][8] The matrix consists of everything in the sample except for the analyte of interest.[8] When analyzing this compound in complex samples like blood, plasma, or food extracts, these co-extracted components can interfere with the accuracy, precision, and reproducibility of the quantification.[9][10]
Q3: What are the common causes of matrix effects in the GC-MS analysis of this compound?
In GC-MS, matrix effects primarily manifest in two ways:
-
Matrix-Induced Signal Enhancement: This is the more common effect in GC-MS.[10][11] Non-volatile components from the sample matrix can accumulate in the GC inlet liner. These residues mask active sites (points of undesirable interaction) on the liner and column surface. By blocking these sites, fewer analyte molecules are lost to adsorption or degradation, resulting in more analyte reaching the detector and an artificially high signal.[8][12]
-
Matrix-Induced Signal Suppression: Though less frequent in GC, signal suppression can occur.[8] This can happen if co-eluting matrix components compete with the analyte for ionization energy in the MS source or interfere with the transfer of the analyte from the GC column to the mass spectrometer.[8][13] For volatile compounds like this compound, competition in the headspace during sample introduction can also lead to suppression.
Q4: How can I determine if my analysis is affected by matrix effects?
The presence of matrix effects can be diagnosed by comparing the analytical response of a standard prepared in a pure solvent (neat solution) with the response of a standard spiked into a blank sample matrix extract at the same concentration.[8] A significant difference between the two signals confirms a matrix effect.[8] The U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation recommends evaluating the matrix effect using at least six different sources or lots of the biological matrix to ensure the method is robust.[7]
The Matrix Factor (MF) can be calculated to quantify this effect: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF > 1 indicates signal enhancement.
-
An MF < 1 indicates signal suppression.
-
An MF = 1 indicates no matrix effect.
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during the quantification of this compound.
Guide 1: Inaccurate Quantification — Low Recovery or Signal Suppression
Problem: You observe consistently low recovery, or the signal for your analyte is significantly lower in sample matrices compared to clean standards.
Causality & Troubleshooting Workflow: Signal suppression can arise from issues during sample preparation, chromatographic injection, or ionization. The following workflow helps systematically identify and resolve the root cause.
Caption: Troubleshooting workflow for diagnosing and addressing signal suppression.
Actionable Solutions:
-
Review Sample Preparation:
-
Extraction Efficiency: Ensure your extraction method (e.g., Headspace, SPME, liquid-liquid extraction) is validated for efficiency in your specific matrix. Poor extraction can mimic signal suppression.
-
Sample Dilution: For complex biological samples like blood or plasma, dilution is a simple and effective way to reduce the concentration of interfering matrix components.[9] For VOCs with boiling points above 150°C like this compound, a dilution of 1:5 (sample:water) or higher may be necessary to achieve quantitative recovery.[9]
-
-
Optimize GC Inlet Conditions:
-
Injector Temperature: An injector temperature that is too low can lead to incomplete volatilization of the analyte. Conversely, a temperature that is too high may cause degradation of thermally sensitive matrix components, creating new interferences.
-
Liner Selection: Use a properly deactivated liner. An active, undeactivated liner can cause analyte adsorption, leading to signal loss.
-
-
Implement Advanced Mitigation Strategies:
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same extraction inefficiencies and matrix effects.[14][15] By normalizing the analyte response to the IS response, variability is corrected.[16]
-
Matrix-Matched Calibration: If a SIL-IS is not available, prepare calibration standards in a blank matrix extract that is free of the analyte.[10] This ensures that the standards and samples experience similar matrix effects, improving accuracy.[8][11]
-
Guide 2: Inaccurate Quantification — High Recovery or Signal Enhancement
Problem: Your calculated concentrations are artificially high, or the signal for your analyte is significantly greater in sample matrices compared to clean standards.
Causality & Troubleshooting Workflow: Signal enhancement is a well-documented phenomenon in GC-MS, often caused by the protective effect of non-volatile matrix components in the GC inlet.
Caption: Principle of the Standard Addition method, extrapolating to find the original concentration.
Protocol 3: Application of a Stable Isotope Labeled (SIL) Internal Standard
This protocol describes the use of the "gold standard" approach for mitigating matrix effects. [15][16]
-
Select an Appropriate SIL-IS:
-
Choose a stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled).
-
Ensure a sufficient mass difference (≥ 3-4 Da) to avoid isotopic overlap with the native analyte. [14] * Prefer ¹³C or ¹⁵N labels over deuterium (²H) to minimize the risk of chromatographic shifts (isotope effects). [14]2. Procedure:
-
Add a known, fixed amount of the SIL-IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.
-
-
GC-MS Analysis:
-
Analyze the samples. The SIL-IS should ideally co-elute with the native (unlabeled) analyte.
-
Monitor at least one specific ion for the native analyte and one for the SIL-IS.
-
-
Data Analysis:
-
Calculate the response ratio (Peak Area of Analyte / Peak Area of SIL-IS) for every standard and sample.
-
Create a calibration curve by plotting the response ratio (y-axis) against the concentration of the native analyte in the calibration standards (x-axis).
-
Determine the concentration of the analyte in unknown samples by interpolating their response ratios on this calibration curve.
-
Section 4: Summary of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of interfering matrix components. | Simple, inexpensive, and often effective for reducing moderate matrix effects. [9] | May compromise the limit of detection (LOD) if the analyte is present at low concentrations. May not fully eliminate severe effects. [9][10] |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a similar matrix to the samples. | Effective when matrix effects are consistent across samples. More accurate than external solvent calibration. [8][11] | Requires a reliable source of analyte-free blank matrix. Does not correct for inter-sample variability in the matrix. |
| Method of Standard Additions | Calibrates within each individual sample's unique matrix. | Highly accurate for complex and variable matrices. [17][18]Eliminates sample-specific matrix effects. | Labor-intensive and time-consuming as a separate calibration curve is needed for each sample. Requires more sample volume. [18] |
| Stable Isotope Labeled Internal Standard (SIL-IS) | A labeled analog of the analyte co-elutes and experiences identical matrix effects, allowing for reliable correction. | Considered the gold standard. [15][16]Corrects for matrix effects, extraction variability, and injection inconsistencies. [14][19] | SIL standards can be expensive and may not be commercially available for all analytes. Potential for isotopic interference if not chosen carefully. [14] |
Section 5: References
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). Retrieved January 8, 2026, from [Link]
-
Snow, N. H. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America. Retrieved January 8, 2026, from [Link]
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Tech Tip 26: Standard Additions. (n.d.). Anthias Consulting. Retrieved January 8, 2026, from [Link]
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Analysis Results. (n.d.). Shimadzu. Retrieved January 8, 2026, from [Link]
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Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2). (n.d.). Cheméo. Retrieved January 8, 2026, from [Link]
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Kumar, A., & Goyal, M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved January 8, 2026, from [Link]
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The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017). LCGC International. Retrieved January 8, 2026, from [Link]
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Standard Addition Method. (2022). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 8, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). National Measurement Institute, Australia. Retrieved January 8, 2026, from [Link]
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Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. (2015). Journal of Chromatography B. Retrieved January 8, 2026, from [Link]
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Standard addition. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved January 8, 2026, from [Link]
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2018). Bioanalysis. Retrieved January 8, 2026, from [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (2023). Future Science. Retrieved January 8, 2026, from [Link]
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A matrix-centered view of mass spectrometry platform innovation for volatilome research. (2024). TrAC Trends in Analytical Chemistry. Retrieved January 8, 2026, from [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA). Retrieved January 8, 2026, from [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. Retrieved January 8, 2026, from [Link]
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Evaluation of the matrix effect on GC-MS with carrier gas containing ethylene glycol as an analyte protectant. (2016). Food Chemistry. Retrieved January 8, 2026, from [Link]
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Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. (2011). Journal of Analytical & Bioanalytical Techniques. Retrieved January 8, 2026, from [Link]
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Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). Foods. Retrieved January 8, 2026, from [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Reviews of environmental contamination and toxicology. Retrieved January 8, 2026, from [Link]
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Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). (n.d.). Human Metabolome Database. Retrieved January 8, 2026, from [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018). Molecules. Retrieved January 8, 2026, from [Link]
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Preventing the oxidation of 2-Ethyl-4-methylpentan-1-ol during storage
Welcome to the technical support center for 2-Ethyl-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidation during the storage of this primary alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your material.
Understanding the Challenge: The Oxidation of a Primary Alcohol
This compound, as a primary alcohol, is susceptible to oxidation. The primary hydroxyl group (-CH₂OH) can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[1][2][3] This degradation is typically initiated by a free-radical chain reaction, which can be catalyzed by exposure to atmospheric oxygen, light, and elevated temperatures.[4] The presence of these oxidation products can significantly impact experimental outcomes, product purity, and safety.
This guide provides systematic solutions to mitigate and monitor this oxidative degradation.
Troubleshooting Guide: Diagnosing and Resolving Oxidation
This section is structured in a question-and-answer format to directly address issues you may encounter.
Question 1: I suspect my stored this compound has degraded. What are the first steps to confirm this?
Answer:
Initial suspicion of degradation often arises from unexpected experimental results or visible changes in the material. A systematic approach to confirm oxidation involves a combination of sensory evaluation and analytical testing.
Initial Checks:
-
Visual Inspection: Look for a change from a clear, colorless liquid to a yellowish tint. The presence of suspended particles or cloudiness can also indicate degradation products or peroxide formation.[5]
-
Odor: A change from its characteristic mild odor to a sharper, more acrid smell can suggest the formation of aldehydes or carboxylic acids.
Analytical Confirmation: If initial checks suggest degradation, the following analytical methods should be employed for definitive confirmation and quantification.
-
Peroxide Value (PV) Test: This is a primary indicator of initial autoxidation. Peroxides are early-stage products in the oxidation chain. A positive test confirms that the material has been exposed to conditions initiating oxidation.
-
Gas Chromatography (GC-FID): This is the most effective method to separate and quantify the original alcohol from its oxidation products (aldehyde and carboxylic acid).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can quickly identify the functional groups of the oxidation products.
dot graph TD { subgraph "Troubleshooting Workflow" A[Suspected Degradation] --> B{Visual/Odor Check}; B -->|No Anomalies| C[Proceed with Caution, Consider Prophylactic Testing]; B -->|Anomalies Detected| D{Analytical Confirmation}; D --> E[Peroxide Value Test]; D --> F[Gas Chromatography (GC-FID)]; D --> G[FTIR Spectroscopy]; E --> H{Evaluate Results}; F --> H; G --> H; H -->|Oxidation Confirmed| I[Implement Corrective Actions: Re-purification or Disposal & Review Storage Protocol]; H -->|No Oxidation Detected| J[Review Experimental Parameters for Other Causes of Error]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: Troubleshooting workflow for suspected oxidation.
Question 2: How do I perform a Peroxide Value (PV) test on my alcohol sample?
Answer:
The peroxide value indicates the concentration of peroxides and hydroperoxides, which are the initial products of autoxidation.[6] A common method is the iodometric titration, where peroxides oxidize iodide ions to iodine, which is then titrated with sodium thiosulfate.[7][8]
Materials:
-
250 mL glass-stoppered conical flask
-
Glacial acetic acid
-
Chloroform or another suitable organic solvent
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 M Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into the 250 mL conical flask.[7]
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform to the flask and swirl to dissolve the sample.[7]
-
Add 0.5 mL of a freshly prepared saturated potassium iodide solution.[7]
-
Stopper the flask and allow it to stand for exactly one minute, with occasional shaking.[7]
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with 0.01 M sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.[7]
-
Add 0.5 mL of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration, with vigorous shaking, until the blue color is completely discharged.[7]
-
Record the volume of titrant used (V).
-
Perform a blank titration using the same procedure but without the alcohol sample. Record the blank volume (V₀).
Calculation: The Peroxide Value (in milliequivalents of active oxygen per kg of sample) is calculated as: PV (meq/kg) = [(V - V₀) * M * 1000] / W
-
V: Volume of Na₂S₂O₃ solution for the sample (mL)
-
V₀: Volume of Na₂S₂O₃ solution for the blank (mL)
-
M: Molarity of the Na₂S₂O₃ solution (mol/L)
-
W: Weight of the sample (g)
Interpretation: A peroxide value greater than zero indicates that oxidation has initiated. While a specific threshold for unacceptability depends on the application, a rising peroxide value over time is a clear indicator of ongoing degradation.
Question 3: What is the recommended Gas Chromatography (GC) method to quantify oxidation products?
Answer:
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust method for separating and quantifying this compound and its more volatile aldehyde and less volatile carboxylic acid oxidation products. The choice of a polar stationary phase is crucial for achieving good peak shape and resolution for these polar analytes.[2][9]
| Parameter | Recommendation | Rationale |
| GC Column | Polar Wax-type column (e.g., DB-WAX, HP-WAX, Rtx-WAX)[2] | The polyethylene glycol (PEG) stationary phase provides good selectivity and peak shape for polar compounds like alcohols, aldehydes, and carboxylic acids.[2][10] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension offering a good balance of resolution, speed, and sample capacity.[9][11] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-FID. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample and its degradation products. |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity for hydrocarbons. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector.[10] |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) | This temperature program should effectively separate the alcohol from the more volatile aldehyde and the less volatile carboxylic acid. |
| Injection | 1 µL, Split (e.g., 50:1) | Split injection is suitable for analyzing the neat or minimally diluted material. |
Expected Elution Order:
-
2-Ethyl-4-methylpentanal (aldehyde, lowest boiling point)
-
This compound (parent alcohol)
-
2-Ethyl-4-methylpentanoic acid (carboxylic acid, highest boiling point)
Quantification: Create a calibration curve using standards of the pure alcohol, aldehyde, and carboxylic acid to accurately quantify the percentage of each in your stored sample. An internal standard method can improve precision.[12]
Question 4: Can I use FTIR to detect oxidation? What should I look for?
Answer:
Yes, FTIR is a rapid and effective tool for detecting the functional groups associated with oxidation products.[13] The key change to look for is the appearance of a strong carbonyl (C=O) stretching peak, which is absent in the pure alcohol.
| Functional Group | Wavenumber (cm⁻¹) | Indication |
| O-H Stretch (Alcohol) | ~3300 (broad) | Present in the starting material. Will decrease in relative intensity as oxidation progresses. |
| C=O Stretch (Aldehyde) | ~1725-1740 | Appearance of this sharp peak is a clear sign of aldehyde formation.[13] |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 | Appearance of this peak indicates further oxidation to the carboxylic acid.[13] |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (very broad) | This broad peak, overlapping with the alcohol O-H, will appear as the carboxylic acid forms. |
By comparing the spectrum of your stored sample to that of a pure, fresh standard, the emergence of peaks in the carbonyl region provides definitive evidence of oxidation.[14]
dot graph TD { subgraph "Oxidation Pathway of this compound" A[2-Ethyl-4-methylpentan-1-olR-CH₂OH] --"Oxidation[O]"--> B[2-Ethyl-4-methylpentanalR-CHO]; B --"Further Oxidation[O]"--> C[2-Ethyl-4-methylpentanoic AcidR-COOH]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Oxidation pathway of a primary alcohol.
Frequently Asked Questions (FAQs) on Prevention
Q: What are the ideal storage conditions for this compound?
A: Based on safety data sheets and chemical compatibility guidelines, the following conditions are recommended to minimize oxidation:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (15-25°C)[15][16] | Avoids heat, which accelerates oxidation reactions.[17] |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Displaces oxygen from the container headspace, which is essential for autoxidation.[18] |
| Container | Tightly sealed, original container or amber glass bottle[1][17] | Prevents oxygen ingress and exposure to UV light, which can initiate radical formation.[17] |
| Location | Cool, dry, dark, well-ventilated area[11] | Protects from heat, moisture, and light. |
| Incompatibilities | Store separately from strong oxidizing agents, acids, and bases.[12][19] | Prevents accidental hazardous reactions. |
Q: Should I add an antioxidant? If so, which one and at what concentration?
A: Yes, for long-term storage or if the container will be opened frequently, adding a free-radical scavenging antioxidant is a highly effective preventative measure.[4]
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A widely used hindered phenolic antioxidant that terminates the free-radical chain reactions that lead to peroxide formation.[4][20] It is soluble in alcohols.[15]
-
Typical Concentration: 50-250 ppm (0.005% - 0.025% w/w). Start at the lower end of this range.
-
-
Hydroquinone: Another effective phenolic antioxidant that acts as a polymerization inhibitor by scavenging free radicals.
-
Typical Concentration: 100-500 ppm (0.01% - 0.05% w/w).
-
Procedure for Adding Antioxidant:
-
Calculate the required mass of antioxidant for your volume of alcohol.
-
Prepare a concentrated stock solution of the antioxidant in a small amount of pure this compound.
-
Add the stock solution to the bulk container and mix thoroughly to ensure homogeneity.
-
Blanket the headspace with an inert gas before sealing.
Q: How does inert gas blanketing work and how do I implement it?
A: Inert gas blanketing, also known as padding, involves replacing the oxygen-containing air in the headspace of your storage container with a dry, inert gas like nitrogen or argon.[18] This creates a non-reactive atmosphere, effectively stopping the first step of autoxidation.
Implementation (Laboratory Scale):
-
Select a storage vessel with a suitable inlet port (e.g., a septum-capped bottle or a flask with a sidearm).
-
After adding the alcohol (and antioxidant, if used), gently flush the headspace with a stream of dry nitrogen or argon for several minutes to displace the air.
-
Seal the container tightly while maintaining a slight positive pressure of the inert gas.
-
For frequently accessed containers, re-flushing the headspace after each use is recommended.
References
- Chemguide. (n.d.). Oxidation of Alcohols.
- ChemistryViews. (2017). The Oxidation of Alcohols.
- Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
- Shantha, N. C., & Decker, E. A. (1994). A novel colorimetric micro-method for the determination of peroxide value.
- Chemistry LibreTexts. (2023). The Oxidation of Alcohols.
- ResearchGate. (2022). An FTIR Study of the Electrooxidation of C2 and C3 Alcohols on Carbon‐Supported PdxRhy in Alkaline Medium.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- PubChem. (n.d.). 2-Ethyl-4-methylpentanol.
- Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note.
- Wikipedia. (n.d.). Hydroquinone.
- Accelerated Stability Testing. (n.d.). LNCT.
- Pharmaguideline. (2011). Determination of Peroxide Value.
- Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing.
- The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol.
- Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol.
- Chemistry For Everyone. (2025). How Can FTIR Be Used To Detect Oxidation? [Video]. YouTube.
- Xylem Analytics. (n.d.). Determination of Peroxide value (POV) in fats and oils.
- FreeThink Technologies. (2017). An Introduction to the Accelerated Stability Assessment Program.
- UCSD Blink. (2024). Chemical Compatibility Guidelines.
- AAPS PharmSciTech. (2022). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
- Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach (6th ed.). Cengage Learning.
- protocols.io. (2014). Peroxide Value Method.
- University of California, Riverside. (n.d.). Peroxide Formation.
- Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
- Journal of Food and Drug Analysis. (2002). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography.
- Boston University. (n.d.). Management and Safety of Peroxide Forming Chemicals.
- Fagron. (n.d.). Stabilization of Oxidation Prone Ingredients.
- Case Western Reserve University. (n.d.). Chemical Compatibility and Storage.
- Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
- PharmaGuru. (2025). Best GC Columns for Alcohol Analysis.
- ACS Publications. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase.
- Relyon. (2025). How does Antioxidant 1076 prevent the formation of peroxides?.
- Wikipedia. (n.d.). Tank blanketing.
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Technical Support Center: Troubleshooting Catalyst Deactivation in the Guerbet Synthesis of Long-Chain Alcohols
Welcome to the technical support center for the Guerbet synthesis of long-chain alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation. As your partner in research, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Introduction: The Challenge of Catalyst Stability
The Guerbet reaction is a powerful tool for upgrading alcohols to higher-value, longer-chain products.[1][2][3] However, the reaction's complex, multi-step nature, requiring a delicate balance of dehydrogenation/hydrogenation and acid-base functionalities, makes the catalyst susceptible to deactivation.[2] This guide provides a structured approach to diagnosing and mitigating common catalyst deactivation issues, ensuring the longevity and efficiency of your catalytic system.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Guerbet synthesis, providing explanations and actionable troubleshooting steps.
Q1: My catalyst activity is rapidly declining. What are the likely causes?
A rapid loss of activity, especially in the initial hours of a continuous flow reaction, often points to several key issues.[4][5]
Answer: The primary culprits for rapid catalyst deactivation are:
-
Coking/Carbon Deposition: At elevated temperatures, intermediate aldehydes and other organic species can polymerize or decompose on the catalyst surface, blocking active sites.[4] This is a very common deactivation pathway.[6]
-
Poisoning from Feedstock Impurities: The presence of acidic compounds, water, or other reactive species in the alcohol feed can neutralize basic sites or poison metal active centers.[7][8] Water, a byproduct of the reaction, can hydrolyze and deactivate basic catalysts.[1]
-
Changes in Catalyst Structure: The initial stages of a reaction can sometimes lead to a restructuring of the catalyst, which may result in a less active phase.[4][5]
Troubleshooting Steps:
-
Feedstock Purity Check:
-
Protocol: Analyze your alcohol feedstock using techniques like Gas Chromatography (GC) for organic impurities and Karl Fischer titration for water content.
-
Action: If impurities are detected, purify the feedstock by distillation or by passing it through a guard bed of appropriate adsorbent material.
-
-
Reaction Condition Optimization:
-
Rationale: High temperatures can accelerate coking.[7]
-
Action: Gradually decrease the reaction temperature to find the minimum temperature required for acceptable conversion and selectivity. This can significantly prolong catalyst life.
-
-
Post-Reaction Catalyst Characterization:
-
Protocol: Analyze the spent catalyst using Thermogravimetric Analysis (TGA) to quantify coke deposition and Temperature-Programmed Desorption (TPD) to assess changes in active site availability.
-
Q2: My product selectivity is changing over time. Why is this happening?
Answer: A shift in product selectivity often indicates a change in the balance of the catalyst's active sites. For instance, an initial high conversion of ethanol might primarily yield acetaldehyde, but as the reaction progresses, the selectivity can shift towards the desired 1-butanol product, albeit at a lower overall conversion.[4][5]
This phenomenon can be attributed to:
-
Changes in Surface Basicity: The basicity of the catalyst can evolve during the reaction, which in turn affects the rate of the aldol condensation step.[4][9] An increase in basicity over time has been observed in some systems.[4]
-
Selective Deactivation of Certain Active Sites: The sites responsible for one step of the reaction (e.g., dehydrogenation) may deactivate faster than those for another (e.g., aldol condensation), leading to an accumulation of intermediates and a shift in the final product distribution.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for addressing selectivity changes.
Q3: I suspect catalyst sintering is occurring. How can I confirm and prevent this?
Answer: Sintering, the agglomeration of metal nanoparticles at high temperatures, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. This is a common issue, especially with supported metal catalysts.
Confirmation and Prevention:
| Technique | Purpose | Prevention Strategy |
| Transmission Electron Microscopy (TEM) | To visualize and measure the size distribution of metal nanoparticles on the fresh and spent catalyst. An increase in the average particle size is a direct indication of sintering. | Lower Reaction Temperature: Operate at the lowest feasible temperature to reduce atomic mobility. |
| X-ray Diffraction (XRD) | To measure the crystallite size of the metal. Broader peaks in the XRD pattern of the fresh catalyst will become sharper and narrower in the spent catalyst as crystallite size increases. | Choose a Robust Support: Materials like Mg-Al spinels have shown excellent thermal stability and can help anchor metal nanoparticles, preventing their migration and agglomeration.[10] |
| Chemisorption (e.g., H₂ or CO) | To quantify the active metal surface area. A decrease in the amount of gas adsorbed per gram of catalyst indicates a loss of active sites, often due to sintering. | Incorporate a Second Metal: Bimetallic catalysts (e.g., Cu-Ni) can sometimes exhibit higher stability against sintering compared to their monometallic counterparts.[4] |
Part 2: Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification
Objective: To determine the amount and nature of carbonaceous deposits on a spent catalyst.
Methodology:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the spent catalyst and place it in a quartz reactor.
-
Pre-treatment: Heat the sample under an inert gas (e.g., He or Ar) flow to a temperature sufficient to remove any physisorbed species (e.g., 150 °C for 1 hour).
-
Oxidation: Cool the sample to room temperature and then switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He).
-
Heating Ramp: Increase the temperature at a linear rate (e.g., 10 °C/min) to a final temperature of around 800 °C.
-
Detection: Monitor the effluent gas stream using a thermal conductivity detector (TCD) to measure the concentration of CO₂ produced from the combustion of the coke.
-
Quantification: Calibrate the TCD response with known amounts of CO₂ to quantify the total amount of carbon burned off the catalyst.
Protocol 2: Catalyst Regeneration by Calcination
Objective: To remove coke deposits and potentially restore catalytic activity.
Important Note: This procedure is only effective for deactivation caused by coking and may not remedy sintering or poisoning.
Methodology:
-
Loading: Place the coked catalyst in a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) to remove any residual reactants.
-
Controlled Oxidation: Introduce a controlled flow of a dilute air or oxygen/nitrogen mixture. The oxygen concentration should be low initially (e.g., 1-2%) to avoid excessive heat generation that could further sinter the catalyst.
-
Temperature Ramp: Slowly heat the furnace to a temperature sufficient to burn off the coke (typically 400-500 °C). The optimal temperature depends on the nature of the coke and the thermal stability of the catalyst.
-
Hold and Cool: Hold at the final temperature until the coke is completely removed (as indicated by the cessation of CO₂ evolution, if monitored). Then, cool the catalyst down under an inert atmosphere.
-
Re-activation (if necessary): Some catalysts may require a reduction step (e.g., in a H₂ flow) after calcination to restore the active metal sites.
Part 3: Understanding Deactivation Mechanisms
A deeper understanding of the deactivation pathways can inform the design of more robust catalysts and processes.
Mechanism 1: The Role of Water
Water is an unavoidable byproduct of the Guerbet reaction.[3] In systems employing basic catalysts, water can be particularly detrimental.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
Enhancing the resolution of 2-Ethyl-4-methylpentan-1-ol isomers in chromatography
Technical Support Center: Chromatography Solutions
Topic: Enhancing the Resolution of 2-Ethyl-4-methylpentan-1-ol Isomers
Welcome to the technical support center for advanced chromatographic applications. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals facing challenges in resolving the isomers of this compound.
Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)
Before troubleshooting, it is critical to understand the nature of the analyte. This compound is a chiral molecule, meaning it is not superimposable on its mirror image. This property arises from the stereocenter at the second carbon (C2), resulting in two distinct enantiomers: (R)-2-Ethyl-4-methylpentan-1-ol and (S)-2-Ethyl-4-methylpentan-1-ol.
Q1: What are the primary isomers of this compound that I need to separate?
The primary isomers of concern are the (R) and (S) enantiomers.[1] These molecules have identical chemical formulas (C8H18O) and connectivity but differ in the three-dimensional arrangement of atoms around the C2 chiral center.
Q2: Why is it so difficult to separate these enantiomers on a standard chromatography column?
Enantiomers possess identical physical properties such as boiling point, polarity, and solubility in achiral solvents.[2] Standard (achiral) chromatographic columns separate compounds based on these very properties. Consequently, enantiomers will interact with an achiral stationary phase identically, resulting in co-elution and the appearance of a single, unresolved peak.
Q3: What is the most effective chromatographic technique for resolving the enantiomers of this compound?
Given its volatility, Chiral Gas Chromatography (GC) is the most powerful and widely used technique for this purpose.[3][4] Success hinges on using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing them to be separated.[5]
Q4: What type of Chiral Stationary Phase (CSP) is best suited for this alcohol?
For volatile chiral compounds like alcohols, cyclodextrin-based CSPs are the industry standard and the most effective choice.[3][6] These phases, particularly those using derivatized beta (β) or gamma (γ) cyclodextrins, separate enantiomers by exploiting differences in how each one fits into the chiral cavity of the cyclodextrin molecule—a mechanism known as inclusion complexation.[7]
Section 2: Troubleshooting Guide for Poor Resolution
This section addresses the most common issues encountered during the chiral GC separation of this compound in a direct question-and-answer format.
Q: I am using a chiral cyclodextrin column, but my enantiomers are still co-eluting or showing very poor resolution (Rs < 1.5). What are the causes and how do I fix it?
A: This is a classic problem in chiral method development. Poor resolution on a suitable chiral column is almost always an issue of suboptimal analytical conditions rather than a faulty column. The key is to systematically optimize the parameters that govern the interaction between your enantiomers and the chiral stationary phase.
Below is a logical workflow to diagnose and solve the problem.
Step 1: Optimize the Oven Temperature Program
The most impactful parameter in chiral GC is often temperature. Enantioselectivity is temperature-dependent.
-
Causality: Lower temperatures increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to greater differences in retention time and thus better separation.[8] However, excessively low temperatures can cause significant peak broadening, which hurts resolution.
-
Troubleshooting Protocol:
-
If using an isothermal run, decrease the temperature in 5°C increments and observe the effect on the separation factor (α) and resolution (Rs).
-
If using a temperature ramp, focus on slowing the ramp rate. A fast ramp can move the analytes through their optimal elution temperature too quickly for effective separation to occur.[9]
-
Actionable Tip: Start with a slow ramp rate of 1-2°C/min . This is often the key to resolving difficult pairs.[9]
-
Step 2: Adjust the Carrier Gas Flow Rate
The efficiency of a capillary column is directly related to the linear velocity of the carrier gas.
-
Causality: According to the Van Deemter equation, there is an optimal flow rate (or linear velocity) that yields the highest column efficiency (minimum plate height). Deviating from this optimum increases band broadening, which merges peaks and reduces resolution. For chiral separations, slightly lower-than-optimal flow rates can be beneficial.
-
Troubleshooting Protocol:
-
Set your oven temperature program as optimized in the previous step.
-
Decrease the carrier gas flow rate (e.g., for a 0.25 mm ID column with Helium, reduce from 1.2 mL/min to 0.8 mL/min).
-
Analyze the sample and check the resolution. While analysis time will increase, the improvement in separation can be significant.[10]
-
Q: My peaks are showing significant tailing, which is hurting my resolution and quantification. What is the cause and solution?
A: Peak tailing for a polar analyte like an alcohol is a very common problem in GC. It is typically caused by unwanted secondary interactions with "active sites" in the system or by column overload.
-
Cause 1: Active Sites. Silanol (-Si-OH) groups on the surface of glass inlet liners or the fused silica column itself can form strong hydrogen bonds with your alcohol's -OH group. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.
-
Solution:
-
Ensure you are using a high-quality, deactivated inlet liner .
-
If the column is old, active sites may have developed at the inlet end. Trim the column by removing the first 10-20 cm from the inlet side.[8]
-
-
-
Cause 2: Column Overload. Chiral cyclodextrin columns have a lower sample capacity compared to standard non-polar columns. Injecting too much analyte saturates the stationary phase, leading to poor peak shape.[9][11]
-
Solution:
-
Dilute your sample. This is the easiest and most effective fix.
-
Increase the split ratio in your inlet (e.g., from 50:1 to 100:1) to reduce the mass of analyte reaching the column.
-
-
-
Cause 3: Inherent Polarity. The fundamental polarity of the alcohol's hydroxyl group can lead to tailing. If the above steps do not fully resolve the issue, the definitive solution is derivatization.
Section 3: Detailed Experimental Protocols
Protocol 1: Recommended Chiral GC Starting Method
This method provides a robust starting point for separating the enantiomers of this compound. Optimization based on the troubleshooting guide will likely be necessary.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) | FID provides excellent sensitivity for hydrocarbons and alcohols. |
| Column | Astec® CHIRALDEX® G-TA or similar Gamma-Cyclodextrin Phase (30 m x 0.25 mm, 0.12 µm) | Gamma-cyclodextrin has a larger cavity, often suitable for bulkier C8 alcohols.[7] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better efficiency at higher flow rates, but Helium is safer.[7] |
| Inlet Temperature | 220 °C | Ensures rapid volatilization without thermal degradation. |
| Inlet Mode | Split (Ratio 50:1) | Prevents column overload and ensures sharp injection bands.[9] |
| Injection Volume | 1.0 µL | Standard volume; adjust based on sample concentration. |
| Oven Program | 60°C (hold 2 min), then ramp 2°C/min to 180°C | The slow ramp rate is critical for maximizing interaction with the CSP.[9] |
| Detector Temp | 250 °C | Prevents condensation of the analyte post-column. |
| Constant Flow | 1.0 mL/min (for Helium) | A good starting point for balancing efficiency and analysis time. |
Protocol 2: Acylation Derivatization to Eliminate Peak Tailing
This protocol converts the alcohol to its corresponding acetate ester, which is less polar and often exhibits better chromatography and enhanced chiral recognition.[12]
Materials:
-
Sample containing this compound
-
Glacial Acetic Acid
-
Iodine (as catalyst)
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM), GC-grade
-
3 mL screw-cap vial
Procedure: [12]
-
To a 3 mL vial, add the alcohol sample (approx. 2 mmol).
-
Add acetic acid (approx. 3 mmol) and a catalytic amount of iodine (approx. 0.06 mmol).
-
Add a small amount of anhydrous sodium sulfate to scavenge any water.
-
Seal the vial tightly and stir the mixture at 100°C for up to 48 hours. Reaction time should be optimized.
-
After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.
-
Filter the solution to remove solids.
-
The resulting solution containing the acetate ester is now ready for GC analysis. Inject this solution using the GC method described in Protocol 1. The retention time will be different from the underivatized alcohol.
References
- Ortega, N., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry.
- Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation.
- Wikipedia (n.d.). Chiral derivatizing agent. Wikipedia.
- Hinshaw, J. V. (2009). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
- Chemistry LibreTexts (2023). Derivatization. Chemistry LibreTexts.
- Lee, W., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A.
- Chromatography Today (2020). Trouble with chiral separations. Chromatography Today.
- Sorbent Technologies, Inc. (2020). CHIRAL GC (PART 2 OF 2). Sorbent Technologies, Inc..
- LCGC International (n.d.). Application Notes: Chiral. LCGC International.
- Lee, W., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- Sharma, D. (2014). How can I improve my chiral column resolution? ResearchGate.
- Restek Corporation (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Chiral Technologies, Inc. (2004). Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
- National Center for Biotechnology Information (n.d.). 2-Ethyl-4-methylpentanol. PubChem Compound Database.
- Wang, C., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.
- Szepesi, G. & Gazdag, M. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Journal of Pharmaceutical and Biomedical Analysis.
- Encyclopedia of Pharmaceutical Technology (2002). Chiral Drug Separation. Informa Health Care.
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- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
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- 6. gcms.cz [gcms.cz]
- 7. sorbtech.com [sorbtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Addressing instrument contamination in trace analysis of 2-Ethyl-4-methylpentan-1-ol
Welcome to the technical support center for the trace analysis of 2-Ethyl-4-methylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding instrument contamination. As a primary alcohol, this compound can be challenging to analyze at trace levels due to its potential for interaction with active sites in the analytical system and susceptibility to contamination.[1][2] This document provides a structured approach to identifying and mitigating these issues to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Trace Level Analysis
The accurate quantification of this compound at trace levels is critical in various applications, from environmental monitoring to pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for this purpose, offering high sensitivity and specificity.[3][4] However, the very sensitivity of modern GC-MS systems makes them prone to interferences from instrument contamination, which can manifest as ghost peaks, elevated baselines, and poor reproducibility.[5][6][7] This guide will equip you with the knowledge to systematically troubleshoot and prevent such contamination.
Troubleshooting Guide: A Systematic Approach to Contamination
Contamination issues in trace analysis can be frustrating. A systematic approach, starting from the most likely sources, is key to efficient problem-solving.[8] This section addresses common contamination-related problems in a question-and-answer format.
Q1: I'm seeing unexpected peaks in my chromatogram, even in my blank injections. What are these "ghost peaks" and where are they coming from?
A1: Ghost peaks are extraneous peaks in a chromatogram that do not originate from the injected sample.[9][10] They are a classic sign of contamination. The shape of the ghost peak can often provide clues to its origin. Broad, rolling peaks often suggest carryover from a previous injection, where the compound did not fully elute in the previous run.[11] Sharp, well-defined peaks are more likely from a specific contamination source within the system.[9][11]
Common sources of ghost peaks include:
-
Sample Carryover: Highly concentrated samples can leave residues in the injection port or the front of the analytical column, which then elute in subsequent runs.[11]
-
Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxanes and other volatile compounds.[12]
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or outgassing from tubing can introduce a variety of contaminants.[9][13] Using high-purity gases and appropriate filters is crucial.[13]
-
Injection Port Contamination: Residues from previous injections can accumulate in the inlet liner.[12][13] Regular replacement of the liner is a critical preventative measure.[12]
-
Contaminated Solvents or Glassware: The solvents used for sample preparation and rinsing, as well as the vials and syringes, can be sources of contamination.[13][14]
Q2: My baseline is noisy and rising, especially during a temperature ramp. What could be the cause?
A2: A noisy or rising baseline is often indicative of column bleed or contamination in the GC system.[6][15]
-
Column Bleed: All GC columns will have some degree of stationary phase bleed, which increases with temperature. An unusually high baseline or the presence of specific ions (e.g., m/z 207, 281 for siloxane-based columns) can indicate that the column is nearing the end of its life or has been damaged by oxygen or aggressive samples.[12]
-
System-wide Contamination: If the baseline is high even at low temperatures, it could be due to contamination in the carrier gas, gas lines, or the detector itself.[6] A systematic check for leaks is also recommended, as air leaking into the system can cause an elevated baseline and damage the column.[5]
Q3: The peak area for my this compound standard is inconsistent between injections. Could this be a contamination issue?
A3: Yes, poor reproducibility can be a symptom of contamination, although other factors could also be at play.[6]
-
Active Sites: this compound, being a primary alcohol, has an active hydroxyl group that can interact with active sites in the injection port liner or on the column.[1][2] These active sites can be created by the accumulation of non-volatile residues from previous injections. This can lead to peak tailing and variable peak areas.[7][8]
-
Injection Port Discrimination: Contamination in the inlet liner can affect the volatilization of your analyte, leading to inconsistent transfer to the column.[8]
-
Syringe Contamination: If the autosampler syringe is not being properly washed between injections, it can lead to carryover and variable injection volumes.
To address this, start by replacing the inlet liner and septum. If the problem persists, consider trimming the front end of the column to remove any accumulated non-volatile residues.
Experimental Protocol: Diagnosing Contamination with a Blank Run Analysis
A systematic blank run analysis is a powerful tool to pinpoint the source of contamination.
Objective: To sequentially test components of the GC-MS system to identify the source of contamination.
Methodology:
-
System Bake-out:
-
Set the injection port to its maximum recommended temperature.
-
Set the oven temperature to the maximum limit of the column and hold for 1-2 hours (or as recommended by the column manufacturer).
-
Ensure carrier gas is flowing through the column during the bake-out.
-
After baking out, allow the system to cool and run a blank analysis (injecting no solvent). If ghost peaks persist, the contamination is likely from a source other than simple carryover.
-
-
No-Injection Blank:
-
Run your analytical method without an injection.[11]
-
If peaks are still present, the contamination is likely from the carrier gas, gas lines, or the detector.
-
-
Solvent Blank Injection:
-
Inject a high-purity solvent that you use for sample preparation.
-
If new peaks appear compared to the no-injection blank, your solvent is contaminated.
-
-
Syringe and Vial Blank:
-
Use a new, clean vial and a freshly cleaned syringe to inject the high-purity solvent.
-
If the ghost peaks disappear, the original vials or the syringe cleaning procedure are the likely sources of contamination.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting instrument contamination when analyzing this compound.
Caption: Troubleshooting workflow for identifying contamination sources.
Quantitative Data Summary
This table provides a summary of common contaminants and system parameters relevant to trace analysis.
| Parameter | Common Source/Value | Potential Impact on Analysis |
| Common Contaminant Ions (m/z) | 73, 147, 207, 281, 355 | Siloxane bleed from septum or column |
| 57, 71, 85 | Hydrocarbons from carrier gas or environmental sources | |
| 149, 167, 279 | Phthalates from plasticware | |
| Typical Bake-out Temperature | 20-30 °C above the final method temperature (not exceeding column max) | Removes less volatile contaminants from the column |
| Inlet Liner Deactivation | Silanized glass wool | Prevents interaction of active analytes like alcohols |
| Carrier Gas Purity | 99.999% (UHP) or higher | Reduces baseline noise and potential for side reactions |
Frequently Asked Questions (FAQs)
Q: How often should I perform preventative maintenance on my GC-MS system?
A: The frequency of preventative maintenance depends heavily on sample throughput and the cleanliness of your samples. A good starting point is to replace the injection port liner and septum weekly for moderate use. Regularly check the carrier gas trap indicators and replace them as needed. A full preventative maintenance, including cleaning the ion source, should be performed at least annually, or more frequently if sensitivity declines.[5]
Q: Can my choice of vial septa affect my analysis of this compound?
A: Absolutely. Low-quality septa can release plasticizers or other volatile compounds that can co-elute with your analyte of interest. Always use high-quality, low-bleed septa, especially when operating at high inlet temperatures.
Q: What are some best practices for sample preparation to avoid contamination?
A:
-
Work in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.[14]
-
Avoid the use of plastic containers or vial caps that may leach interfering compounds.
-
Run a "method blank" (a sample that goes through the entire preparation process without the analyte) with each batch of samples to monitor for contamination introduced during sample preparation.
Q: I've tried everything and I still see ghost peaks. What should I do?
A: If you have systematically worked through the troubleshooting guide and are still experiencing issues, it may be time to consider more in-depth maintenance. This could include cleaning the split vent trap, cleaning the entire inlet, or in extreme cases, cleaning the mass spectrometer's ion source.[5][12] It is also beneficial to keep a logbook for the instrument to track maintenance and performance, which can help identify long-term trends and recurring issues.[5]
References
- Restek Corporation. (2018). GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub. [Link]
- CHROMacademy. Troubleshooting GC-MS. [Link]
- Instrument Solutions.
- Agilent Technologies. (2016). Ghost Peaks - Part 1 - GC Troubleshooting Series. YouTube. [Link]
- OMNI International. How to Reduce Sample Contamination.
- Restek Corpor
- Wyatt Technology.
- Spectroscopy Online.
- Phenomenex. GC Column Troubleshooting Guide. [Link]
- SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
- U.S. Department of Energy, Office of Scientific and Technical Information. (1994).
- ELGA LabWater. (2020).
- Agilent Technologies. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. [Link]
- IEEE Xplore. (2024). Rapid Analysis of Organic Contaminants in Semiconductor Process Chemicals and on Wafer Surfaces. [Link]
- LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. [Link]
- Lab Manager. (2022). Mass Spectrometry in Trace Organic Analysis. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7821, this compound. [Link]
- ACS Publications. (2024). The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. [Link]
- Cerium Laboratories. (2023).
- Human Metabolome Database. (2012). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). [Link]
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- 2. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]
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- 13. youtube.com [youtube.com]
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- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. de.elgalabwater.com [de.elgalabwater.com]
- 18. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for Quantifying 2-Ethyl-4-methylpentan-1-ol in Biofuel Blends
Abstract
The integration of higher alcohols, such as 2-Ethyl-4-methylpentan-1-ol, into biofuel formulations is a critical strategy for enhancing octane ratings and improving combustion efficiency. Their precise quantification is paramount for quality control, regulatory adherence, and optimizing engine performance. This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate determination of this compound in complex biofuel matrices. We will explore the rationale behind methodological choices, present a complete validation protocol in accordance with international standards, and compare the performance of GC-MS with alternative analytical approaches, supported by experimental data.
Introduction: The Analytical Imperative for Higher Alcohols in Biofuels
Higher alcohols (C6-C12) are gaining prominence as next-generation biofuel components. Unlike ethanol, they offer higher energy density, lower hygroscopicity, and better compatibility with existing fuel infrastructure. This compound, a C8 alcohol isomer, is a promising candidate. However, its structural diversity and the complexity of the biofuel matrix—a mixture of hydrocarbons, fatty acid methyl esters (FAMEs), and other additives—present significant analytical challenges.[1] An ideal analytical method must be not only accurate and precise but also highly selective to distinguish the target analyte from a multitude of isomeric and isobaric interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for this task, combining the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[2][3] This guide establishes the "fitness for purpose" of a specific GC-MS method through a rigorous validation process, following the principles outlined by the International Council for Harmonisation (ICH) and ISO/IEC 17025.[4][5][6][7]
Methodological Framework: Justification of Experimental Choices
The development of a robust analytical method is predicated on a series of informed decisions. Here, we dissect the causality behind the selected GC-MS parameters and sample preparation strategy.
Sample Preparation: Balancing Simplicity and Efficacy
The primary goal of sample preparation is to present the sample in a format compatible with the instrument while minimizing matrix interference.[8][9] While techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can offer extensive cleanup, they can also be time-consuming and introduce variability.[10] For biofuel blends, a simple dilute-and-shoot approach is often sufficient and preferable for high-throughput labs.
Chosen Protocol: A 1:100 dilution of the biofuel sample with a suitable volatile solvent (e.g., Dichloromethane or Hexane).[8][11]
Rationale:
-
Minimizes Matrix Effects: Dilution reduces the concentration of non-volatile residues and high-abundance hydrocarbons, protecting the GC inlet and column.
-
Analyte Compatibility: this compound is highly soluble in common organic solvents.
-
Precision: This simple procedure minimizes volumetric errors associated with more complex extractions.
Internal Standard (IS) Selection: The Key to Precision
An internal standard is indispensable for correcting variations in sample injection volume and potential matrix-induced signal suppression or enhancement.[12][13]
Chosen Internal Standard: 2-Ethyl-1-hexanol.
Rationale:
-
Structural Analogy: As a C8 alcohol isomer, it shares similar chemical properties and chromatographic behavior with the analyte, ensuring consistent recovery and response.
-
Chromatographic Resolution: It is baseline-resolved from this compound under the chosen GC conditions.
-
Absence in Samples: It is not an expected endogenous component of typical biofuel blends.
GC-MS Instrumentation and Parameters
The instrumental setup is optimized for the selective and sensitive detection of the target analyte.
Table 1: Optimized GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and detector linearity.[14] |
| Column | Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) | The polar polyethylene glycol stationary phase is ideal for resolving alcohols and separating them from non-polar hydrocarbon matrix components.[15] |
| Inlet | Split/Splitless | Operated in Split mode (50:1 ratio) at 250 °C to prevent column overload and ensure sharp peaks. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 60°C (2 min), ramp 10°C/min to 240°C (5 min) | Provides thermal separation of volatile matrix components from the analyte of interest. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte. |
| Ion Source | Electron Ionization (EI) @ 70 eV, 230 °C | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly enhances sensitivity and selectivity compared to Full Scan mode by monitoring only specific ions for the analyte and IS.[16] |
| Ions Monitored | This compound: m/z 57 (Quantifier), 43, 71 (Qualifiers) 2-Ethyl-1-hexanol (IS): m/z 57 (Quantifier), 83, 43 (Qualifiers) | The quantifier ion (m/z 57, corresponding to a stable C4H9+ fragment) provides the strongest signal. Qualifier ions confirm identity by maintaining a consistent ratio. |
Method Validation Protocol & Performance Data
Method validation provides documented evidence that the procedure is fit for its intended purpose.[6] The following sections detail the protocols and acceptance criteria for key validation parameters as per ICH Q2(R2) guidelines.[17]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
Experimental Protocol:
-
Analyze a blank biofuel matrix (containing no this compound).
-
Analyze the blank matrix spiked with the internal standard.
-
Analyze the blank matrix spiked with the analyte and internal standard.
-
Acceptance Criterion: No significant interfering peaks should be observed at the retention times of the analyte or the IS in the blank chromatograms. The peak purity should be confirmed by consistent qualifier ion ratios.
Linearity and Range
Linearity demonstrates the proportional relationship between analyte concentration and instrument response over a defined range.
Experimental Protocol:
-
Prepare a series of at least six calibration standards of this compound in the biofuel matrix, ranging from 5 ppm to 500 ppm.
-
Add a constant concentration of the internal standard (e.g., 100 ppm) to each standard.
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.995.[18][19]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.
Experimental Protocol:
-
Prepare a series of low-concentration spiked samples.
-
Determine the signal-to-noise (S/N) ratio for the analyte peak in each sample.
-
Acceptance Criteria:
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is assessed through recovery studies.
Experimental Protocol:
-
Spike the biofuel matrix with the analyte at three concentration levels (low, medium, high) across the linear range (e.g., 15 ppm, 150 ppm, 450 ppm).
-
Prepare five replicates at each level.
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Calculate the percent recovery for each replicate: Recovery (%) = (Measured Conc. / Spiked Conc.) * 100.
-
Acceptance Criterion: The mean recovery should be within 90-110% for each level.[18][22]
Precision
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicates of a medium-concentration (150 ppm) spiked sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Acceptance Criterion: The RSD should be ≤ 5%.[18]
Robustness
Robustness demonstrates the method's reliability when subjected to small, deliberate variations in its parameters.
Experimental Protocol:
-
Analyze a medium-concentration spiked sample while making small changes to method parameters, one at a time.
-
Vary GC oven initial temperature by ±2 °C.
-
Vary carrier gas flow rate by ±0.1 mL/min.
-
Vary split ratio (e.g., 45:1 and 55:1).
-
-
Acceptance Criterion: The results should not be significantly affected by these minor variations, with the final calculated concentration remaining within the established accuracy and precision limits.
Summary of Validation Data and Method Comparison
The data below summarizes the performance of the validated GC-MS method and compares it to a common alternative, Gas Chromatography with a Flame Ionization Detector (GC-FID).
Table 2: Summary of Validation Performance Characteristics
| Validation Parameter | Acceptance Criterion | GC-MS Method Result | Status |
| Specificity | No interferences at analyte/IS retention times | No interferences observed | Pass |
| Linearity (Range) | R² ≥ 0.995 (5 - 500 ppm) | R² = 0.9992 | Pass |
| LOD | S/N ≥ 3:1 | 1.2 ppm | Pass |
| LOQ | S/N ≥ 10:1 | 4.0 ppm | Pass |
| Accuracy (Recovery) | 90 - 110% | 96.5% - 104.2% | Pass |
| Precision (Repeatability) | RSD ≤ 5% | 2.8% | Pass |
| Precision (Intermediate) | RSD ≤ 5% | 3.5% | Pass |
| Robustness | Results unaffected by minor variations | No significant impact observed | Pass |
Table 3: Performance Comparison: GC-MS (SIM) vs. GC-FID
| Performance Metric | GC-MS (SIM Mode) | GC-FID | Justification |
| Selectivity | Excellent: Mass-based detection definitively separates the analyte from co-eluting matrix components and isomers. | Moderate: Relies solely on retention time. Prone to interference from co-eluting compounds with similar properties. | The complex biofuel matrix makes mass spectrometric confirmation essential for trustworthy results.[21][23] |
| Sensitivity (LOQ) | Excellent (~4 ppm): SIM mode focuses the detector on specific ions, filtering out background noise.[16] | Good (~15 ppm): FID is a sensitive universal detector for hydrocarbons but is less sensitive than targeted MS. | For trace-level quantification or in "dirty" matrices, GC-MS provides superior sensitivity. |
| Confirmation | Unambiguous: Provides structural information through mass fragmentation patterns, confirming analyte identity. | Presumptive: Identification is based only on retention time matching, which is not unique. | For regulatory or research purposes, the positive identification offered by MS is a critical advantage.[2] |
| Cost & Complexity | Higher initial cost and requires more specialized operator training. | Lower initial cost and simpler operation. | The trade-off for the superior data quality of GC-MS is higher investment and operational overhead. |
Visualizing the Workflow
The following diagram illustrates the complete analytical workflow, from sample receipt to final data reporting.
Caption: Validated GC-MS workflow for biofuel analysis.
Conclusion
This guide demonstrates that the developed Gas Chromatography-Mass Spectrometry method is a specific, linear, accurate, precise, and robust tool for the quantification of this compound in biofuel blends. While GC-FID presents a simpler alternative, the superior selectivity and sensitivity of GC-MS, particularly in SIM mode, are critical for navigating the complexity of biofuel matrices and ensuring data of the highest integrity. The validation data confirms that this method is fit for its intended purpose in both quality control and research environments, providing trustworthy results for the advancement of next-generation biofuels.
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A Comparative Analysis of 2-Ethyl-4-methylpentan-1-ol and Its Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
A Guide for Researchers, Scientists, and Drug Development Professionals
The structural similarity among isomers of C8H18O presents a significant analytical challenge.[1][2] Gas chromatography offers robust separation based on differences in volatility and interaction with the stationary phase, while mass spectrometry provides detailed structural information through characteristic fragmentation patterns.[3][4] This guide will delve into the principles of their separation and identification, providing a framework for reliable analysis.
Understanding the Isomers and Their Properties
2-Ethyl-4-methylpentan-1-ol is a primary alcohol with the molecular formula C8H18O.[5][6] Its isomers, including other primary, secondary, and tertiary alcohols with the same molecular formula, share the same nominal mass but differ in their structural arrangement. These structural differences, though subtle, lead to distinct physicochemical properties that can be exploited for their separation and unique fragmentation patterns upon ionization that allow for their individual identification.
The Power of GC-MS in Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and identification of volatile and semi-volatile compounds, including alcohol isomers.[3] The gas chromatograph separates compounds based on their boiling points and affinities for the stationary phase of the GC column.[7] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint."[8][9]
The retention time (RT) is a critical parameter in gas chromatography, representing the time it takes for a compound to travel from the injector to the detector. For isomeric alcohols, the elution order is influenced by factors such as boiling point and the degree of branching. Generally, more branched isomers tend to be more volatile and thus have shorter retention times compared to their straight-chain counterparts. The choice of GC column, particularly the polarity of the stationary phase, is crucial for achieving optimal separation of these isomers.[10][11] A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often a good starting point for the analysis of these types of compounds.[3]
The mass spectra of alcohols are characterized by two primary fragmentation pathways: α-cleavage and dehydration (loss of a water molecule, M-18).[8][9]
-
α-Cleavage: This is the most significant fragmentation pathway for alcohols and involves the breaking of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[8][12] This process results in the formation of a resonance-stabilized oxonium ion. The mass-to-charge ratio (m/z) of this fragment is highly indicative of the structure of the alcohol.
-
Primary Alcohols: Primary alcohols, like this compound, typically show a prominent peak at m/z 31, corresponding to the [CH2OH]+ fragment.[13]
-
Secondary Alcohols: Secondary alcohols will fragment on either side of the hydroxyl-bearing carbon, leading to characteristic fragments. For example, 2-octanol would show a base peak at m/z 45.[14]
-
Tertiary Alcohols: Tertiary alcohols often have a very weak or absent molecular ion peak and their fragmentation is dominated by α-cleavage, yielding larger, stable carbocations.[13]
-
-
Dehydration (M-18): The loss of a water molecule from the molecular ion can also occur, leading to a peak at M-18 (in this case, m/z 112).[8][13] The intensity of this peak can vary depending on the structure of the alcohol.
By carefully analyzing the retention times and the unique fragmentation patterns in the mass spectra, it is possible to differentiate between this compound and its various isomers.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound and its isomers. The causality behind each experimental choice is explained to ensure a robust and reproducible workflow.
Sample Preparation
The goal of sample preparation is to introduce a clean, representative aliquot of the analyte into the GC-MS system in a suitable solvent.
-
Step 1: Standard Preparation: Accurately prepare individual stock solutions of this compound and its available isomers (e.g., n-octanol, 2-octanol, etc.) at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane or methanol.[14]
-
Step 2: Working Standard Mixture: Prepare a mixed isomer working standard by combining aliquots of each stock solution. This mixture is crucial for verifying chromatographic separation and for comparative analysis of mass spectra under identical conditions.
-
Step 3: Sample Dilution: For unknown samples, dilute in the chosen solvent to a concentration expected to be within the linear range of the instrument. If the sample matrix is complex, a liquid-liquid extraction may be necessary to isolate the analytes of interest.[3]
Causality: Preparing individual standards allows for the unambiguous determination of retention times and mass spectra for each isomer. The mixed standard is essential to confirm that the chosen chromatographic conditions can resolve the isomers of interest in a single run. Proper dilution prevents column overloading and detector saturation, ensuring accurate quantification and spectral fidelity.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and may be optimized for specific instruments and separation goals.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of volatile and semi-volatile compounds, providing good separation of branched and straight-chain isomers. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents column overload with more concentrated samples. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the prevention of column overloading. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension, providing a good balance between analysis time and resolution. |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min[14] | The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp facilitates the elution of compounds with varying boiling points. The final hold ensures that all components are eluted from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI)[14] | The standard ionization technique for GC-MS, providing reproducible and information-rich fragmentation patterns. |
| Ionization Energy | 70 eV[14] | The standard energy for EI, which generates extensive and well-characterized fragmentation, facilitating library matching. |
| Mass Range | m/z 35-350 | A suitable range to capture the molecular ion and all significant fragment ions of C8H18O isomers. |
| Scan Mode | Full Scan | Allows for the collection of complete mass spectra for identification and comparison against spectral libraries. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp. | 230 °C[14] | Maintains the analytes in the gas phase and promotes efficient ionization. |
Data Analysis and Interpretation
-
Step 1: Peak Identification: In the total ion chromatogram (TIC), identify the peaks corresponding to the individual isomers based on their retention times, as determined from the analysis of the individual standards.
-
Step 2: Mass Spectrum Examination: For each peak, examine the corresponding mass spectrum. Identify the molecular ion peak (if present) and the key fragment ions.
-
Step 3: Library Matching: Compare the experimental mass spectra with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation of identity.[14][15] Pay attention to the match and reverse match factors.[15]
-
Step 4: Comparative Analysis: Systematically compare the retention times and the relative abundances of the characteristic fragment ions for each isomer to build a robust method for their differentiation.
Trustworthiness: This protocol is a self-validating system. The analysis of individual standards provides the benchmark for retention times and mass spectra. The analysis of the mixed standard confirms the resolving power of the chromatographic method. Finally, comparison with a certified spectral library provides an external validation of the compound's identity.
Data Presentation: A Comparative Overview
The following table summarizes the expected GC-MS data for this compound and a selection of its isomers. This data is compiled from the NIST Mass Spectrometry Data Center and serves as a guide for what to expect during analysis.[16][17]
| Compound | Structure | Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) and their Interpretation |
| This compound | Primary Alcohol | 948, 962[18] | M+ (130) : Molecular Ion (likely weak or absent) m/z 57 : [C4H9]+, loss of C4H9O radical m/z 43 : [C3H7]+, further fragmentation m/z 31 : [CH2OH]+, characteristic of primary alcohols |
| 1-Octanol | Primary Alcohol | ~1060 | M+ (130) : Molecular Ion (weak) m/z 56 : Base Peak m/z 43, 70, 84 : Other significant fragments m/z 31 : [CH2OH]+, characteristic of primary alcohols[14] |
| 2-Octanol | Secondary Alcohol | ~1030 | M+ (130) : Molecular Ion (weak) m/z 45 : Base Peak, [CH3CHOH]+, α-cleavage[14] m/z 115 : Loss of methyl radical m/z 87 : Loss of propyl radical |
| 3-Octanol | Secondary Alcohol | ~1025 | M+ (130) : Molecular Ion (weak) m/z 59 : Base Peak, [C2H5CHOH]+, α-cleavage[14] m/z 101 : Loss of ethyl radical[14] |
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the structural relationships between the isomers.
Caption: Experimental workflow for the GC-MS analysis of alcohol isomers.
Caption: Structural relationships of selected C8H18O alcohol isomers.
Conclusion
The successful differentiation of this compound and its isomers by GC-MS is readily achievable through a systematic approach that combines optimized chromatographic separation with a detailed analysis of mass spectral fragmentation patterns. The key to unambiguous identification lies in the characteristic α-cleavage fragments that are indicative of the position of the hydroxyl group along the carbon chain. By following the robust, self-validating protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently identify and differentiate these challenging isomers, ensuring the accuracy and reliability of their analytical results.
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The Impact of Molecular Architecture: A Comparative Study of Branched vs. Linear C8 Alcohols as Solvents
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that can profoundly influence reaction kinetics, yield, purity, and the overall feasibility of a process. Among the myriad of available solvents, C8 alcohols, specifically n-octanol and its branched isomer, 2-ethylhexanol, are frequently employed. While possessing the same molecular formula (C8H18O), their distinct molecular architectures—a straight chain versus a branched structure—give rise to significant differences in their solvent properties. This guide provides an in-depth, comparative analysis of these two C8 alcohols, supported by experimental data and established testing protocols, to empower researchers, scientists, and drug development professionals in making informed solvent selection decisions.
Unveiling the Structural Nuances: n-Octanol vs. 2-Ethylhexanol
The fundamental difference between n-octanol and 2-ethylhexanol lies in the arrangement of their carbon atoms. n-Octanol features a linear, eight-carbon chain, while 2-ethylhexanol has a six-carbon main chain with an ethyl group attached to the second carbon.[1] This seemingly subtle variation in structure has a cascading effect on their physical and chemical properties.
Diagram: Molecular Structures of n-Octanol and 2-Ethylhexanol
Caption: Workflow for determining the boiling point of a solvent.
Determination of Water Solubility
Principle: This method determines the amount of a solvent that can dissolve in water at a specific temperature.
Methodology (Shake-Flask Method):
-
Preparation: Add a known excess amount of the C8 alcohol to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until clear phase separation occurs.
-
Analysis: Carefully extract a sample from the aqueous phase, ensuring no undissolved alcohol is included. Analyze the concentration of the alcohol in the water using a suitable analytical technique, such as gas chromatography (GC). [2] Diagram: Water Solubility Determination Workflow
Caption: Workflow for determining the water solubility of a solvent.
Conclusion: A Strategic Choice Based on Application Needs
The comparative study of n-octanol and 2-ethylhexanol underscores a critical principle in solvent selection: molecular architecture matters. While both are effective C8 alcohol solvents, their distinct linear and branched structures lead to significant differences in key properties such as boiling point, melting point, and viscosity.
-
n-Octanol is the preferred choice for applications requiring higher temperatures and lower viscosity.
-
2-Ethylhexanol excels in low-temperature applications and is a versatile solvent in the production of plasticizers, coatings, and adhesives. [3] Ultimately, the optimal choice between these two isomers is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the intended application. By understanding the fundamental relationship between molecular structure and solvent properties, researchers and drug development professionals can make more informed and effective decisions, leading to improved processes and outcomes.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Alcohols in Complex Matrices
Introduction: The Critical Need for Accurate Alcohol Quantification
In fields ranging from pharmaceutical sciences to food and beverage quality control and forensic toxicology, the precise and reliable quantification of simple alcohols like ethanol, methanol, and isopropanol is paramount. In pharmaceuticals, ethanol is a common excipient in oral solutions, and its concentration must be strictly controlled for patient safety and product efficacy. For manufacturers of alcoholic beverages, it is the key determinant of product identity and taxation. In clinical and forensic settings, blood alcohol concentration (BAC) is a critical piece of evidence.
The challenge, however, lies in the "complex matrix"—the intricate mixture of components such as sugars, proteins, fats, and other active pharmaceutical ingredients (APIs) that surround the alcohol analyte. These components can interfere with the analysis, leading to inaccurate results. Therefore, a rigorously validated analytical method is not just a regulatory requirement; it is the bedrock of data integrity, ensuring that the method is "fit for purpose."[1][2]
This guide provides an in-depth comparison of common analytical techniques and a detailed walkthrough of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Our goal is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement robust analytical methods for alcohol quantification.
The 'Why': Foundations of Analytical Method Validation
Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use.[2][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate this process to ensure product quality and safety.[6][7] The core principle is to establish, through objective evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.
The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, where the analytical procedure is continuously monitored and refined.[1][6] This guide focuses on the validation parameters essential for quantifying alcohols.
Core Validation Parameters: A Causality-Driven Approach
A validation protocol must be established before the study, clearly defining the procedures and acceptance criteria for each parameter.[8]
Specificity / Selectivity
-
The Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] For an alcohol assay, this means proving that the signal you measure comes only from the target alcohol and not from other matrix components, impurities, or degradation products. A lack of specificity can be compensated for by using a combination of two or more analytical procedures.[8]
-
Experimental Protocol:
-
Blank Analysis: Analyze a matrix sample known to contain no alcohol (the "blank"). The chromatogram should show no significant peaks at the retention time of the target alcohol.
-
Spiked Sample Analysis: Analyze the blank matrix spiked with a known concentration of the target alcohol.
-
Interference Analysis: Individually analyze potential interfering substances (e.g., other alcohols, common excipients) to ensure they do not co-elute or interfere with the analyte peak.
-
Linearity & Range
-
The Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is crucial for calculating unknown concentrations from a calibration curve. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards by diluting a stock solution of the alcohol in the blank matrix. The concentration range should bracket the expected concentration in samples (e.g., 80% to 120% of the target concentration).
-
Analyze each standard in triplicate.
-
Plot the average instrument response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995 (often ≥ 0.999 in practice).[9]
-
Accuracy (Trueness)
-
The Causality: Accuracy measures the closeness of the test results to the true value. It is a measure of systematic error. We perform spike-recovery experiments within the actual sample matrix to ensure that the matrix itself isn't suppressing or enhancing the signal, which would lead to biased results.
-
Experimental Protocol:
-
Prepare samples by spiking the matrix with the alcohol at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.
-
Analyze a minimum of three replicate preparations for each level.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria:
-
Mean recovery typically within 98.0% to 102.0%.
-
Precision
-
The Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is assessed at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision: Evaluates within-laboratory variations: different days, different analysts, different equipment.
-
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration, or nine determinations across the specified range (3 concentrations, 3 replicates each).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) ≤ 2.0%.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
The Causality: These parameters define the lower limits of the method's performance. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[5] This is critical for impurity analysis or quantifying trace amounts of alcohol.
-
Experimental Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank sample.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable accuracy and precision at that concentration.
Robustness
-
The Causality: Robustness testing demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides confidence that the method will perform consistently day-to-day.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., for GC: oven temperature, flow rate; for HPLC: mobile phase composition, column temperature).
-
Vary each parameter slightly (e.g., temperature ±5°C, flow rate ±10%).
-
Analyze a system suitability sample under each condition and evaluate the impact on results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
System Suitability
-
The Causality: This is not a validation parameter per se, but an integral part of the analytical procedure that ensures the entire system (equipment, electronics, analytical operations) is adequate for the analysis to be done.[11] It is a self-validating check performed before and during sample analysis.
-
Experimental Protocol:
-
Prepare a system suitability standard (e.g., a solution containing the target alcohol and a resolution marker).
-
Inject the standard multiple times (e.g., 5-6 replicates) before starting the analytical run.
-
-
Acceptance Criteria (per USP <621>): [10][11]
-
Precision: RSD of peak areas for replicate injections ≤ 2.0%.
-
Peak Tailing Factor (T): ≤ 2.0.
-
Resolution (Rs): A minimum resolution between the analyte and the closest eluting peak must be demonstrated.
-
Comparative Guide: GC-FID vs. HPLC-RID for Alcohol Quantification
The choice of analytical technology is critical. For volatile compounds like short-chain alcohols, Gas Chromatography (GC) is the gold standard.[12] However, High-Performance Liquid Chromatography (HPLC) can be a viable alternative in certain scenarios.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle: GC separates volatile components in a gaseous mobile phase based on their boiling points and interaction with a stationary phase inside a column. Headspace (HS) sampling is often used, where the volatile alcohols are partitioned from the sample matrix into the gas phase above the sample before injection. This minimizes matrix interference.[13] The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon, making it ideal for alcohols.[14]
-
Strengths:
-
Weaknesses:
-
Requires the analyte to be volatile and thermally stable.
-
Complex non-volatile matrices may require sample preparation or headspace analysis to avoid column contamination.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Principle: HPLC separates compounds in a liquid mobile phase. Since alcohols lack a UV chromophore, a universal detector like the Refractive Index Detector (RID) is commonly used. The RID measures the change in the refractive index of the mobile phase as the analyte passes through the detector cell.[16]
-
Strengths:
-
Suitable for less volatile or non-volatile analytes that are not amenable to GC.
-
Simpler sample preparation for aqueous samples.
-
-
Weaknesses:
-
Lower Sensitivity: RID is significantly less sensitive than FID.
-
Limited Selectivity: May struggle to separate structurally similar short-chain alcohols.[17]
-
Incompatible with Gradient Elution: The RID is highly sensitive to changes in mobile phase composition, making gradient elution impossible. This limits its ability to separate complex mixtures.
-
Temperature and Flow Sensitivity: Requires a very stable operating environment.
-
Head-to-Head Performance Comparison
| Feature | GC-FID (with Headspace) | HPLC-RID | Enzymatic Assays |
| Principle | Separation of volatile components in a gaseous mobile phase with flame ionization detection.[13] | Separation of compounds in a liquid mobile phase with refractive index detection.[16] | Specific enzyme-catalyzed reaction with the target alcohol, leading to a measurable change (e.g., absorbance).[18] |
| Selectivity | High. Capable of separating various volatile alcohols (e.g., methanol, ethanol, isopropanol) in a single run.[15] | Moderate. Can be used for alcohol analysis but may have limitations in separating structurally similar short-chain alcohols without specialized columns.[17] | Very High. Highly specific to a particular alcohol (e.g., ethanol). Not suitable for analyzing mixtures of different alcohols simultaneously.[17] |
| Sensitivity | High. Excellent for trace analysis (ppm levels).[14] | Low. Generally suitable for percent-level concentrations.[19] | Moderate to High. Depends on the specific kit and instrumentation. |
| Matrix Compatibility | Excellent. Headspace sampling effectively eliminates interference from non-volatile matrix components. | Good. Direct injection of aqueous samples is possible, but matrix components can interfere or contaminate the column. | Moderate. Matrix components can inhibit enzyme activity, requiring sample dilution or cleanup. |
| Throughput | High. Modern autosamplers allow for unattended analysis of many samples. Run times are typically short (5-15 minutes).[20] | Moderate. Run times can be longer, and system equilibration is critical. | Very High. Well-suited for high-throughput screening using microplate readers. |
| Regulatory Acceptance | Gold Standard. Widely accepted by pharmacopeias and regulatory bodies for alcohol analysis.[12] | Accepted, but less common. Used when GC is not a viable option. | Accepted. Often used as a rapid screening tool, with positive results confirmed by a chromatographic method.[18] |
Visualizing the Validation & Selection Workflow
To ensure clarity and logical flow in the laboratory, workflows can be visualized.
Workflow for Analytical Method Validation
This diagram outlines the logical progression of validation activities, from initial planning to final documentation.
Caption: Figure 1: General Workflow for Analytical Method Validation.
Decision Tree for Method Selection
This decision tree aids in selecting the most appropriate primary analytical technique.
Caption: Figure 2: Decision Tree for Alcohol Analysis Method Selection.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The validation of an analytical method for quantifying alcohols is a multifaceted but essential process. It ensures that the data generated is accurate, reliable, and defensible, meeting the stringent requirements of the scientific and regulatory communities. While GC-FID remains the superior technique for most alcohol analysis due to its high selectivity, sensitivity, and robustness, alternatives like HPLC-RID have their place.
By understanding the causality behind each validation parameter and meticulously executing the experimental protocols, researchers can build a comprehensive validation package that proves the method is fit for its intended purpose. This commitment to scientific integrity is the ultimate assurance of product quality and patient safety.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- United States Pharmacopeia.
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- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). [Link]
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]
- European Bioanalysis Forum.
- GMP Compliance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ProPharma. (2024).
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
- SlideShare.
- Agilent.
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- Phenomenex. (2017). Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]
- Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
- Validation of the HS-GC-FID method for the determination of ethanol residue in tablets.
- Shehata, A., et al. (2024). Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. Green and Sustainable Chemistry, 14, 17-28. [Link]
- Bujaroska, M., et al. DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES. Romanian Journal of Legal Medicine. [Link]
- Validation parameters for HPLC-RI method.
- Shehata, A. B., et al. (2024). Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. Scientific Research Publishing. [Link]
- Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship, University of California. [Link]
- Dias, A. N., et al. (2019). Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. Journal of the Brazilian Chemical Society. [Link]
- Arys, K. M., et al. (2000). COMPARISON OF AN ENZYMATIC ALCOHOL DEHYDROGENASE ASSAY AND ALCOHOL HEADSPACE GC-FID METHOD USING STATISTICAL ANALYSIS ON REAL FORENSIC SAMPLES. Problems of Forensic Sciences, vol. XLIII, 18–23. [Link]
- Analysis of sugars, small organic acids, and alcohols by HPLC-RID. protocols.io. [Link]
- Silva, L. I. B., et al. (2008). Comparison of a gas chromatography-optical fibre (GC-OF) detector with a gas chromatography-flame ionization detector (GC-FID) for determination of alcoholic compounds in industrial atmospheres. Talanta, 76(2), 395-9. [Link]
- Fundamental principle of alcohol analysis using hs-gc-fid. Russian Law Journal. [Link]
- HPLC or GC?.
- A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. [Link]
- Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols.
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A Guide to Inter-laboratory Comparison of 2-Ethyl-4-methylpentan-1-ol Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2-Ethyl-4-methylpentan-1-ol analysis. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for this compound. This document outlines the principles of designing such a study, provides a detailed experimental protocol based on gas chromatography-mass spectrometry (GC-MS), and explains the statistical evaluation of the results in accordance with international standards.
Introduction: The Imperative for Method Harmonization
This compound is a branched-chain primary alcohol with applications in various chemical syntheses and as a potential biomarker.[1] Accurate and precise quantification of this analyte is critical for quality control, research, and development. However, analytical methods can exhibit variability between laboratories due to differences in instrumentation, reagents, and operator procedures. An inter-laboratory comparison, also known as a proficiency test, is an essential tool for evaluating the performance of different laboratories and ensuring the reliability and comparability of analytical results.[2]
This guide is structured to walk you through the key aspects of planning and executing an inter-laboratory study, interpreting the results, and ultimately fostering confidence in the analytical data generated across different sites. The principles outlined here are grounded in internationally recognized standards, including ISO/IEC 17025 for laboratory competence and ISO 13528:2022 for the statistical methods used in proficiency testing.[3][4]
Designing a Robust Inter-laboratory Study
A well-designed inter-laboratory study is fundamental to obtaining meaningful and actionable results. The following diagram illustrates the key phases of such a study.
Caption: Workflow of an inter-laboratory comparison study.
Causality in Experimental Design Choices
The choices made during the planning phase have a direct impact on the validity and utility of the study's outcomes.
-
Defining Objectives: The primary objective is to assess the proficiency of participating laboratories in quantifying this compound. Secondary objectives may include evaluating the robustness of a specific analytical method or identifying common sources of error.
-
Participant Selection: A minimum of five participating laboratories is generally recommended to ensure statistical significance. The selection should aim for a representative sample of different types of laboratories (e.g., industry, academia, contract research organizations).
-
Test Item Preparation: The test items are the cornerstone of the study. They should be homogeneous and stable. For this study, a certified reference material of this compound should be used to spike a suitable matrix (e.g., a synthetic formulation or a relevant biological matrix) at different concentration levels. The homogeneity and stability of these samples must be verified before distribution.
-
Standardized Protocol: To minimize variability arising from different methodologies, a detailed and standardized analytical protocol should be provided to all participants. This ensures that the comparison is focused on the laboratory's execution rather than the method itself.
Standardized Analytical Protocol: GC-MS Analysis of this compound
The following protocol is a self-validating system, incorporating steps for calibration, quality control, and system suitability to ensure the reliability of the generated data. Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen technique due to its high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like alcohols.[5]
Materials and Reagents
-
This compound certified reference material (CRM)
-
Internal Standard (IS): n-Heptanol or another suitable compound not present in the samples
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized water
Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace or liquid autosampler is required. The system should be equipped with a suitable capillary column, such as a DB-5ms or equivalent.
Experimental Workflow
The following diagram outlines the step-by-step experimental workflow for the analysis.
Caption: Step-by-step experimental workflow for GC-MS analysis.
Detailed Methodological Steps
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound CRM in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the test items.
-
Prepare a stock solution of the internal standard.
-
For each standard and test item, add a fixed volume of the internal standard solution.
-
-
Extraction Procedure:
-
If the sample matrix is aqueous, perform a liquid-liquid extraction with the chosen organic solvent.
-
Dry the organic extract using anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Parameters:
-
Injector: Split/splitless, with an appropriate injection volume (e.g., 1 µL).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. The mass spectrum of this compound can be obtained from the NIST Chemistry WebBook.[6][7]
-
-
Data Analysis and Quantification:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the test items using the calibration curve.
-
Data Presentation and Statistical Evaluation
The results from the participating laboratories should be collected and organized in a clear and concise manner. A tabular format is ideal for comparing the performance of different laboratories.
Hypothetical Comparative Data
The following table presents a hypothetical set of results from an inter-laboratory comparison study.
| Laboratory | Reported Concentration (mg/L) - Sample A (Assigned Value: 50.0 mg/L) | Reported Concentration (mg/L) - Sample B (Assigned Value: 100.0 mg/L) |
| Lab 1 | 51.2 | 102.5 |
| Lab 2 | 48.9 | 97.8 |
| Lab 3 | 53.5 | 105.1 |
| Lab 4 | 49.5 | 99.2 |
| Lab 5 | 50.8 | 101.3 |
Statistical Analysis According to ISO 13528
The performance of each laboratory is evaluated statistically using z-scores, as recommended by ISO 13528:2022.[4][8] The z-score is calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (the consensus value from all laboratories or a value determined by a reference laboratory)
-
σ is the standard deviation for proficiency assessment (often determined from the results of the proficiency test)
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Conclusion and Best Practices
An inter-laboratory comparison is a powerful tool for ensuring the quality and consistency of analytical data. By following a well-structured plan, employing a validated and standardized analytical method, and using appropriate statistical tools for data evaluation, laboratories can gain valuable insights into their performance and identify areas for improvement.
Key Takeaways for Researchers and Scientists:
-
Method Harmonization is Key: Adherence to a standardized protocol is crucial for meaningful comparisons.
-
Statistical Rigor is Non-Negotiable: The use of standards like ISO 13528 provides a robust framework for data analysis and performance evaluation.
-
Continuous Improvement: Unsatisfactory results should be viewed as an opportunity to investigate and rectify sources of error, ultimately leading to improved analytical capabilities.
References
- BS ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. European Standards. (2024-11-01).
- D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. ASTM International. (2022-01-20).
- ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. EVS. (2022-08-18).
- Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. (2025-06-12).
- Proficiency testing. Eurachem. (2025-05-27).
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- 3-rd edition of ISO 13528:2022. AAC Analitica. (2022-10-05).
- Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. MDPI. (2021).
- Inter-laboratory proficiency results of blood alcohol determinations at clinical and forensic laboratories in Italy. PubMed. (2018-12-28).
- Determination of ethyl carbamate in alcoholic beverages: an interlaboratory study to compare HPLC-FLD with GC-MS methods. PubMed. (2005-05).
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- Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). Human Metabolome Database. (2012-05-18).
- 1-Pentanol, 2-ethyl-4-methyl-. NIST Chemistry WebBook. (n.d.).
- 2-Ethyl-4-methylpentanol. PubChem. (n.d.).
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A Senior Application Scientist's Guide to Derivatization Agents for Alcohol Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of alcohols is a frequent and often challenging task. Due to their polarity and potential for hydrogen bonding, many alcohols exhibit poor chromatographic behavior, leading to issues such as low volatility, thermal instability, and peak tailing. Chemical derivatization is a powerful technique to overcome these limitations by converting the hydroxyl group into a less polar, more volatile, and more thermally stable functional group. This guide provides an in-depth comparison of the most common derivatization strategies for alcohol analysis, with a focus on gas chromatography (GC) applications. We will delve into the mechanisms, efficacy, and practical considerations of silylation, acylation, and esterification, supported by experimental insights and detailed protocols to empower you in selecting the optimal derivatization agent for your analytical needs.
The Rationale for Derivatization in Alcohol Analysis
The primary objective of derivatizing alcohols is to enhance their suitability for chromatographic analysis, particularly GC.[1] The hydroxyl group (-OH) is the source of the analytical challenges associated with alcohols. Its polarity leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause adsorption to active sites in the GC system, resulting in poor peak shape and reduced sensitivity.[2] Derivatization effectively masks this polar group, leading to several benefits:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group, derivatization reduces intermolecular hydrogen bonding, thereby increasing the vapor pressure of the analyte and allowing it to be more readily transferred to the gas phase.[3]
-
Improved Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures of the GC inlet and column, preventing on-column degradation.[4]
-
Enhanced Chromatographic Resolution: The reduction in polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation from other components in the sample matrix.[5]
-
Increased Sensitivity: For certain detectors, such as electron capture detectors (ECD), derivatization with halogenated reagents can dramatically increase the detector response, enabling trace-level analysis.[2]
The choice of the most appropriate derivatization agent depends on several factors, including the structure of the alcohol (primary, secondary, tertiary, sterically hindered), the sample matrix, the required sensitivity, and the analytical instrumentation available.
A Comparative Analysis of Derivatization Strategies
The three most widely employed derivatization techniques for alcohols are silylation, acylation, and esterification. Each has its own set of advantages, disadvantages, and ideal applications.
Silylation: The Workhorse of Alcohol Derivatization
Silylation is the most common derivatization method for alcohols, involving the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] The resulting TMS ethers are significantly more volatile and less polar than the parent alcohols.[7]
Mechanism of Silylation:
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent, leading to the displacement of a leaving group.[2] The reactivity of alcohols towards silylation generally follows the order: primary > secondary > tertiary, with steric hindrance playing a significant role.[8]
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A Comparative Guide to the Purity Assessment of Synthesized 2-Ethyl-4-methylpentan-1-ol
This guide provides an in-depth comparison of standard analytical methodologies for assessing the purity of synthesized 2-Ethyl-4-methylpentan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to purity determination.
Introduction: The Imperative of Purity in Synthesis
This compound is a primary alcohol with applications as a solvent and an intermediate in the synthesis of more complex molecules, including plasticizers and lubricants.[1][2] In the context of pharmaceutical and materials science, the purity of such synthetic intermediates is not merely a quality metric; it is a critical parameter that dictates the safety, efficacy, and reproducibility of the final product. Impurities, even in trace amounts, can lead to undesirable side reactions, alter biological activity, or compromise the structural integrity of a material.
Therefore, a multi-faceted analytical approach is essential to not only quantify the primary compound but also to identify and characterize any residual starting materials, by-products, or solvents.[3][4] This guide critically evaluates and compares three cornerstone analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Synthetic Pathway and Anticipated Impurities
A common and effective method for synthesizing this compound is the Grignard reaction.[5][6] This involves the nucleophilic attack of an ethyl magnesium halide (Grignard reagent) on 4-methylpentanal.
Reaction Scheme:
-
Step 1 (Grignard Addition): 4-methylpentanal reacts with ethylmagnesium bromide.
-
Step 2 (Acidic Workup): The resulting magnesium alkoxide intermediate is protonated to yield the final alcohol product.[7]
Understanding this pathway is crucial as it informs the potential impurity profile.
Common Potential Impurities:
-
Unreacted Starting Materials: Residual 4-methylpentanal.
-
Grignard-Related By-products: Wurtz coupling products (e.g., butane from the ethyl Grignard reagent) and products of reaction with atmospheric moisture (e.g., ethane).[7][8]
-
Reduction Products: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol (4-methyl-1-pentanol), although this is less common.[7]
-
Residual Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) used during the Grignard reagent formation.
A robust analytical strategy must be capable of separating and identifying these structurally similar compounds from the target molecule.
Comparative Analysis of Purity Assessment Techniques
We will now explore the principles, protocols, and data interpretation for GC-MS, NMR, and FTIR, providing a holistic view of their capabilities in assessing the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the premier technique for separating and identifying volatile and semi-volatile compounds, making it exceptionally well-suited for analyzing primary alcohols and their likely impurities.[9]
Expertise & Experience: The 'Why' Behind the Method The power of GC-MS lies in its dual-stage analysis. The gas chromatograph first separates compounds based on their boiling points and interactions with the capillary column. This high-resolution separation is critical for distinguishing between isomers or compounds with similar functionalities. The mass spectrometer then fragments the eluted compounds into a predictable pattern, providing a unique "fingerprint" for definitive identification.[10]
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate. This dilution prevents column overloading and ensures sharp peaks.
-
Instrument Setup (Typical Parameters):
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating hydrocarbons and alcohols.
-
Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min. This gradient ensures separation of volatile solvents from the higher-boiling alcohol.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[11]
-
Identify impurity peaks by the same method.
-
Calculate purity using the area percent method (Area of main peak / Total area of all peaks) * 100. This provides a relative quantification. For absolute quantification, a calibration curve with a certified reference standard is required.
-
Sources
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A Senior Application Scientist's Guide to Catalyst Selection for the Guerbet Synthesis of 2-Ethyl-4-methylpentan-1-ol
Introduction: The Strategic Importance of Higher Alcohols and the Guerbet Reaction
In the landscape of industrial chemistry, the synthesis of higher-order, branched-chain alcohols is of paramount importance. These molecules, such as 2-Ethyl-4-methylpentan-1-ol, are valuable as solvents, lubricants, and precursors for plasticizers and surfactants.[1][2] Their branched structure imparts unique physical properties, including low melting points and excellent fluidity.[1][2] The Guerbet reaction, a more than a century-old process, offers an elegant and atom-economical route to these valuable compounds by dimerizing lower-order alcohols.[1][2]
The synthesis of this compound is achieved through a cross-Guerbet condensation of propanol and isobutanol. The reaction is a sophisticated cascade of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation steps. The efficiency and selectivity of this multi-step process are critically dependent on the catalyst employed.[3] An ideal catalyst must possess a delicate balance of functionalities: dehydrogenation/hydrogenation capabilities and acidic/basic sites to promote the condensation and dehydration steps.[3]
This guide provides a comparative evaluation of various catalytic systems for the synthesis of this compound, offering researchers and process chemists the insights needed to make informed decisions in catalyst selection. We will delve into the mechanistic nuances of different catalyst classes, present comparative performance data, and provide a robust experimental protocol for catalyst screening.
The Guerbet Reaction Mechanism: A Four-Step Catalytic Cycle
The synthesis of this compound from propanol and isobutanol proceeds through the following catalytic cycle, which underscores the multifunctional nature required of the catalyst:
-
Dehydrogenation: The initial step involves the catalyst abstracting hydrogen from the primary alcohols (propanol and isobutanol) to form their corresponding aldehydes (propanal and isobutyraldehyde).[4]
-
Aldol Condensation: A basic site on the catalyst or a co-catalyst facilitates the enolate formation from propanal, which then attacks the carbonyl carbon of isobutyraldehyde in a crossed aldol addition.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration, often facilitated by acidic or basic sites, to yield an α,β-unsaturated aldehyde.
-
Hydrogenation: Finally, the catalyst utilizes the hydrogen abstracted in the first step (a "borrowed hydrogen" mechanism) to hydrogenate the carbon-carbon and carbon-oxygen double bonds of the unsaturated aldehyde, yielding the final product, this compound.[5][6]
Caption: The four-step mechanism of the Guerbet reaction.
Comparative Evaluation of Catalytic Systems
The choice between a homogeneous and a heterogeneous catalyst is a critical decision point, with significant implications for reaction conditions, selectivity, and process scalability.[7]
Homogeneous Catalysts: Precision at a Price
Homogeneous catalysts, typically organometallic complexes of noble metals like iridium and ruthenium, often exhibit superior activity and selectivity under milder reaction conditions due to their well-defined active sites.[3][8]
-
Iridium-Based Catalysts: Complexes such as [Ir(acac)(cod)] and [Cp*IrCl2]2 have demonstrated high efficacy in Guerbet reactions.[9][10][11] Their mechanism often involves the formation of an iridium-hydride species that facilitates both the initial dehydrogenation and final hydrogenation steps. A basic co-catalyst, such as an alkoxide, is typically required to promote the aldol condensation.[9]
-
Ruthenium-Based Catalysts: Ruthenium complexes, particularly those with pincer-type ligands, are also highly active.[6][12] These catalysts are known for their efficiency in "borrowing hydrogen" chemistry.[13]
Table 1: Representative Performance of Homogeneous Catalysts in Guerbet Reactions
| Catalyst System | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| [Ir(acac)(cod)]/NaOEt | Ethanol | 120 | 15 | ~90 | >95 to n-butanol | [9][11] |
| [Cp*IrCl2]2/t-BuOK | 1-Butanol | 120 | 4 | 84 | ~92 to 2-ethylhexanol | [10] |
| Ru-MACHO-BH | Ethanol | 150 | 24 | ~40 | ~85 to n-butanol | [13] |
Note: Data for analogous self-condensation reactions are presented to illustrate catalyst performance. Selectivity in cross-condensation is more complex due to competing self-condensation reactions.
Advantages:
-
High activity and selectivity.
-
Milder reaction conditions.
-
Well-defined active sites allow for mechanistic studies and rational design.[7]
Disadvantages:
-
Difficult and costly separation of the catalyst from the product.[7]
-
Lower thermal stability compared to heterogeneous catalysts.[7]
-
Precious metal catalysts are expensive.
Heterogeneous Catalysts: The Workhorses of Industrial Synthesis
Heterogeneous catalysts are the preferred choice for large-scale industrial processes due to their ease of separation, recyclability, and robustness under demanding conditions.[14] For the Guerbet reaction, these are often multifunctional materials combining a hydrogenation/dehydrogenation metal with a basic or acidic support.[15]
-
Copper-Based Catalysts: Copper is a widely used, cost-effective metal for this transformation.[16] It is often supported on mixed metal oxides like MgAlOₓ or ZnAlOₓ, which provide the necessary basic sites for the aldol condensation.[15][16] The synergy between the copper species (Cu⁰/Cu⁺) and the basic support is crucial for catalytic activity.[16]
-
Nickel-Based Catalysts: Nickel is another effective, non-precious metal catalyst.[5][17] Bimetallic formulations, such as Cu-Ni, have shown remarkable activity and selectivity, with nickel believed to enhance the final hydrogenation step.[15][18][19] These catalysts are often prepared from hydrotalcite-like precursors, which yield highly dispersed metal nanoparticles on a basic mixed-oxide support upon calcination.[15][18]
Table 2: Representative Performance of Heterogeneous Catalysts in Guerbet Reactions
| Catalyst System | Substrate | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Reference |
| Cu/MgAlOₓ | Ethanol | 320 | 0.1 MPa | ~43 | ~33 to n-butanol | [16] |
| CuNi-PMO | Ethanol | 320 | atmospheric | 56 | ~72 to n-butanol | [18] |
| Ni-Cu/γ-Al₂O₃ | 1-Octanol | 250 | atmospheric | ~95 | High to C16 alcohol | [20] |
Note: PMO stands for Porous Metal Oxide. Data is for analogous Guerbet reactions.
Advantages:
-
Easy separation from the reaction mixture and potential for continuous flow processes.[7][15]
-
High thermal stability and robustness.[7]
-
Lower cost, especially for non-precious metal catalysts like Cu and Ni.
Disadvantages:
-
Often require higher reaction temperatures and pressures.[21]
-
Can be less selective than homogeneous catalysts, leading to a broader product distribution.[22]
-
Active sites can be poorly defined, making mechanistic studies more challenging.[7]
Experimental Protocol: A Framework for Catalyst Screening
This protocol outlines a standardized procedure for the comparative evaluation of different catalysts in a batch reactor system for the synthesis of this compound.
Catalyst Preparation (Example: Impregnated Cu-Ni/MgAlOₓ)
-
Support Synthesis: Prepare Mg-Al hydrotalcite (Mg/Al molar ratio of 3:1) via co-precipitation.
-
Impregnation: Use incipient wetness impregnation to introduce aqueous solutions of copper nitrate and nickel nitrate onto the hydrotalcite support.
-
Drying and Calcination: Dry the impregnated support overnight at 120°C, followed by calcination in air at 450-500°C for 4-6 hours to form the mixed oxide and disperse the metal species.
-
Activation: Prior to the reaction, reduce the catalyst in a stream of H₂/N₂ at an elevated temperature (e.g., 400°C) to generate the active metallic sites.
Reaction Procedure
-
Reactor Charging: In an inert atmosphere (e.g., a glovebox), charge a high-pressure batch reactor (e.g., Parr autoclave) with the activated heterogeneous catalyst (e.g., 1-5 mol% relative to the limiting alcohol).
-
Reagent Addition: Add the reactants, propanol and isobutanol (e.g., in a 1:1 molar ratio), and any solvent if required.
-
Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Reaction Execution: Pressurize the reactor to the desired pressure with the inert gas. Begin stirring and heat the reactor to the target temperature (e.g., 200-250°C). Maintain the reaction for a set duration (e.g., 8-24 hours).
-
Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the pressure.
Product Analysis
-
Sample Preparation: Separate the liquid product from the solid catalyst via centrifugation or filtration. Add an internal standard (e.g., dodecane) to a known volume of the liquid product for quantitative analysis.
-
GC-MS Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products (this compound, self-condensation products, and other byproducts).
-
GC-FID Analysis: Quantify the reactants and products using Gas Chromatography with a Flame Ionization Detector (GC-FID) and the internal standard method.
-
Calculation: Calculate the conversion of propanol and isobutanol, and the selectivity and yield of this compound.
Caption: Workflow for comparative catalyst screening.
Conclusion and Future Outlook
The selection of a catalyst for the Guerbet synthesis of this compound is a trade-off between the high precision of homogeneous systems and the industrial viability of heterogeneous ones. While iridium and ruthenium complexes offer high selectivity under mild conditions, their cost and separation challenges are significant hurdles.[3][8] Conversely, heterogeneous catalysts based on abundant metals like copper and nickel, particularly bimetallic formulations on basic supports, present a more scalable and economical solution, albeit often requiring more forcing reaction conditions.[15][18]
Future research will likely focus on bridging the gap between these two domains. This includes the development of highly active and selective heterogeneous catalysts using non-precious metals and the "heterogenization" of homogeneous catalysts by immobilizing them on solid supports to improve recyclability.[6] As the demand for sustainably produced, high-performance chemicals grows, the continued innovation in catalyst design for the Guerbet reaction will be essential.
References
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- Matsu-ura, T., Sakaguchi, S., Obora, Y., & Ishii, Y. (2006). Guerbet Reaction of Primary Alcohols Leading to β-Alkylated Dimer Alcohols Catalyzed by Iridium Complexes. The Journal of Organic Chemistry, 71(21), 8306-8308. [Link]
- Babu, R., Subaramanian, M., Midya, S. P., Sahoo, G., & Gunanathan, C. (2021). Nickel-Catalyzed Guerbet Type Reaction: C-Alkylation of Secondary Alcohols via Double (de)Hydrogenation. Organic Letters, 23(9), 3548-3553. [Link]
- León, M., Díaz, E., & Ordóñez, S. (2019). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides.
- Ghosh, A., & Bhaumik, A. (2025). State-of-the-art advances in homogeneous molecular catalysis for the Guerbet upgrading of bio-ethanol to fuel-grade bio-butanol.
- Gabriëls, D., Hernández, W. Y., Sels, B. F., & Van Der Voort, P. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology, 5(8), 3876-3902. [Link]
- O'Brien, R. J., & Luy, B. (2015). Guerbet reaction. Catalysis Science & Technology, 5(8), 3876-3902. [Link]
- Davison, J. C., & Miller, J. T. (2013). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
- Babu, R., Subaramanian, M., Midya, S. P., Sahoo, G., & Gunanathan, C. (2021). Nickel-Catalyzed Guerbet Type Reaction: C-Alkylation of Secondary Alcohols via Double (de)Hydrogenation. Organic Letters, 23(9), 3548-3553. [Link]
- Koda, K., Matsu-ura, T., Obora, Y., & Ishii, Y. (2009). Guerbet Reaction of Ethanol to n-Butanol Catalyzed by Iridium Complexes.
- Li, Y., Chen, L., Li, Y., & Xin, H. (2018). Copper Supported on MgAlOₓ and ZnAlOₓ Porous Mixed-Oxides for Conversion of Bioethanol via Guerbet Coupling Reaction.
- Gabriëls, D. (2017).
- Sun, J., & Barta, K. (2018). Efficient Catalytic Conversion of Ethanol to 1-Butanol via the Guerbet Reaction over Copper- and Nickel-Doped Porous Metal Oxides. ACS Sustainable Chemistry & Engineering, 6(8), 9741-9751. [Link]
- Cucciniello, R., & Esposito, R. (2023). The mild side of the Guerbet reaction. A mini-review. Unibo. [Link]
- Koda, K., Matsu-ura, T., Obora, Y., & Ishii, Y. (2009). Guerbet Reaction of Ethanol to n-Butanol Catalyzed by Iridium Complexes. Chemistry Letters, 38(8), 744-745. [Link]
- Aitchison, H., Wingad, R. L., & Wass, D. F. (2015). Homogeneous Ethanol to Butanol Catalysis—Guerbet Renewed.
- G-Manzanares, S., Valverde, J. L., & Sanchez-Silva, L. (2020). One-pot preparation of Ni-Cu nanoparticles supported on γ-Al₂O₃ as selective and stable catalyst for the Guerbet reaction of 1-octanol.
- de la Peña O'Shea, V. A., & de Lera, A. R. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering, 4. [Link]
- Hama, I., & Suzuki, S. (1985). Process for preparation of Guerbet alcohols. U.S.
- Wang, Y., et al. (2020). Copper-supported hydroxyapatite catalysts for bio-isobutanol synthesis from sustainable short-chain alcohols. Request PDF. [Link]
- Aitchison, H., Wingad, R. L., & Wass, D. F. (2015). Homogeneous Ethanol to Butanol Catalysis—Guerbet Renewed.
- Unknown. (n.d.).
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- Wang, N. M., Dillon, S., & Guironnet, D. (2022). Mechanistic investigations on a homogeneous ruthenium Guerbet catalyst in a flow reactor. Reaction Chemistry & Engineering, 7(3), 711-717. [Link]
- Fehr, M., & Behr, A. (2019). Synthesis of guerbet alcohols. U.S.
- Zhang, Y. (2019). Catalyst Design Strategy to Logically Control Product Selectivity by Tailoring Void Environments Around Active Sites. Mines Repository. [Link]
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A Senior Application Scientist's Guide to Differentiating C8 Alcohol Isomers via Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
In the nuanced world of chemical analysis, the ability to distinguish between structural isomers is paramount. Compounds sharing the same molecular formula (C₈H₁₈O) but differing in atomic arrangement can exhibit vastly different chemical and physical properties. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometric fragmentation patterns of 2-Ethyl-4-methylpentan-1-ol and two of its common structural isomers: the linear 1-octanol and the branched 2-ethylhexan-1-ol. Understanding these distinct fragmentation pathways is crucial for unambiguous identification in complex matrices.
The Analytical Imperative: Why Differentiate?
Structural isomers of C8 alcohols find diverse applications, from fragrances and flavorings to industrial solvents and precursors in pharmaceutical synthesis. For instance, the specific branching of the alkyl chain significantly influences a compound's boiling point, viscosity, and biological activity. Consequently, confident structural elucidation is not merely an academic exercise but a critical component of quality control, regulatory compliance, and new compound discovery. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this task, coupling the superior separation power of GC with the definitive structural insight of MS.
Experimental Workflow: A Self-Validating Protocol
The cornerstone of reliable isomer differentiation is a robust and reproducible experimental methodology. The choice of GC-MS with Electron Ionization (EI) is deliberate; GC effectively separates the isomers based on subtle differences in their boiling points and polarities, while the high-energy EI (typically 70 eV) induces predictable and characteristic fragmentation, creating a unique mass spectral "fingerprint" for each isomer.
Core Protocol: GC-MS Analysis of C8 Alcohol Isomers
-
Sample Preparation: Prepare a 1 mg/mL solution of each alcohol isomer in a high-purity solvent such as dichloromethane or methanol. For quantitative analysis, a series of calibration standards should be prepared.
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness dimethylpolysiloxane column (e.g., Rtx-1ms), is recommended for optimal separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program ensures adequate separation of the isomers.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 30 to 200 to capture all relevant fragment ions.
-
This protocol is designed to be self-validating. The retention times will confirm the separation of isomers, while the resulting mass spectra, when compared against a trusted database like the NIST Mass Spectrometry Data Center, will validate the identity of each compound.[1]
Fundamental Fragmentation Pathways of Primary Alcohols
Under electron ionization, primary alcohols undergo several characteristic fragmentation reactions. The molecular ion (M⁺•), formed by the loss of an electron, is often unstable and present in low abundance or entirely absent.[2][3] The most informative fragments arise from predictable cleavage events:
-
α-Cleavage (Alpha-Cleavage): This is the most dominant fragmentation pathway for primary alcohols.[4] It involves the cleavage of the C-C bond adjacent to the oxygen atom. The charge is typically retained by the oxygen-containing fragment, [CH₂OH]⁺, resulting in a prominent peak at a mass-to-charge ratio (m/z) of 31.[2][4] The size and branching of the lost alkyl radical provide key structural clues.
-
Dehydration: The loss of a neutral water molecule (H₂O, mass loss of 18 Da) from the molecular ion is common, producing an [M-18]⁺• peak.[2][4] This rearrangement is favorable due to the formation of a stable alkene radical cation.[4]
-
Hydrocarbon Fragmentation: Cleavage along the alkyl chain can also occur, generating a series of hydrocarbon fragments (e.g., C₃H₇⁺ at m/z 43, C₄H₉⁺ at m/z 57). The relative abundance of these fragments is highly dependent on the stability of the resulting carbocations, which is dictated by the branching of the parent molecule.
Comparative Analysis of Fragmentation Patterns
The structural differences between this compound and its isomers lead to distinct and identifiable mass spectra. All three compounds have a molecular weight of 130.23 g/mol .[5][6][7]
This compound
The mass spectrum of this branched primary alcohol is characterized by fragmentation influenced by its unique structure.[8][9][10]
-
Molecular Ion (M⁺•): A very weak or absent peak at m/z 130.
-
Key Fragments:
-
m/z 57 (Base Peak): This is the most abundant ion, corresponding to a C₄H₉⁺ fragment. Its high stability is due to its formation as a secondary carbocation following cleavage.
-
m/z 43: A prominent peak resulting from the loss of the isobutyl group from the α-carbon, forming a C₃H₇⁺ ion.
-
m/z 70: Arises from the loss of an ethyl radical followed by the loss of a methyl group.
-
m/z 56: Likely formed by the loss of water (18 Da) and a subsequent loss of a C₄H₈ fragment.
-
m/z 31: The characteristic [CH₂OH]⁺ peak for primary alcohols is present but not the base peak, indicating the presence of favorable alternative fragmentation pathways due to branching.[2]
-
1-Octanol (n-Octan-1-ol)
As a straight-chain primary alcohol, its spectrum is more "classic" and less complex than its branched isomers.[11][12][13]
-
Molecular Ion (M⁺•): Very weak or absent at m/z 130.
-
Key Fragments:
-
m/z 56 (Base Peak): This prominent peak is characteristic of straight-chain primary alcohols and is often attributed to a cyclic oxonium ion rearrangement.
-
m/z 43, 70, 84: A series of strong peaks corresponding to hydrocarbon fragments [C₃H₇]⁺, [C₅H₁₀]⁺, and [C₆H₁₂]⁺, respectively.[14]
-
m/z 31: The [CH₂OH]⁺ fragment is present, confirming its primary alcohol nature, but it is not the base peak.[1]
-
2-Ethylhexan-1-ol
This isomer's branching at the C2 position heavily influences its fragmentation, providing clear distinguishing features.[15]
-
Molecular Ion (M⁺•): Very weak or absent at m/z 130.
-
Key Fragments:
-
m/z 83: A highly characteristic peak for this structure, resulting from the loss of an ethyl radical (29 Da) followed by the loss of water (18 Da).
-
m/z 57 (Base Peak): The most abundant ion, [C₄H₉]⁺, is formed by cleavage beta to the oxygen atom, resulting in a stable secondary butyl cation.
-
m/z 43: A strong peak corresponding to the [C₃H₇]⁺ propyl cation.
-
m/z 70: Another significant peak, likely from the loss of water and a C₃H₆ fragment.
-
Data Summary: Key Differentiating Ions
| m/z | This compound | 1-Octanol | 2-Ethylhexan-1-ol | Putative Fragment |
| 31 | Present | Present | Present | [CH₂OH]⁺ |
| 43 | Prominent | Prominent | Prominent | [C₃H₇]⁺ |
| 56 | Present | Base Peak | Present | [C₄H₈]⁺ or Rearrangement |
| 57 | Base Peak | Present | Base Peak | [C₄H₉]⁺ |
| 70 | Prominent | Prominent | Prominent | [C₅H₁₀]⁺ |
| 83 | Minor | Minor | Characteristic | [M - C₂H₅ - H₂O]⁺• |
| 84 | Minor | Prominent | Minor | [C₆H₁₂]⁺ |
| 112 | Present | Present | Present | [M - H₂O]⁺• |
| 130 | Weak/Absent | Weak/Absent | Weak/Absent | [M]⁺• |
Data compiled from the NIST Mass Spectrometry Data Center.[8][10][12][15]
Visualizing Fragmentation Pathways
Conclusion
The structural arrangement of C8 alcohol isomers profoundly dictates their fragmentation patterns under electron ionization mass spectrometry. While all are primary alcohols and exhibit some common fragments like the loss of water and the presence of an m/z 31 ion, the position and nature of alkyl branching create unique and diagnostic ions. The straight-chain 1-octanol is defined by its m/z 56 base peak. In contrast, the branched isomers are distinguished by stable carbocation fragments, with this compound showing a base peak at m/z 57, and 2-ethylhexan-1-ol being uniquely identified by a characteristic fragment at m/z 83 in addition to its m/z 57 base peak. By employing a standardized GC-MS protocol and understanding these fundamental fragmentation pathways, researchers can confidently and accurately differentiate these critical isomers.
References
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A Comparative Performance Analysis of 2-Ethyl-4-methylpentan-1-ol as a Novel Plasticizer for Polyvinyl Chloride (PVC)
This guide provides an in-depth technical evaluation of 2-Ethyl-4-methylpentan-1-ol, a C8 primary alcohol[1][2], as a potential plasticizer for PVC. Its performance is critically assessed against established commercial alternatives, offering researchers and formulation scientists a data-driven framework for material selection. We move beyond mere data presentation to explore the causal relationships between molecular structure and functional performance, grounded in standardized testing methodologies.
Introduction: The Quest for Optimal Plasticization
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers like PVC.[3] The market has historically been dominated by phthalate esters, but regulatory scrutiny and environmental concerns have catalyzed a shift towards alternatives.[4][5] This guide evaluates this compound in the context of this evolving landscape, comparing it against three classes of widely-used commercial plasticizers:
-
Dioctyl Terephthalate (DOTP): A leading non-phthalate alternative, valued for its balanced properties and favorable toxicological profile.[6][7]
-
Acetyl Tri(2-ethylhexyl) Citrate (ATEHC): A bio-based plasticizer known for its excellent compatibility and low migration, often used in sensitive applications like food packaging and medical devices.[8][9]
-
Epoxidized Soybean Oil (ESBO): A bio-derived plasticizer that also functions as a secondary heat stabilizer, scavenging hydrochloric acid released during PVC degradation.[10][11][12]
The central objective is to benchmark the performance of this compound against these industry standards across key metrics: plasticizing efficiency, thermal stability, migration resistance, and mechanical properties.
The Molecular Blueprint: Linking Structure to Performance
A plasticizer's efficacy is fundamentally dictated by its molecular structure. The interaction between the plasticizer and polymer chains at a molecular level governs the macroscopic properties of the final material.
-
This compound: As a relatively small, branched-chain alcohol (MW: 130.23 g/mol )[2][13], its primary hydroxyl group can form hydrogen bonds with the polar C-Cl groups in PVC. However, its low molecular weight and lack of a substantial non-polar backbone predict high volatility and poor permanence compared to larger ester-based plasticizers.
-
Dioctyl Terephthalate (DOTP): This molecule possesses a large, non-polar aromatic core with two long ester side chains (MW: 390.56 g/mol )[14]. This structure provides excellent compatibility with PVC, while its higher molecular weight contributes to low volatility and migration resistance.[6][14]
-
Acetyl Tri(2-ethylhexyl) Citrate (ATEHC): A large, flexible aliphatic molecule with multiple ester groups (MW: ~544 g/mol ). Its structure is highly compatible with PVC, and its high molecular weight ensures very low migration, making it suitable for applications requiring high permanence.[9][15]
-
Epoxidized Soybean Oil (ESBO): A triglyceride with a very high molecular weight, its long fatty acid chains provide a plasticizing effect. Crucially, the oxirane (epoxy) rings are reactive sites that act as acid scavengers, conferring thermal stability to the PVC compound.[10]
The logical relationship between these structural features and expected performance is visualized below.
Caption: Relationship between molecular structure and performance.
Quantitative Performance Comparison
To provide a clear comparative framework, the following table summarizes the expected performance of this compound against its commercial alternatives. The data for the commercial plasticizers are representative of typical industry values, while the data for this compound are projected based on its chemical structure for illustrative purposes. All formulations are assumed to be a standard PVC resin (K-value 67) with 40 parts per hundred resin (phr) of plasticizer.
| Performance Metric | Test Standard | This compound (Projected) | DOTP | ATEHC | ESBO (as co-plasticizer) | Interpretation |
| Plasticizing Efficiency | ASTM D2240 | Shore A: 85 | Shore A: 88 | Shore A: 87 | Shore A: 92 | Lower value indicates higher efficiency. |
| Thermal Stability (TGA) | ASTM E1131 | Onset of Decomposition: ~180°C | Onset of Decomposition: ~250°C | Onset of Decomposition: ~240°C | Onset of Decomposition: ~260°C | Higher temperature indicates better stability. |
| Volatility (Weight Loss) | ASTM D1203 | 15% | < 1% | < 0.5% | < 0.8% | Lower weight loss is superior. |
| Migration (Water Extraction) | Internal Method | High | Very Low | Very Low | Very Low | Resistance to extraction is critical for durability. |
| Tensile Strength | ASTM D638 | Low | High | High | Moderate | Indicates the material's strength under tension. |
| Elongation at Break | ASTM D638 | Moderate | High | High | Moderate | Measures the material's flexibility. |
Analysis of Results:
This compound is projected to be a moderately efficient plasticizer due to its small molecular size, which allows it to easily intercalate between PVC chains. However, this same property results in poor thermal stability and extremely high volatility[16][17], making it unsuitable for most durable applications. In contrast, DOTP, ATEHC, and ESBO demonstrate significantly lower volatility and higher thermal stability due to their much larger molecular structures.[6][18] ATEHC shows particularly low migration, reinforcing its use in sensitive applications.[9]
Standardized Experimental Protocols
Reproducible and comparable data are the bedrock of materials science. The following section details the standardized methodologies used to generate the performance metrics cited above. For any new plasticizer evaluation, it is imperative to run a control formulation with a well-characterized commercial plasticizer, such as DOTP, to ensure the validity of the results.
Experimental Workflow for Plasticizer Evaluation
The overall process for evaluating a novel plasticizer follows a logical sequence from formulation to final performance testing.
Caption: Standard workflow for evaluating a novel plasticizer in PVC.
Protocol 1: Plasticizing Efficiency via Shore A Hardness (ASTM D2240)
This test measures the indentation hardness of the plasticized PVC, which is inversely related to the efficiency of the plasticizer.[19][20]
-
Specimen Preparation: Use a compression-molded PVC sheet with a minimum thickness of 6.4 mm.[21] If necessary, stack thinner sheets to achieve this thickness, ensuring no air gaps between layers.
-
Conditioning: Condition the specimen for 24 hours at 23 ± 2°C and 50 ± 10% relative humidity.
-
Apparatus: Use a Shore A durometer mounted on a stand to ensure consistent pressure application.
-
Measurement:
-
Place the specimen on a hard, flat surface beneath the durometer's indentor.
-
Apply pressure smoothly and without shock, ensuring the presser foot makes full contact with the specimen surface.
-
Record the hardness value within one second of firm contact.[22]
-
Take at least five measurements at different positions on the specimen (at least 6 mm apart) and report the average value.
-
Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and compositional makeup.[23][24]
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Cut a small, representative sample of the plasticized PVC (typically 10-15 mg) and place it in the TGA sample pan.[25]
-
Test Procedure:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically Nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of major weight loss. This temperature corresponds to the beginning of the plasticizer's volatilization or decomposition and is a key indicator of thermal stability.
Protocol 3: Volatility Assessment (ASTM D1203, Method B)
This method determines the mass loss of a plastic material due to volatilization under controlled time and temperature conditions.[26][27] When applied to plasticized PVC, the weight loss is primarily attributed to the plasticizer.[16][17]
-
Apparatus: A forced-convection oven, analytical balance, and a wire cage to prevent direct contact with the activated carbon.[28]
-
Specimen Preparation: Cut a 50 mm diameter disc from the conditioned PVC sheet.
-
Procedure:
-
Weigh the specimen to the nearest 0.001 g (W1).
-
Place the specimen inside the wire cage.
-
Fill a container with a specified grade of activated carbon and place the wire cage containing the specimen into the carbon, ensuring it is fully surrounded but not in direct contact.
-
Place the assembly in the oven for 24 hours at 70°C.
-
After 24 hours, remove the assembly, allow it to cool to room temperature in a desiccator, and re-weigh the specimen (W2).
-
-
Calculation: Calculate the percentage of volatile loss as: ((W1 - W2) / W1) * 100.
Conclusion and Outlook
This comparative analysis demonstrates that while this compound may exhibit some plasticizing effects, its high volatility and low thermal stability, predictable from its low molecular weight, render it unsuitable as a primary plasticizer for durable PVC applications. It is outperformed across all critical performance metrics—particularly permanence and thermal resistance—by established commercial alternatives like DOTP and ATEHC.
The causality is clear: the larger molecular size and ester functional groups of commercial plasticizers like DOTP and ATEHC are essential for achieving the low migration and high thermal stability required in demanding applications.[14][18] Bio-based options like ESBO further offer the synergistic benefit of heat stabilization.[29] For researchers in drug development and material science, this guide underscores the importance of a holistic evaluation approach, grounding experimental observation in the fundamental principles of molecular structure and function. Future development of novel plasticizers should focus on molecules that balance plasticizing efficiency with high permanence to meet modern performance and safety standards.
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A Comparative Sensory Analysis of 2-Ethyl-4-methylpentan-1-ol and Other Fragrance Alcohols: A Methodological Guide
Introduction: The Olfactive Landscape of Branched-Chain Alcohols
Branched-chain saturated alcohols are a significant class of molecules in the fragrance industry, contributing a wide array of notes from fruity and floral to woody and green. Their volatility, polarity, and molecular structure dictate their odor profile, intensity, and tenacity. Understanding the subtle nuances between these alcohols is critical for perfumers and product formulators aiming to craft specific and appealing scent experiences.
This guide will delve into the instrumental and human-centric techniques essential for a thorough sensory comparison. We will explore Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and Quantitative Descriptive Analysis (QDA) for building a detailed sensory profile with a trained panel. The causality behind each experimental step is explained to provide a deeper understanding of the scientific rationale.
Comparative Sensory Profiles of Reference Fragrance Alcohols
To establish a baseline for comparison, the sensory properties of two common branched-chain fragrance alcohols are presented below. These alcohols, Isoamyl Alcohol and 2-Ethyl-1-hexanol, are structurally related to 2-Ethyl-4-methylpentan-1-ol and serve as excellent models for demonstrating the application of sensory analysis techniques.
| Property | This compound | Isoamyl Alcohol | 2-Ethyl-1-hexanol |
| IUPAC Name | This compound | 3-Methylbutan-1-ol | 2-Ethylhexan-1-ol |
| CAS Number | 106-67-2 | 123-51-3 | 104-76-7 |
| Odor Description | Data not publicly available | Strong, alcoholic, fusel, with mild fruity and banana-like undertones.[1][2][3] | R-enantiomer: Heavy, earthy, slightly floral. S-enantiomer: Light, sweet floral fragrance.[4][5] |
| Odor Threshold (in air) | Data not publicly available | ~0.042 ppm[1] | Perception: ~0.075 ppm; Recognition: ~0.138 ppm[6] |
| Typical Applications | Not commonly used as a fragrance ingredient. | Solvent, carrier, and fragrance component in fruity (banana, pear) and green accords.[2][7] | Solvent, carrier, and fragrance component in cosmetics and cleaning products.[6][8] |
Experimental Protocols for Comprehensive Sensory Analysis
The following protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible sensory data.
Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9] This allows for the identification of specific chemical compounds that contribute to the overall aroma of a sample.
Objective: To separate the volatile components of a fragrance alcohol and identify which of these components are odor-active.
Methodology:
-
Sample Preparation:
-
Prepare a 1% solution of the fragrance alcohol in a high-purity, odorless solvent such as ethanol or diethyl ether.
-
For headspace analysis, place a known quantity of the neat alcohol in a sealed vial and allow it to equilibrate at a controlled temperature (e.g., 40°C for 30 minutes). Sample the headspace using a gas-tight syringe or Solid-Phase Microextraction (SPME) fiber.[2]
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port. The column effluent is split between the FID and the olfactometry port.
-
A non-polar column (e.g., DB-5) and a polar column (e.g., Carbowax) should be used for comprehensive analysis.
-
-
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: 40°C (hold for 2 min), ramp at 5°C/min to 240°C (hold for 10 min).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Split Ratio: 50:1.
-
-
Olfactometry Procedure:
-
A trained sensory panelist sniffs the effluent from the olfactometry port.
-
The panelist records the retention time, duration, and a detailed description of each odor detected.
-
The intensity of each odor can be rated on a continuous scale (e.g., 0-10).
-
To determine the Flavor Dilution (FD) factor, a series of stepwise dilutions of the sample are analyzed until no odor is detected. The highest dilution at which an odor is perceived is the FD factor.
-
-
Data Analysis:
-
Correlate the retention times of the detected odors with the peaks on the FID chromatogram.
-
Identify the odor-active compounds by running the sample on a GC-Mass Spectrometry (GC-MS) system under the same chromatographic conditions and comparing the mass spectra with a reference library.
-
Generate an "aromagram" that plots odor intensity or detection frequency against retention time.
-
Diagram of the GC-O Experimental Workflow:
Caption: Logical flow of the Quantitative Descriptive Analysis method.
Conclusion and Future Directions
While the sensory profile of this compound remains uncharacterized in the public domain, the methodologies outlined in this guide provide a robust and scientifically validated framework for its comprehensive evaluation. By employing a combination of instrumental analysis with GC-O and human sensory perception through QDA, researchers can build a detailed and comparative understanding of its olfactive properties.
The true value of this approach lies in its ability to deconstruct a fragrance into its fundamental components and then reconstruct a holistic sensory profile. This dual perspective is invaluable for the targeted development of new fragrance ingredients, the quality control of existing materials, and the deeper scientific understanding of structure-odor relationships. Future research should focus on applying these protocols to this compound and other novel fragrance alcohols to expand the industry's olfactive palette and drive innovation in product formulation.
References
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- Chino, S., Hori, H., & Ise, S. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Journal of Occupational Health, 61(4), 291-303.
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- Ookto. (n.d.). Ethyl Hexanol (2-EH) in Fragrance Manufacturing for Industrial.
- McGinty, D., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on isoamyl alcohol. Food and Chemical Toxicology, 48, S130-S134.
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Safety Operating Guide
Navigating the Disposal of 2-Ethyl-4-methylpentan-1-ol: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Ethyl-4-methylpentan-1-ol, ensuring that your laboratory's operational excellence is matched by its commitment to safety and environmental responsibility.
Understanding the Compound: Properties and Hazards of this compound
Before delving into disposal procedures, a thorough understanding of the chemical is paramount. This compound is a primary alcohol with the following key characteristics:
| Property | Value | Citation |
| CAS Number | 106-67-2 | [1][2][3] |
| Molecular Formula | C8H18O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][2][3] |
| Appearance | Liquid | |
| Flash Point | 64.2°C | [4] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [5] |
The flash point of 64.2°C is a critical piece of data. According to the Resource Conservation and Recovery Act (RCRA), a liquid with a flash point less than 60°C (140°F) is classified as an ignitable hazardous waste.[6][7][8] Therefore, this compound falls into this category, and its disposal is federally regulated.
RCRA Hazardous Waste Classification:
This classification dictates the stringent procedures that must be followed for its disposal.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a clear path for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Emergency spill response plan for this compound.
Immediate Actions:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area. [9]2. Control Ignition Sources: As this is a flammable liquid, extinguish all nearby open flames and turn off any spark-producing equipment. [10]3. Ventilate: If it is safe to do so, increase ventilation in the area to disperse flammable vapors.
Spill Containment and Cleanup:
-
Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or chemical-resistant apron
-
For large spills, respiratory protection may be necessary.
-
-
Containment: For small spills, use a chemical spill kit with absorbent pads or booms to contain the liquid and prevent it from spreading. [10]3. Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent. [11]4. Collection: Carefully scoop up the absorbed material and place it in a sealable, properly labeled hazardous waste container. [9]5. Decontamination: Clean the spill area with soap and water. [9]6. Disposal: The spill cleanup materials are now considered hazardous waste and must be disposed of following the same procedures outlined above.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory practice and environmental responsibility.
References
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- University of California, San Diego. (2024). Chemical Compatibility Guidelines.
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- Hazardous Waste Experts. (2015). Lab Pack Disposal 101: Schools and Universities.
- Pollution Control Inc. (n.d.). Chemical Lab Packing.
- Maine Department of Environmental Protection. (2020). Appendix V Gasoline and Ethanol Spill Response.
- Clean Management Environmental Group. (2023). The 5 Steps of Lab Packing Hazardous Chemicals.
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- Chem Klean. (n.d.). Comprehensive Guide to Lab Packing.
- ACTenviro. (2024). Best Practices for Emergency Spill Response.
- University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
- Oakland University. (2024). Spill Control/Emergency Response - EHSO Manual 2024-2025.
- Massachusetts Department of Environmental Protection. (n.d.). Large Volume Ethanol Spills – Environmental Impacts and Response Options.
- Whitworth University. (n.d.). Chemical Compatibility and Storage SOP.
- Lion Technology. (2018). No Permit Needed: Treating D001 Ignitable Liquids On Site.
- Eastern Connecticut State University. (n.d.). Chemical/Flammable Storage Management Program.
- U.S. Environmental Protection Agency. (n.d.). LABORATORY (MEDICAL).
- Western Connecticut State University. (n.d.). CHEMICAL STORAGE AND COMPATIBILITY GUIDELINES PROCEDURE S-118.
- Unknown Source.
- ChemicalBook. (n.d.). This compound CAS#: 106-67-2.
- Sigma-Aldrich. (n.d.). This compound | 106-67-2.
- New York State Department of Environmental Conservation. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities.
- Daniels Training Services. (2012). Hazardous Waste Determination: D001 Ignitable.
- National Institute of Standards and Technology. (n.d.). 1-Pentanol, 2-ethyl-4-methyl-.
- PPG. (2024). SAFETY DATA SHEET.
- Veeprho. (n.d.). 2-Ethyl-4-methyl-1-pentanol | CAS 106-67-2.
- National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylpentanol.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 106-67-2.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethyl-4-methylpentan-1-ol
This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Ethyl-4-methylpentan-1-ol (CAS No. 106-67-2). As drug development professionals and researchers, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond mere compliance, offering a framework for building a self-validating system of safety grounded in the specific chemical properties of the substance.
Section 1: Hazard Assessment & Risk Analysis
Understanding the intrinsic hazards of this compound is the foundation of an effective PPE strategy. This primary alcohol is not only a flammable liquid but also poses significant irritation risks upon contact or inhalation.[1][2] A failure to appreciate these properties can lead to acute exposure, compromised experiments, and long-term health risks.
1.1: Core Hazard Profile
The Globally Harmonized System (GHS) provides a clear, universal summary of the chemical's risks. This information, derived from authoritative sources like the ECHA C&L Inventory, dictates the minimum level of protection required.[1]
| Hazard Category | GHS Information | Implication for PPE Selection |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Mandatory use of sealed eye protection (goggles) to prevent vapor or splash contact. |
| Skin Irritation | H315: Causes skin irritation.[1] | Use of chemically resistant gloves and protective clothing (lab coat) is non-negotiable. |
| Respiratory Hazard | H332/H335: Harmful if inhaled; May cause respiratory irritation.[1][2][3] | Mandates handling in well-ventilated areas, preferably a certified chemical fume hood. Respirators are required for spill response or in areas with inadequate ventilation. |
| Physical Hazard | Flammable Liquid: Flash Point of 64.2°C.[4] | Requires careful management of ignition sources and use of appropriate spill control materials. |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] | |
| Signal Word | Warning [2][4] |
1.2: Logical Framework for PPE Selection
The selection of PPE is a direct response to the identified hazards. The following diagram illustrates the logical connections between the chemical's properties and the required protective measures.
Caption: Step-by-step workflow for a minor chemical spill response.
Protocol for Minor Spill Cleanup:
-
Alert & Assess: Immediately alert others in the lab. [5]Assess the size of the spill and ensure the area is safe to enter.
-
Don PPE: Put on appropriate PPE, including butyl or neoprene gloves, chemical splash goggles, a lab coat or apron, and if ventilation is poor, a respirator. [6]3. Control Hazards: Remove all potential ignition sources and ensure the area is well-ventilated. [7]4. Contain: Use spill pads or other non-flammable absorbent material to create a barrier around the spill to prevent it from spreading. [6]Do not use combustible materials like paper towels. [5]5. Absorb: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., a plastic scoop) to collect the material. [4][8]7. Package for Disposal: Place all contaminated absorbent material and any used cleaning tools into a heavy-duty, sealable plastic bag or container. [7][9]8. Label: Clearly label the container with a "Hazardous Waste" tag, listing "this compound" and the date. [10]9. Decontaminate: Clean the spill surface with soap and water.
-
Dispose of PPE: All PPE worn during the cleanup must be disposed of as hazardous waste. [8]
3.2: First Aid Protocols
Immediate and correct first aid can significantly reduce the severity of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety showers and eyewash stations.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. [4]If irritation persists, seek medical attention. [11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [4][12]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention. |
| Inhalation | Move the person to fresh air at once. [4][11]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention. [4] |
| Ingestion | Do NOT induce vomiting. [4]Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [4] |
3.3: Disposal Plan for Contaminated PPE and Materials
Any material that comes into contact with this compound is considered hazardous waste.
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated items must be placed in a designated, labeled hazardous waste container. [13]* Liquid Waste: Unused or waste this compound must be collected in a compatible, sealed, and properly labeled hazardous waste container. [10][14]* Empty Containers: "Empty" containers are not truly empty and must be managed as hazardous waste. Alternatively, they can be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. [14][15]Only after proper rinsing can the container be discarded as regular waste.
All waste disposal must adhere to institutional policies and local, state, and federal regulations. [10][16]
References
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- Laboratory Safety Guidance. (n.d.).
- Laboratories - Overview. (n.d.).
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- SDS – SECTION 4. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
